N-methyl Leukotriene C4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H49N3O9S |
|---|---|
Molecular Weight |
639.8 g/mol |
IUPAC Name |
(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-3-(carboxymethylamino)-2-[[(4S)-4-carboxy-4-(methylamino)butanoyl]amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C31H49N3O9S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-26(25(35)16-15-18-28(37)38)44-22-24(30(41)33-21-29(39)40)34-27(36)20-19-23(32-2)31(42)43/h7-8,10-14,17,23-26,32,35H,3-6,9,15-16,18-22H2,1-2H3,(H,33,41)(H,34,36)(H,37,38)(H,39,40)(H,42,43)/b8-7-,11-10-,13-12+,17-14+/t23-,24-,25-,26+/m0/s1 |
InChI Key |
FPLBRCJNODNRQZ-UYCXAPQFSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)NC |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)NC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of N-methyl Leukotriene C4
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-methyl Leukotriene C4 (N-methyl LTC4) is a synthetic, metabolically stable analog of Leukotriene C4 (LTC4), a potent inflammatory lipid mediator. This guide provides a comprehensive overview of the mechanism of action of N-methyl LTC4, focusing on its selective agonism at the cysteinyl leukotriene receptor 2 (CysLT2R). By activating this G-protein coupled receptor, N-methyl LTC4 triggers a cascade of intracellular signaling events, leading to diverse physiological responses, including increased vascular permeability and the sensation of itch. This document details the downstream signaling pathways, presents quantitative data on its activity, and provides detailed protocols for key experimental assays used to elucidate its function. The information herein is intended to support further research and drug development efforts targeting the cysteinyl leukotriene signaling axis.
Introduction to this compound
Leukotriene C4 is an endogenously produced cysteinyl leukotriene (cys-LT) that plays a crucial role in inflammatory and allergic reactions. However, its rapid conversion to Leukotriene D4 (LTD4) complicates the study of its specific biological functions. N-methyl LTC4, being resistant to this metabolic conversion, serves as a valuable pharmacological tool to selectively investigate the signaling pathways and physiological effects mediated by its primary target, the CysLT2 receptor.[1]
Receptor Selectivity and Affinity
N-methyl LTC4 exhibits high selectivity and potency as an agonist for the human CysLT2 receptor, with significantly lower activity at the CysLT1 receptor. This selectivity is crucial for dissecting the distinct roles of these two cys-LT receptor subtypes.
Table 1: Receptor Binding and Functional Activity of this compound
| Parameter | Human CysLT1 Receptor | Human CysLT2 Receptor | Reference(s) |
| EC50 (Calcium Mobilization) | > 2,000 nM | 122 nM | [2] |
Mechanism of Action: CysLT2 Receptor Signaling
N-methyl LTC4 exerts its effects by binding to and activating the CysLT2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[3] This activation initiates a cascade of intracellular signaling events.
Gq-Protein Coupling and Calcium Mobilization
The CysLT2 receptor primarily couples to the Gq alpha subunit of heterotrimeric G-proteins.[3][4] Upon activation by N-methyl LTC4, the Gq subunit activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), a key second messenger in numerous cellular processes.[5]
β-Arrestin Recruitment
In addition to G-protein-dependent signaling, activation of the CysLT2 receptor by N-methyl LTC4 has been shown to induce the recruitment of β-arrestin-2.[6] β-arrestins are important scaffolding proteins that can mediate G-protein-independent signaling pathways and are also involved in receptor desensitization and internalization.
Downstream Signaling Cascades
The initial signals of calcium mobilization and β-arrestin recruitment lead to the activation of several downstream signaling pathways, culminating in changes in gene expression and cellular function.
-
Protein Kinase C (PKC) Activation: Diacylglycerol (DAG), produced alongside IP3, activates various isoforms of Protein Kinase C (PKC). Specific isoforms, including PKCδ, PKCε, and PKCζ, have been implicated in CysLT2R-mediated signaling.[7]
-
Transcription Factor Activation: CysLT2R signaling can induce the activation of the transcription factors NF-κB and AP-1.[7] This is a critical step in the expression of pro-inflammatory genes, such as chemokines like Interleukin-8 (IL-8).
Physiological Effects
The activation of CysLT2 receptors by N-methyl LTC4 leads to distinct physiological responses, highlighting the role of this receptor in various pathophysiological processes.
Increased Vascular Permeability
N-methyl LTC4 is a potent inducer of vascular leakage.[2] This effect is mediated by the contraction of endothelial cells, leading to the formation of gaps between them and allowing for the extravasation of plasma and proteins into the surrounding tissue.[10][11] This process is a hallmark of inflammation and contributes to edema.
Induction of Itch
Intradermal injection of N-methyl LTC4 has been shown to induce robust scratching behavior in animal models, indicating its role as a pruritogen (an itch-inducing substance).[3][8] This effect is mediated by the activation of CysLT2 receptors expressed on sensory neurons.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Culture and Transfection for Receptor Expression
Objective: To express human CysLT1 and CysLT2 receptors in a heterologous system for in vitro assays.
Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous expression of leukotriene receptors and high transfection efficiency.[12][13][14]
Protocol:
-
Cell Culture: Culture HEK293 or CHO cells in Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium, respectively, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Plasmid Preparation: Obtain or construct expression plasmids containing the full-length cDNA for human CysLT1 or CysLT2 receptors.
-
Transfection:
-
Seed cells in 6-well plates or other appropriate culture vessels to achieve 80-90% confluency on the day of transfection.
-
For each well, dilute plasmid DNA and a suitable transfection reagent (e.g., Lipofectamine™ or a CHO-specific reagent) in serum-free medium according to the manufacturer's instructions.[15][16]
-
Incubate the DNA-transfection reagent complexes at room temperature for 20-30 minutes.
-
Add the complexes to the cells and incubate for 24-48 hours before proceeding with the assays.
-
-
Stable Cell Line Generation (Optional): For long-term studies, stable cell lines can be generated by co-transfecting the receptor plasmid with a plasmid conferring antibiotic resistance (e.g., neomycin or puromycin) and selecting for resistant clones.
Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration following stimulation of CysLT2 receptors with N-methyl LTC4.
Method: Aequorin-based luminescence assay or fluorescent calcium indicator-based assays (e.g., Fluo-4 AM).[17][18][19]
Protocol (Aequorin Assay):
-
Cell Preparation: Use cells stably or transiently expressing the CysLT2 receptor and apoaequorin.
-
Coelenterazine (B1669285) Loading: Incubate the cells with coelenterazine (a luminophore) in an appropriate assay buffer for 1-4 hours in the dark to reconstitute the active aequorin photoprotein.
-
Assay Performance:
-
Plate the coelenterazine-loaded cells in a white, clear-bottom 96-well or 384-well plate.
-
Prepare serial dilutions of N-methyl LTC4 in the assay buffer.
-
Use a luminometer with an injection system to add the N-methyl LTC4 solutions to the cell plate.
-
Immediately measure the luminescence signal (flash kinetics) for 20-30 seconds.
-
-
Data Analysis: The light emission is proportional to the intracellular calcium concentration. Plot the peak luminescence intensity or the area under the curve against the logarithm of the N-methyl LTC4 concentration to generate a dose-response curve and calculate the EC50 value.
β-Arrestin Recruitment Assay
Objective: To quantify the recruitment of β-arrestin to the activated CysLT2 receptor.
Method: Enzyme Fragment Complementation (EFC) assay (e.g., PathHunter® β-Arrestin Assay).[6][20][21]
Protocol (PathHunter® Assay):
-
Cell Line: Use a cell line engineered to co-express the CysLT2 receptor fused to a small enzyme fragment (ProLink™, PK) and β-arrestin-2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA).
-
Cell Plating: Plate the cells in a white, solid-bottom 96-well or 384-well assay plate and incubate overnight.
-
Compound Addition: Prepare serial dilutions of N-methyl LTC4 and add them to the cells. Incubate for 90 minutes at 37°C.
-
Detection: Add the detection reagents containing the enzyme substrate. Incubate for 60 minutes at room temperature.
-
Signal Measurement: Read the chemiluminescent signal using a plate luminometer.
-
Data Analysis: The signal intensity is proportional to the extent of β-arrestin recruitment. Generate a dose-response curve and calculate the EC50 value.
In Vivo Vascular Permeability Assay (Miles Assay)
Objective: To quantify N-methyl LTC4-induced vascular leakage in an animal model.[5][6][7][22]
Protocol:
-
Animal Model: Use adult mice (e.g., C57BL/6).
-
Anesthesia: Anesthetize the mice using an appropriate anesthetic agent.
-
Dye Injection: Inject Evans blue dye (e.g., 1% in saline) intravenously via the tail vein. The dye binds to serum albumin.
-
Intradermal Injections: After a circulation period of approximately 30 minutes, inject serial dilutions of N-methyl LTC4 and a vehicle control intradermally into the dorsal skin of the mouse.
-
Permeability Assessment: After 20-30 minutes, euthanize the mouse and dissect the skin at the injection sites.
-
Dye Extraction: Incubate the skin punches in formamide (B127407) at 55-60°C overnight to extract the Evans blue dye.
-
Quantification: Measure the absorbance of the extracted dye using a spectrophotometer (at ~620 nm). The amount of dye extravasated is proportional to the increase in vascular permeability.
In Vivo Itch Behavior Assay (Mouse Cheek Injection Model)
Objective: To assess the pruritic effects of N-methyl LTC4 in mice.[3][8][23][24]
Protocol:
-
Animal Model: Use adult mice.
-
Habituation: Place the mice in individual observation chambers to allow for acclimatization.
-
Intradermal Injection: Gently restrain the mouse and inject a defined dose of N-methyl LTC4 or vehicle control intradermally into the cheek.
-
Behavioral Observation: Immediately after injection, record the number of scratching bouts directed at the injection site with the hind paw over a 30-minute period. Video recording can be used for later analysis.
-
Data Analysis: Compare the number of scratches induced by N-methyl LTC4 to the vehicle control to determine the pruritic response. A dose-response relationship can be established by testing different concentrations.
Visualizations of Pathways and Workflows
Signaling Pathway of N-methyl LTC4 via the CysLT2 Receptor
Caption: N-methyl LTC4 signaling through the CysLT2 receptor.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for the calcium mobilization assay.
Experimental Workflow for In Vivo Itch Behavior Assay
Caption: Workflow for the in vivo itch behavior assay.
Conclusion
This compound is an indispensable tool for elucidating the specific roles of the CysLT2 receptor in health and disease. Its selective agonism and metabolic stability allow for precise investigation of downstream signaling pathways, including Gq-mediated calcium mobilization and β-arrestin recruitment, which lead to significant physiological effects such as increased vascular permeability and itch. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further explore the intricacies of the cysteinyl leukotriene system and to identify and validate novel therapeutic targets for inflammatory and allergic disorders.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. This compound | TargetMol [targetmol.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. bio-protocol.org [bio-protocol.org]
- 8. pnas.org [pnas.org]
- 9. apjai-journal.org [apjai-journal.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. The mechanism of vascular leakage induced by leukotriene E4. Endothelial contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization [frontiersin.org]
- 14. A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioscience.co.uk [bioscience.co.uk]
- 16. Cell-Specific Transfection Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Aequorin luminescence-based functional calcium assay for heterotrimeric G-proteins in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Aequorin-based calcium assay | Determination of Intracellular Calcium [wellplate.com]
- 19. genscript.com [genscript.com]
- 20. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. cosmobio.co.jp [cosmobio.co.jp]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Cheek Injection Model for Simultaneous Measurement of Pain and Itch-related Behaviors [jove.com]
- 24. Cheek Injection Model for Simultaneous Measurement of Pain and Itch-related Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of N-methyl Leukotriene C4
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyl Leukotriene C4 (N-methyl-LTC4) is a synthetic and metabolically stable analog of Leukotriene C4 (LTC4), a potent inflammatory mediator. This document provides a comprehensive overview of the biological activity of N-methyl-LTC4, focusing on its role as a selective agonist for the cysteinyl leukotriene receptor 2 (CysLT2R). Detailed information on its receptor binding, signaling pathways, and physiological effects, including smooth muscle contraction and vascular permeability, is presented. This guide also includes structured quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction
Leukotriene C4 (LTC4) is a member of the cysteinyl leukotriene family, a group of potent lipid mediators involved in inflammatory and allergic responses.[1] However, the rapid in vivo metabolism of LTC4 to LTD4 and LTE4 complicates the study of its specific biological functions.[2] N-methyl-LTC4 is a synthetic analog of LTC4 designed to resist this metabolic degradation, making it a valuable tool for investigating the physiological roles of LTC4-mediated signaling.[2] Its primary mechanism of action is through the selective activation of the CysLT2 receptor, a G-protein coupled receptor (GPCR).[2] This guide delves into the core biological activities of N-methyl-LTC4, providing quantitative data and detailed methodologies for its study.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C31H49N3O9S | [2] |
| Molecular Weight | 639.8 g/mol | [2] |
| CAS Number | 131391-65-6 | [2] |
| Appearance | A solution in ethanol | [2] |
| λmax | 282 nm | [2] |
Biological Activity and Quantitative Data
N-methyl-LTC4 is a potent and selective agonist for the CysLT2 receptor. Its resistance to metabolism allows for a more direct assessment of CysLT2R-mediated effects compared to its parent compound, LTC4.[2]
Receptor Binding and Potency
The following table summarizes the quantitative data on the potency of N-methyl-LTC4 at human cysteinyl leukotriene receptors.
| Receptor | Parameter | Value | Cell Line/System | Reference |
| Human CysLT2R | EC50 | 122 nM | Calcium reporter and β-arrestin assays | [2] |
| Human CysLT1R | EC50 | > 2,000 nM | Calcium reporter and β-arrestin assays | [2] |
EC50: Half-maximal effective concentration.
Physiological Effects
N-methyl-LTC4 elicits a range of physiological responses primarily through the activation of CysLT2 receptors.
| Biological Effect | Species/Model | Quantitative Data | Reference |
| Smooth Muscle Contraction | Guinea Pig Trachea | Induces concentration-dependent contraction. | [3] |
| Vascular Leakage | Mice overexpressing human CysLT2R | Potently causes vascular leak in vivo. | [2] |
| Induction of Itch | Mice | Induces dose-dependent itch behavior. | [4] |
| Hypotension | American Bullfrog | More potent than LTC4 in inducing hypotension. | [5] |
Signaling Pathways
Activation of the CysLT2 receptor by N-methyl-LTC4 initiates downstream signaling cascades primarily through Gq/11 and to a lesser extent, Gi/o proteins.
Gq/11-Mediated Pathway
The predominant signaling pathway involves the activation of Gαq, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to physiological responses such as smooth muscle contraction and increased vascular permeability.[6][7]
Gi/o-Mediated Pathway
A secondary signaling pathway involves the activation of Gαi, which inhibits adenylyl cyclase (AC). This inhibition leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The physiological consequences of this pathway in the context of CysLT2R activation are less well-characterized.[7]
Experimental Protocols
Detailed methodologies for key experiments to study the biological activity of N-methyl-LTC4 are provided below.
In Vitro Smooth Muscle Contraction Assay (Guinea Pig Trachea)
This protocol is adapted from methodologies described for leukotriene-induced smooth muscle contraction.[3][8]
Objective: To measure the contractile response of guinea pig tracheal smooth muscle to N-methyl-LTC4.
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11.1 glucose)
-
N-methyl-LTC4 stock solution
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Humanely euthanize a guinea pig and excise the trachea.
-
Prepare tracheal ring segments (2-3 mm in width).
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas.
-
Apply an initial tension of 1.0 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Record baseline tension.
-
Add N-methyl-LTC4 in a cumulative concentration-response manner (e.g., 10^-10 to 10^-6 M), allowing the response to each concentration to reach a plateau before adding the next.
-
Record the contractile force generated at each concentration.
-
At the end of the experiment, add a maximal concentration of a reference contractile agent (e.g., carbachol) to determine the maximum tissue response.
-
Data Analysis: Express the contractile response to N-methyl-LTC4 as a percentage of the maximum response to the reference agent. Plot the concentration-response curve and calculate the EC50 value.
In Vivo Vascular Permeability Assay (Miles Assay)
This protocol is a modified Miles assay to quantify vascular leakage induced by N-methyl-LTC4 in mice.
Objective: To measure the increase in vascular permeability in mouse skin following intradermal injection of N-methyl-LTC4.
Materials:
-
Mice (e.g., C57BL/6)
-
N-methyl-LTC4
-
Evans blue dye (0.5% in sterile saline)
-
Saline (vehicle control)
-
Spectrophotometer
Procedure:
-
Anesthetize the mice.
-
Inject Evans blue dye (100 µL of 0.5% solution) intravenously via the tail vein. Allow the dye to circulate for 30 minutes.
-
Intradermally inject 20 µL of various concentrations of N-methyl-LTC4 and vehicle control (saline) into the shaved dorsal skin of the mice.
-
After 30 minutes, humanely euthanize the mice and dissect the skin at the injection sites.
-
Incubate the skin samples in formamide overnight at 55°C to extract the Evans blue dye.
-
Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.
-
Data Analysis: Quantify the amount of extravasated Evans blue dye by comparing the absorbance values of the N-methyl-LTC4-treated sites to the vehicle control sites.
Intracellular Calcium Mobilization Assay
This protocol describes a fluorescent-based assay to measure changes in intracellular calcium upon CysLT2R activation by N-methyl-LTC4.
Objective: To quantify the increase in intracellular calcium in response to N-methyl-LTC4 in cells expressing CysLT2R.
Materials:
-
Cells expressing CysLT2R (e.g., CHO-K1 cells stably transfected with the human CysLT2R gene)
-
Cell culture medium
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
N-methyl-LTC4
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)
Procedure:
-
Plate the CysLT2R-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Prepare the Fluo-4 AM loading buffer by dissolving Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading buffer.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
Wash the cells with HBSS.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Measure baseline fluorescence.
-
Automatically inject different concentrations of N-methyl-LTC4 into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each concentration of N-methyl-LTC4 and plot a concentration-response curve to calculate the EC50.
Conclusion
This compound is an indispensable pharmacological tool for elucidating the specific biological roles of the CysLT2 receptor. Its metabolic stability allows for precise and reproducible experimental outcomes in both in vitro and in vivo models. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the inflammatory and allergic pathways mediated by cysteinyl leukotrienes, and for those involved in the development of novel therapeutics targeting these pathways. Further research into the downstream signaling events and the physiological consequences of CysLT2R activation will continue to enhance our understanding of inflammatory diseases.
References
- 1. Mechanisms of leukotriene-induced contractions of guinea pig airways: leukotriene C4 has a potent direct action whereas leukotriene B4 acts indirectly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Endogenously formed leukotriene C4 activates LTC4 receptors in guinea pig tracheal strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The CysLT2R receptor mediates leukotriene C4-driven acute and chronic itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of this compound, a nonmetabolizable leukotriene C4 analogue, and the antagonism of leukotriene-induced hypotension by Ro 23-3544, in the American bullfrog, Rana catesbeiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cysteinyl leukotriene receptor 2 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Release of leukotriene C4 from guinea pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
N-methyl Leukotriene C4: A Deep Dive into CysLT2 Receptor Selectivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-methyl Leukotriene C4 (N-methyl LTC4) has emerged as a valuable pharmacological tool for elucidating the distinct physiological and pathological roles of the type 2 cysteinyl leukotriene (CysLT2) receptor. As a synthetic analog of LTC4, N-methyl LTC4 is resistant to metabolic degradation to LTD4, a ligand with high affinity for the CysLT1 receptor. This inherent stability, coupled with its potent and selective agonism at the CysLT2 receptor, allows for the specific interrogation of CysLT2-mediated signaling pathways. This guide provides a comprehensive overview of the CysLT2 receptor selectivity of N-methyl LTC4, detailing the quantitative data, experimental methodologies employed for its characterization, and the key signaling cascades it activates.
Introduction
The cysteinyl leukotrienes (CysLTs) — LTC4, LTD4, and LTE4 — are potent lipid mediators implicated in a range of inflammatory and allergic diseases, most notably asthma. Their biological effects are mediated through at least two G protein-coupled receptors (GPCRs), the CysLT1 and CysLT2 receptors. While the CysLT1 receptor has been extensively studied and is the target of approved asthma therapeutics like montelukast, the specific functions of the CysLT2 receptor have been more challenging to delineate due to overlapping ligand affinities and the rapid metabolic conversion of LTC4 to LTD4.
N-methyl LTC4, a metabolically stable mimetic of LTC4, has been instrumental in overcoming these challenges. Its resistance to enzymatic conversion preserves its pharmacological profile, and studies have consistently demonstrated its preferential activation of the CysLT2 receptor. This selectivity makes N-methyl LTC4 an indispensable tool for investigating CysLT2 receptor biology and its potential as a therapeutic target.
Quantitative Analysis of Receptor Selectivity
The selectivity of N-methyl LTC4 for the CysLT2 receptor over the CysLT1 receptor has been quantified through various functional assays. The most common metric for determining agonist potency is the half-maximal effective concentration (EC50), which represents the concentration of an agonist that provokes a response halfway between the baseline and maximum response.
| Compound | Receptor | EC50 (nM) | Reference |
| N-methyl LTC4 | Human CysLT2 | 122 | [1][2] |
| N-methyl LTC4 | Human CysLT1 | > 2,000 | [1][2] |
| LTC4 | Human CysLT2 | ~122 (equipotent to N-methyl LTC4) | [1][2] |
| LTC4 | Human CysLT1 | Potent Agonist | [1][2] |
| LTD4 | Human CysLT2 | Potent Agonist | |
| LTD4 | Human CysLT1 | High-affinity Agonist |
As the data indicates, N-methyl LTC4 is a potent agonist at the human CysLT2 receptor, with an EC50 value of 122 nM.[1][2] In stark contrast, its activity at the CysLT1 receptor is significantly lower, with an EC50 value greater than 2,000 nM.[1][2] This demonstrates a clear and substantial selectivity for the CysLT2 receptor. Notably, N-methyl LTC4 exhibits a potency at the CysLT2 receptor that is comparable to the endogenous ligand, LTC4.[1][2]
Experimental Protocols
The determination of N-methyl LTC4's receptor selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used in its characterization.
Radioligand Binding Assay
Radioligand binding assays are employed to determine the affinity of a ligand for a receptor. In the context of CysLT receptors, tritiated ligands such as [3H]-LTD4 are commonly used.
Objective: To determine the binding affinity (Ki) of N-methyl LTC4 for CysLT1 and CysLT2 receptors through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cell lines stably expressing either human CysLT1 or CysLT2 receptors.
-
[3H]-LTD4 (radioligand).
-
Unlabeled N-methyl LTC4, LTC4, and LTD4 (for competition).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 10 mM CaCl2, and 0.1% BSA).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-LTD4 (typically at or below its Kd for the receptor), and varying concentrations of unlabeled N-methyl LTC4.
-
Incubation: Incubate the plate at room temperature for a sufficient period to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity measured in the absence of any competing unlabeled ligand.
-
Non-specific Binding: Radioactivity measured in the presence of a high concentration of an unlabeled competitor (e.g., 1 µM LTD4) to saturate all specific binding sites.
-
Specific Binding: Calculated by subtracting non-specific binding from total binding.
-
IC50 Determination: Plot the percentage of specific binding against the log concentration of N-methyl LTC4 and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Ki Calculation: Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
Functional assays, such as the measurement of intracellular calcium mobilization, are crucial for determining the potency of an agonist. CysLT2 receptor activation leads to Gq protein coupling and a subsequent increase in intracellular calcium.
Objective: To determine the EC50 of N-methyl LTC4 for CysLT1 and CysLT2 receptors by measuring its ability to induce intracellular calcium release.
Materials:
-
Cell lines stably expressing either human CysLT1 or CysLT2 receptors and a calcium-sensitive photoprotein like aequorin, or a fluorescent calcium indicator like Fura-2 AM.
-
N-methyl LTC4, LTC4, and LTD4.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Luminometer or fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.
-
Dye Loading (for fluorescent indicators): If using a fluorescent dye like Fura-2 AM, incubate the cells with the dye according to the manufacturer's instructions. This allows the dye to enter the cells.
-
Assay Execution:
-
Place the 96-well plate into the luminometer or fluorescence plate reader.
-
Establish a baseline reading of luminescence or fluorescence.
-
Automatically inject varying concentrations of N-methyl LTC4 into the wells.
-
Immediately measure the change in luminescence or fluorescence over time. The peak response is typically used for analysis.
-
-
Data Analysis:
-
Normalize the response to the baseline.
-
Plot the peak response against the log concentration of N-methyl LTC4.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Signaling Pathways and Visualizations
Upon activation by N-methyl LTC4, the CysLT2 receptor initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq-type G proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This rise in intracellular calcium is a key signaling event that mediates many of the cellular responses to CysLT2 receptor activation.
Furthermore, CysLT2 receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Caption: CysLT2 Receptor Signaling Pathway
The experimental workflow for determining the CysLT2 receptor selectivity of a compound like N-methyl LTC4 follows a logical progression from binding studies to functional assays.
Caption: Experimental Workflow for Receptor Selectivity
Conclusion
This compound is a potent and highly selective agonist for the CysLT2 receptor. Its metabolic stability and clear pharmacological profile make it an invaluable research tool for differentiating the functions of the CysLT1 and CysLT2 receptors. The quantitative data derived from rigorous radioligand binding and functional assays unequivocally support its CysLT2 selectivity. A thorough understanding of the experimental protocols and signaling pathways detailed in this guide is essential for researchers and drug development professionals seeking to explore the therapeutic potential of targeting the CysLT2 receptor in various inflammatory and cardiovascular diseases. The continued use of N-methyl LTC4 in preclinical studies will undoubtedly further illuminate the complex biology of the cysteinyl leukotriene system.
References
An In-depth Technical Guide to N-methyl Leukotriene C4: Structure, Function, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl Leukotriene C4 (N-methyl-LTC4) is a synthetic and metabolically stable analog of Leukotriene C4 (LTC4), a potent inflammatory mediator.[1] Unlike its endogenous counterpart, N-methyl-LTC4 is resistant to degradation by γ-glutamyl transpeptidase, the enzyme that converts LTC4 to Leukotriene D4 (LTD4).[2] This stability makes N-methyl-LTC4 an invaluable tool for studying the specific roles of the cysteinyl leukotriene (CysLT) receptors, particularly the CysLT2 receptor, for which it is a potent and selective agonist.[1] This guide provides a comprehensive overview of the structure, function, and experimental applications of N-methyl-LTC4.
Structure and Physicochemical Properties
N-methyl-LTC4 is a modified version of LTC4, where a methyl group is added to the nitrogen of the γ-glutamyl moiety.[2] This modification prevents its metabolism to LTD4 and subsequently to LTE4.[1]
Chemical Structure:
-
Molecular Formula: C₃₁H₄₉N₃O₉S[1]
-
Molecular Weight: 639.8 g/mol [1]
-
Appearance: Typically a white solid[3]
-
Solubility: Soluble in DMF (50 mg/ml), DMSO (50 mg/ml), Ethanol (1 mg/ml), and PBS (pH 7.2, 100 µg/ml).[1]
-
UV Maximum: 282 nm[1]
Biological Function: A Selective CysLT2 Receptor Agonist
The primary biological function of N-methyl-LTC4 is its potent and selective agonism at the CysLT2 receptor.[1] It exhibits significantly lower affinity for the CysLT1 receptor.[1] This selectivity allows for the specific investigation of CysLT2 receptor-mediated signaling and physiological effects, independent of CysLT1 receptor activation.
Cysteinyl leukotrienes are key mediators in inflammatory and allergic responses, contributing to bronchoconstriction, increased vascular permeability, and mucus secretion. The CysLT2 receptor is expressed in various tissues, including the heart, brain, adrenal glands, and peripheral blood leukocytes, suggesting its involvement in a wide range of physiological and pathological processes.[4]
Quantitative Data
The following tables summarize the key quantitative data for N-methyl-LTC4 and related compounds.
Table 1: Receptor Binding and Potency
| Compound | Receptor | Assay Type | Value | Species | Reference |
| N-methyl-LTC4 | CysLT2 | EC50 | 122 nM | Human | [1] |
| N-methyl-LTC4 | CysLT1 | EC50 | > 2,000 nM | Human | [1] |
| LTC4 | CysLT2 | IC50 | 4.74 nM | Human | [5] |
| LTD4 | CysLT2 | IC50 | 2.6 nM | Human | [5] |
| [³H]-LTD4 | CysLT2 | Kd | 1.5 nM | Human | [5] |
Table 2: Smooth Muscle Contraction
| Compound | Tissue | Parameter | Value | Species | Reference |
| LTC4 | Guinea Pig Trachea | EC50 | ~1 nM | Guinea Pig | [6] |
Note: While specific EC50 values for N-methyl-LTC4 in smooth muscle contraction assays were not found in the provided search results, its potency is reported to be comparable to LTC4 in some preparations.
Signaling Pathway of N-methyl-LTC4 via the CysLT2 Receptor
Activation of the CysLT2 receptor by N-methyl-LTC4 initiates a signaling cascade primarily through the Gq family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
References
- 1. caymanchem.com [caymanchem.com]
- 2. pnas.org [pnas.org]
- 3. Transport and in vivo elimination of cysteinyl leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of leukotrienes C4 and D4 in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn-links.lww.com [cdn-links.lww.com]
N-Methyl Leukotriene C4: A Researcher's Guide to a Selective CysLT2 Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl Leukotriene C4 (N-methyl-LTC4) is a synthetic and metabolically stable analog of Leukotriene C4 (LTC4), an inflammatory lipid mediator.[1][2] In the complex signaling landscape of cysteinyl leukotrienes (CysLTs), which includes LTC4, LTD4, and LTE4, the rapid conversion of LTC4 to LTD4 and subsequently to LTE4 complicates the elucidation of the specific biological roles of LTC4.[1][2] N-methyl-LTC4 overcomes this challenge by being resistant to this metabolic conversion, thus providing a powerful pharmacological tool to specifically investigate the functions mediated by the direct actions of an LTC4 analog.[1][2] Its primary utility in research stems from its potent and selective agonist activity at the Cysteinyl Leukotriene Receptor 2 (CysLT2R), making it an invaluable probe for dissecting the physiological and pathophysiological roles of this receptor.[1][3] This guide provides a comprehensive overview of N-methyl-LTC4, its pharmacological properties, and its applications in research, complete with experimental protocols and pathway diagrams.
Pharmacological Profile and Quantitative Data
N-methyl-LTC4's defining characteristic is its selectivity for the CysLT2 receptor over the CysLT1 receptor. This selectivity allows researchers to isolate and study CysLT2R-mediated pathways, which are implicated in a variety of biological processes, including inflammation, smooth muscle contraction, vascular permeability, and sensory neuron activation.[3][4][5]
| Parameter | Receptor | Species | Value | Reference |
| EC50 | Human CysLT2R | Human | 122 nM | [1] |
| EC50 | Human CysLT1R | Human | > 2,000 nM | [1] |
| Potency Comparison | Murine CysLT2R | Murine | Essentially the same potency as LTC4 | [1] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Signaling Pathways of N-methyl-LTC4 via CysLT2R
The CysLT2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[6] Upon binding of an agonist like N-methyl-LTC4, the receptor undergoes a conformational change, activating the Gq protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7][8] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[7][8] The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC) and other calcium-dependent enzymes, leading to a variety of cellular responses.[6]
Experimental Applications and Protocols
N-methyl-LTC4 is employed in a range of in vitro and in vivo experimental models to probe the function of the CysLT2R.
In Vitro Calcium Mobilization Assay
This assay is fundamental for confirming the agonist activity of N-methyl-LTC4 at the CysLT2R and for screening potential antagonists. It is typically performed in a cell line, such as HEK293 cells, that has been transiently or stably transfected to express the human CysLT2R.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
For transient transfection, seed cells in a 96-well plate. Transfect the cells with a plasmid encoding the human CysLT2R using a suitable transfection reagent. To enhance the signal, co-transfection with a promiscuous G-protein alpha subunit, such as Gα16 or a chimeric Gαq/i, can be employed.[9] Incubate for 24-48 hours to allow for receptor expression.
-
-
Dye Loading:
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of N-methyl-LTC4 in a suitable assay buffer.
-
Use a fluorescence plate reader with automated injection capabilities (e.g., FlexStation or FLIPR) to measure the baseline fluorescence.
-
Inject the N-methyl-LTC4 dilutions into the wells and immediately begin recording the change in fluorescence intensity over time. The excitation wavelength for Fluo-4 is typically around 490 nm, and the emission is measured at approximately 525 nm.[11]
-
-
Data Analysis:
-
The increase in fluorescence corresponds to the rise in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the N-methyl-LTC4 concentration to generate a dose-response curve and calculate the EC50 value.
-
In Vivo Itch Behavior Assay
A significant recent application of N-methyl-LTC4 has been in demonstrating the role of the LTC4-CysLT2R pathway in mediating itch.[3][5]
Methodology:
-
Animal Model:
-
Use wild-type and CysLT2R knockout mice to demonstrate the specificity of the response.
-
House the animals individually in observation chambers.
-
-
Compound Administration:
-
Inject N-methyl-LTC4 intradermally into the cheek or the nape of the neck of the mice.[3] A range of doses should be tested to establish a dose-response relationship.
-
-
Behavioral Observation:
-
Videotape the mice for a defined period (e.g., 30 minutes) immediately following the injection.
-
An observer blinded to the treatment groups should then score the videos for the number of scratching bouts directed at the injection site.[3]
-
-
Data Analysis:
-
Compare the number of scratching bouts between the vehicle-treated and N-methyl-LTC4-treated groups.
-
A significant increase in scratching in the N-methyl-LTC4 group, which is absent in the CysLT2R knockout mice, indicates that N-methyl-LTC4 induces itch through this receptor.[3]
-
In Vitro Smooth Muscle Contraction Assay
N-methyl-LTC4 can be used to investigate the role of CysLT2R in smooth muscle contraction, particularly in tissues where this receptor is expressed, such as airways and certain vascular beds.
Methodology:
-
Tissue Preparation:
-
Contraction Measurement:
-
Connect one end of the muscle strip to a force transducer to isometrically record changes in tension.
-
Allow the tissue to equilibrate under a resting tension.
-
-
Compound Addition and Response Recording:
-
Add cumulative concentrations of N-methyl-LTC4 to the organ bath and record the resulting increase in tension.
-
At the end of the experiment, a maximal contractile stimulus (e.g., high potassium solution or a muscarinic agonist) is often added to determine the maximum response of the tissue.
-
-
Data Analysis:
-
Express the contractile response to N-methyl-LTC4 as a percentage of the maximal contraction.
-
Plot the response against the logarithm of the N-methyl-LTC4 concentration to generate a dose-response curve and determine the EC50 and maximum effect (Emax).
-
In Vivo Vascular Permeability Assay (Miles Assay)
N-methyl-LTC4 is known to induce vascular leakage in vivo, a key feature of inflammation.[1] The Miles assay is a common method to quantify this effect.
Methodology:
-
Animal Preparation:
-
Anesthetize the experimental animal (e.g., a mouse).
-
Inject Evans blue dye (a dye that binds to serum albumin) intravenously.
-
-
Induction of Permeability:
-
Inject N-methyl-LTC4 intradermally at various sites on the shaved dorsal skin of the animal. A vehicle control should also be injected.
-
-
Quantification of Leakage:
-
After a set period (e.g., 30 minutes), euthanize the animal and excise the skin at the injection sites.
-
Extract the Evans blue dye from the skin samples using a solvent such as formamide.
-
Quantify the amount of extracted dye by measuring its absorbance with a spectrophotometer.
-
-
Data Analysis:
-
The amount of Evans blue dye in the skin is proportional to the degree of plasma protein extravasation and thus reflects the increase in vascular permeability.
-
Compare the dye extravasation in N-methyl-LTC4-treated sites to that in vehicle-treated sites.
-
Research Workflow Using N-methyl-LTC4
The following diagram illustrates a typical workflow for a research project utilizing N-methyl-LTC4 to investigate the role of the CysLT2R in a specific biological process.
Conclusion
This compound is an indispensable tool for researchers in the fields of immunology, pharmacology, and neuroscience. Its metabolic stability and high selectivity for the CysLT2 receptor provide a unique advantage in dissecting the specific contributions of this receptor to health and disease. By utilizing the experimental approaches outlined in this guide, scientists can continue to unravel the complex biology of the cysteinyl leukotriene signaling system, paving the way for the development of novel therapeutic strategies for a range of inflammatory and sensory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The CysLT2R receptor mediates leukotriene C4-driven acute and chronic itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. Leukotriene C4 enhances the contraction of porcine tracheal smooth muscle through the activation of Y-27632, a rho kinase inhibitor, sensitive pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological study of the contractile activity of leukotriene C4 and D4 on isolated human airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
N-methyl Leukotriene C4 vs Leukotriene C4 stability
An In-depth Technical Guide on the Comparative Stability of N-methyl Leukotriene C4 and Leukotriene C4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotrienes are potent inflammatory lipid mediators derived from the 5-lipoxygenase pathway of arachidonic acid metabolism.[1] Among them, the cysteinyl leukotrienes (CysLTs), which include Leukotriene C4 (LTC4), Leukotriene D4 (LTD4), and Leukotriene E4 (LTE4), are key players in the pathophysiology of various inflammatory diseases, most notably asthma and allergic reactions.[1][2] LTC4 is the parent CysLT, synthesized by the conjugation of Leukotriene A4 (LTA4) with glutathione (B108866).[3][4] However, the therapeutic and research applications of LTC4 are often hampered by its inherent instability and rapid metabolic conversion in biological systems.[5] This has led to the development of more stable synthetic analogs, such as this compound (N-methyl LTC4), to facilitate research into the specific roles of CysLT receptor signaling.[5][]
This technical guide provides a comprehensive comparison of the stability of this compound versus its parent compound, Leukotriene C4. It includes a detailed overview of the degradation pathways of LTC4, quantitative data on its stability, and experimental protocols for assessing the stability of these molecules.
Core Stability Comparison: this compound vs. Leukotriene C4
The primary difference in stability between N-methyl LTC4 and LTC4 lies in their susceptibility to enzymatic degradation. N-methyl LTC4 is a synthetic analog specifically designed to resist the metabolic pathways that rapidly degrade LTC4.[5][]
Leukotriene C4: An Inherently Unstable Molecule
Leukotriene C4 is known for its lability under various conditions:
-
Enzymatic Degradation: The most significant factor contributing to the instability of LTC4 in biological systems is its rapid metabolism. This process is initiated by the enzyme gamma-glutamyl transpeptidase (GGT) , which is present on the cell membranes of many tissues and in plasma.[7][8][9] GGT catalyzes the cleavage of the γ-glutamyl residue from the glutathione moiety of LTC4, converting it to LTD4.[10][11] LTD4 is then further metabolized by a dipeptidase to the more stable LTE4.[9][11] This rapid conversion makes it challenging to study the specific pharmacological effects of LTC4 in vivo and in vitro.[5]
-
Chemical Degradation: LTC4 is also susceptible to non-enzymatic degradation. It is particularly unstable in acidic solutions.[12] Its degradation can also be induced by ferrous iron.[12] Furthermore, LTC4 can undergo oxidative degradation in the presence of myeloperoxidase (MPO) and hydrogen peroxide, a process that can occur in inflammatory environments rich in cells like monocytes and neutrophils.[13][14]
This compound: A Stable Mimetic
N-methyl LTC4 is a synthetic analog of LTC4 that has been structurally modified to enhance its stability.[5][][15] The key modification is the methylation of the nitrogen in the peptide backbone, which confers resistance to enzymatic cleavage by gamma-glutamyl transpeptidase. Consequently, N-methyl LTC4 is not readily metabolized to LTD4 and LTE4.[5][] This increased stability makes it a valuable tool for researchers studying the specific biological effects mediated by the CysLT2 receptor, for which it is a potent and selective agonist.[5][16][17]
Quantitative Data on Stability
Direct comparative kinetic studies on the degradation of N-methyl LTC4 are not extensively published, primarily because it is designed to be stable against the primary metabolic pathway of LTC4. However, the instability of LTC4 is well-documented.
| Compound | Condition | Half-life (t½) | Primary Degradation Product | Key Enzyme | Reference |
| Leukotriene C4 | Fresh human urine (physiological conditions) | ~ 0.5 hours | Leukotriene D4 | Gamma-glutamyl transpeptidase | [18] |
| Leukotriene C4 | Human plasma (in vitro at 37°C) | Rapidly metabolized | Leukotriene D4 | Gamma-glutamyl transpeptidase | [9] |
| This compound | Biological systems | Not readily metabolized | N/A | Resistant to GGT | [5][] |
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Leukotriene C4
The conversion of LTC4 to LTD4 and subsequently to LTE4 is a critical pathway in leukotriene metabolism. This process is initiated by the cell-surface enzyme gamma-glutamyl transpeptidase (GGT).
Caption: Metabolic conversion of Leukotriene C4 to LTD4 and LTE4.
Experimental Workflow for Stability Comparison
To experimentally compare the stability of LTC4 and N-methyl LTC4, a straightforward in vitro assay can be performed using a biological matrix containing the relevant metabolic enzymes, such as human plasma.
Caption: Workflow for comparing LTC4 and N-methyl LTC4 stability.
Cysteinyl Leukotriene Signaling Pathway
Both LTC4 and its more stable analog, N-methyl LTC4, exert their biological effects by binding to G-protein coupled cysteinyl leukotriene receptors (CysLT1R and CysLT2R).
Caption: CysLT signaling pathway for LTC4 and N-methyl LTC4.
Experimental Protocols
Protocol for In Vitro Stability Assessment in Human Plasma
This protocol outlines a method to directly compare the stability of LTC4 and N-methyl LTC4 in a biologically relevant matrix.
Objective: To determine the degradation rate of LTC4 and N-methyl LTC4 in human plasma over time.
Materials:
-
Leukotriene C4
-
This compound
-
Human plasma (freshly collected with anticoagulant, e.g., EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Internal standard for LC-MS/MS (e.g., deuterated LTC4)
-
Thermomixer or water bath set to 37°C
-
Microcentrifuge tubes
-
LC-MS/MS system
Methodology:
-
Preparation of Stock Solutions:
-
Prepare 1 mg/mL stock solutions of LTC4 and N-methyl LTC4 in ethanol.
-
Further dilute the stock solutions in PBS to a working concentration of 1 µg/mL.
-
-
Incubation:
-
Pre-warm human plasma to 37°C.
-
In separate microcentrifuge tubes, add 10 µL of the 1 µg/mL LTC4 working solution to 990 µL of pre-warmed plasma to achieve a final concentration of 10 ng/mL.
-
Repeat the above step for N-methyl LTC4.
-
Incubate the tubes at 37°C with gentle agitation.
-
-
Time-Course Sampling:
-
Collect 100 µL aliquots from each incubation tube at specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Immediately quench the enzymatic activity in the collected aliquots by adding 300 µL of cold methanol containing the internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and selective LC-MS/MS method for the quantification of LTC4, LTD4, and N-methyl LTC4.
-
Use appropriate mass transitions for each analyte and the internal standard.
-
Generate a standard curve for absolute quantification.
-
-
Data Analysis:
-
Calculate the concentration of LTC4, LTD4, and N-methyl LTC4 at each time point.
-
Plot the concentration of the parent compound (LTC4 or N-methyl LTC4) versus time.
-
Determine the half-life (t½) of LTC4 by fitting the data to a first-order decay model.
-
Assess the stability of N-methyl LTC4 by observing the change in its concentration over the incubation period.
-
Protocol for Assessing Non-Enzymatic Stability at Different pH
Objective: To evaluate the chemical stability of LTC4 and N-methyl LTC4 under acidic and neutral conditions.
Materials:
-
Leukotriene C4
-
This compound
-
Buffer solutions at different pH values (e.g., pH 3.0, pH 7.4)
-
HPLC system with a UV detector
Methodology:
-
Sample Preparation:
-
Prepare solutions of LTC4 and N-methyl LTC4 at a concentration of 10 µg/mL in each buffer solution.
-
-
Incubation:
-
Incubate the solutions at room temperature.
-
-
Analysis:
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), inject an aliquot of each solution onto the HPLC system.
-
Monitor the degradation of the parent compound by measuring the peak area at its characteristic UV absorbance maximum (around 280 nm).
-
-
Data Analysis:
-
Calculate the percentage of the initial compound remaining at each time point.
-
Compare the degradation profiles of LTC4 and N-methyl LTC4 at each pH.
-
Conclusion
The stability of leukotrienes is a critical consideration for researchers in the fields of inflammation, allergy, and drug development. Leukotriene C4 is an inherently unstable molecule, subject to rapid enzymatic conversion and chemical degradation. In contrast, this compound is a synthetic analog designed for enhanced stability, primarily through its resistance to metabolism by gamma-glutamyl transpeptidase. This increased stability makes N-methyl LTC4 an invaluable tool for elucidating the specific roles of the CysLT2 receptor in various physiological and pathological processes. The experimental protocols provided in this guide offer a framework for the quantitative assessment and comparison of the stability of these important lipid mediators.
References
- 1. Crystal Structures of Leukotriene C4 Synthase in Complex with Product Analogs: IMPLICATIONS FOR THE ENZYME MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene C4 - Wikipedia [en.wikipedia.org]
- 3. Leukotriene C4 synthase: a critical enzyme for the biosynthesis of SRS-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene C4 synthase: a pivotal enzyme in cellular biosynthesis of the cysteinyl leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 7. Metabolism of leukotrienes by L-gamma-glutamyl-transpeptidase and dipeptidase from human polymorphonuclear granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]
- 9. The metabolism of leukotrienes in blood plasma studied by high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and metabolism of leukotrienes in gamma-glutamyl transpeptidase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Decomposition of leukotriene C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. researchgate.net [researchgate.net]
- 15. scbt.com [scbt.com]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. Stability of leukotrienes C4 and D4 in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methyl Leukotriene C4: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyl-Leukotriene C4 (N-methyl LTC4) is a synthetic analog of the potent inflammatory mediator, Leukotriene C4 (LTC4). Developed to overcome the metabolic instability of its parent compound, N-methyl LTC4 has emerged as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the cysteinyl leukotriene 2 (CysLT2) receptor. Its resistance to enzymatic degradation allows for more precise characterization of CysLT2-mediated signaling pathways, which are implicated in a variety of inflammatory conditions, including asthma and cardiovascular diseases. This technical guide provides an in-depth overview of the discovery, total synthesis, and biological characterization of N-methyl LTC4, including detailed experimental protocols and a summary of its pharmacological properties.
Introduction: The Rationale for N-Methyl Leukotriene C4
Leukotriene C4 is a member of the cysteinyl leukotriene family, which are potent lipid mediators of inflammation and allergic responses.[1] LTC4 is biosynthesized from arachidonic acid via the 5-lipoxygenase pathway and exerts its effects by activating CysLT receptors. However, the rapid in vivo conversion of LTC4 to LTD4 and subsequently to LTE4 complicates the study of its specific interactions with its receptors.[1] To address this, a metabolically stable analog, N-methyl LTC4, was synthesized.[1] By blocking the site of enzymatic cleavage, N-methyl LTC4 provides a stable agonist to selectively probe the activity of the CysLT2 receptor.[2][3]
Total Synthesis of this compound
The total synthesis of N-methyl LTC4 was first reported by Gareau, Zamboni, and Wong in 1993. The key feature of their approach is a novel methodology for the monomethylation of the amine in the glutamyl moiety of the glutathione (B108866) backbone. The synthesis involves the coupling of a protected and N-methylated glutathione analog with Leukotriene A4 (LTA4) methyl ester.
Synthetic Scheme Overview
The overall synthetic strategy can be visualized as the convergence of two key fragments: the N-methylated glutathione derivative and the LTA4 epoxy-ester. The workflow for this synthesis is depicted below.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol for Synthesis
The following protocol is an adaptation of the methods published by Gareau et al. (1993).
Step 1: Preparation of N-Methyl-N-(o-nitrobenzyl) Glutathione Derivative
-
Imine Formation: To a solution of oxidized glutathione dimethyl ester dihydrochloride (B599025) in a mixture of water and methanol (B129727) at 5°C, add a 1 M solution of NaOH dropwise. Follow this with the addition of solid o-nitrobenzaldehyde.
-
Reduction to Secondary Amine: After stirring, add sodium cyanoborohydride (NaBH3CN) to the reaction mixture to reduce the imine, yielding the N-(o-nitrobenzyl) glutathione derivative. Purify the product by chromatography.
-
Reductive N-Methylation: Dissolve the N-(o-nitrobenzyl) glutathione derivative in a suitable solvent and add formaldehyde. Subsequently, add NaBH3CN to effect the reductive amination, yielding the N-methyl-N-(o-nitrobenzyl) glutathione derivative. Purify the product.
Step 2: Coupling with LTA4 Methyl Ester
-
Thiol Generation: The N-methyl-N-(o-nitrobenzyl) glutathione derivative is treated to generate the free thiol.
-
Coupling Reaction: To a solution of LTA4 ethyl ester and a radical scavenger (e.g., 4-hydroxytempo) in a methanol-triethylamine mixture, add the N-methylated thiol fragment. Allow the reaction to proceed overnight.
-
Purification: Remove the solvent and purify the crude product by flash chromatography to obtain N-methyl-N-(o-nitrobenzyl) LTC4 dimethyl ethyl ester.
Step 3: Deprotection and Hydrolysis
-
Photolytic Deprotection: Dissolve the protected N-methyl LTC4 ester in dioxane in pyrex tubes under a nitrogen atmosphere. Irradiate the solution at 350 nm for approximately 40 minutes. This step removes the o-nitrobenzyl protecting group.
-
Purification: Purify the resulting N-methyl LTC4 dimethyl ethyl ester by chromatography.
-
Hydrolysis: The final step involves the hydrolysis of the ester groups to yield the free acid form of N-methyl LTC4. This can be achieved using a base such as potassium carbonate (K2CO3).
-
Final Purification: Purify the final product by high-performance liquid chromatography (HPLC).
Biological Activity and Pharmacology
N-methyl LTC4 is a potent and selective agonist for the CysLT2 receptor. Its resistance to metabolism makes it a superior tool for studying CysLT2 receptor function compared to the endogenous ligand, LTC4.
Receptor Selectivity and Potency
The pharmacological profile of N-methyl LTC4 has been characterized in various in vitro systems. The following table summarizes key quantitative data on its activity at human CysLT1 and CysLT2 receptors.
| Parameter | Human CysLT1 Receptor | Human CysLT2 Receptor | Reference |
| EC50 (Calcium Mobilization) | > 2,000 nM | 122 nM | [1][3] |
| Potency (β-arrestin Recruitment) | Inactive | More potent than LTC4 | [2] |
CysLT2 Receptor Signaling Pathway
Activation of the CysLT2 receptor by N-methyl LTC4 initiates a cascade of intracellular signaling events. The CysLT2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. Additionally, CysLT2 receptor activation can lead to the recruitment of β-arrestin and the activation of the extracellular signal-regulated kinase (ERK) pathway.
References
N-Methyl Leukotriene C4: A Technical Guide to its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyl Leukotriene C4 (N-methyl LTC4) is a synthetic and metabolically stable analog of Leukotriene C4 (LTC4), a potent inflammatory mediator.[1][2][3] This stability makes N-methyl LTC4 an invaluable tool for studying the specific roles of the cysteinyl leukotriene (CysLT) pathways, particularly through the CysLT2 receptor, in various physiological and pathological processes. This technical guide provides a comprehensive overview of the pharmacology and currently understood toxicology of N-methyl LTC4, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. The information presented is intended to support researchers, scientists, and drug development professionals in their exploration of CysLT receptor biology and the therapeutic potential of targeting this pathway.
Introduction
Leukotriene C4, a product of the 5-lipoxygenase pathway, is a key player in inflammatory responses, including those underlying asthma and allergic reactions.[2][3] However, its rapid in vivo conversion to LTD4 and LTE4 complicates the elucidation of its precise biological functions.[2][3] N-methyl LTC4, by resisting this metabolic degradation, serves as a selective pharmacological probe to investigate the direct effects of LTC4 receptor activation.[1][2][3] Its primary action is as a potent and selective agonist of the CysLT2 receptor, with significantly lower affinity for the CysLT1 receptor.[2][3]
Pharmacology
Mechanism of Action
N-methyl LTC4 exerts its biological effects primarily through the activation of the CysLT2 receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a cascade of intracellular signaling events that can lead to various cellular responses, including smooth muscle contraction and increased vascular permeability.[2][3]
Quantitative Pharmacological Data
The following table summarizes the key quantitative pharmacological parameters of this compound.
| Parameter | Species | Receptor | Value | Reference(s) |
| EC50 | Human | CysLT1 | > 2,000 nM | [2][3] |
| EC50 | Human | CysLT2 | 122 nM | [2][3] |
Table 1: Receptor Activation Data for this compound
Toxicology
Signaling Pathways
Activation of the CysLT2 receptor by N-methyl LTC4 is believed to initiate downstream signaling cascades. A simplified representation of this pathway is provided below.
Caption: CysLT2 Receptor Signaling Pathway.
Experimental Protocols
Detailed experimental protocols for N-methyl LTC4 are not widely published. However, standard assays used to characterize CysLT receptor agonists can be adapted. Below are overviews of key experimental workflows.
In Vitro Cytotoxicity Assay
This assay determines the concentration of N-methyl LTC4 that is toxic to cells in culture.
Caption: Experimental Workflow for In Vitro Cytotoxicity Assay.
Vascular Permeability Assay (Miles Assay)
This in vivo assay measures the ability of N-methyl LTC4 to induce vascular leakage.
Caption: Experimental Workflow for In Vivo Vascular Permeability Assay.
Isolated Smooth Muscle Contraction Assay
This ex vivo assay assesses the contractile effect of N-methyl LTC4 on smooth muscle tissues.
Caption: Experimental Workflow for Isolated Smooth Muscle Contraction Assay.
Conclusion
This compound is a critical research tool for dissecting the pharmacology of the CysLT2 receptor. Its stability and selectivity provide a unique advantage in studying the direct effects of LTC4-like signaling. While its pharmacological profile is reasonably well-characterized, a significant gap exists in the public knowledge of its toxicology. Further studies are warranted to establish a comprehensive safety profile for this compound, which will be crucial for its continued use and for the interpretation of experimental results in the context of drug development.
References
The Role of N-methyl LTC4 in Mast Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyl Leukotriene C4 (N-methyl LTC4) is a synthetic, metabolically stable analog of Leukotriene C4 (LTC4), a potent inflammatory lipid mediator produced by mast cells and other immune cells. This technical guide provides a comprehensive overview of the role of N-methyl LTC4 in mast cell activation, with a focus on its synthesis, receptor interaction, signaling pathways, and functional consequences. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in the field of allergy and inflammation.
Introduction to N-methyl LTC4
Leukotriene C4 is a member of the cysteinyl leukotriene (CysLT) family, which are key mediators in the pathophysiology of asthma and other allergic and inflammatory conditions.[1] Produced by mast cells, eosinophils, basophils, and macrophages, LTC4 exerts its effects through binding to specific cell surface receptors.[2][3] However, the rapid metabolism of LTC4 to LTD4 and LTE4 complicates the in-depth study of its specific biological functions.[4]
N-methyl LTC4 was developed as a valuable pharmacological tool to overcome this limitation. It is a synthetic analog of LTC4 that is resistant to metabolic conversion to LTD4 and LTE4.[4] This stability allows for more precise investigation of the signaling pathways and cellular responses initiated by the parent molecule's receptor interactions. Notably, N-methyl LTC4 is a potent and selective agonist for the Cysteinyl Leukotriene Receptor 2 (CysLT2R), exhibiting significantly lower affinity for the CysLT1 receptor.[4] This selectivity makes it an ideal probe for elucidating the specific roles of CysLT2R in mast cell biology.
Synthesis of N-methyl LTC4
The total synthesis of N-methyl LTC4 has been described, providing a method for producing this valuable research compound.[5][6] The synthesis involves a novel methodology for the monomethylation of amines, which is a key step in creating the N-methylated peptide portion of the molecule. This synthetic route ensures a high-purity compound for use in biological assays.[5]
N-methyl LTC4 and Mast Cell Activation
Mast cells are central players in allergic and inflammatory responses, releasing a plethora of mediators upon activation. These mediators include pre-stored granule components like histamine (B1213489) and β-hexosaminidase, as well as newly synthesized lipid mediators (e.g., leukotrienes and prostaglandins) and cytokines.[7] Cysteinyl leukotrienes, including LTC4, are known to be produced by and act upon mast cells in an autocrine and paracrine fashion, amplifying the inflammatory cascade.[2]
N-methyl LTC4, through its selective agonism of the CysLT2 receptor, provides a means to dissect the specific contribution of this receptor to mast cell activation. While the CysLT1 receptor is traditionally considered the primary driver of many CysLT-mediated effects in mast cells, emerging evidence suggests a more complex regulatory role for the CysLT2 receptor.
Receptor Binding and Signaling Pathways
N-methyl LTC4 selectively binds to and activates the CysLT2 receptor on mast cells.[4] The CysLT2 receptor is a G protein-coupled receptor (GPCR) that, upon ligand binding, can couple to different G protein subtypes, including Gq and Gi.[8][9]
Activation of the Gq pathway by N-methyl LTC4 is expected to lead to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores, a critical event in mast cell activation.[8][10]
Interestingly, studies have revealed a potential negative regulatory role for the CysLT2 receptor on CysLT1 receptor signaling in mast cells. Co-expression of both receptors can lead to the formation of heterodimers, which may attenuate CysLT1-mediated proliferative signals.[11][12] Knockdown of the CysLT2 receptor has been shown to enhance CysLT1-dependent responses in mast cells.[11]
The following diagram illustrates the proposed signaling pathway of N-methyl LTC4 in mast cells.
References
- 1. Does β-hexosaminidase function only as a degranulation indicator in mast cells? The primary role of β-hexosaminidase in mast cell granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene C4 production by murine mast cells: evidence of a role for extracellular leukotriene A4 [pubmed.ncbi.nlm.nih.gov]
- 3. Biomarkers in the diagnosis of mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CysLT2R receptor mediates leukotriene C4-driven acute and chronic itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The CysLT2R receptor mediates leukotriene C4-driven acute and chronic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of mast cell cytokine release by multiplex assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leukotriene B4 Release from Mast Cells in IgE-Mediated Airway Hyperresponsiveness and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cysteinyl leukotriene receptor 2 - Wikipedia [en.wikipedia.org]
- 9. Mast cells as sources of cytokines, chemokines and growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CysLT2 receptors interact with CysLT1 receptors and down-modulate cysteinyl leukotriene–dependent mitogenic responses of mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]
N-methyl Leukotriene C4: A Non-Metabolizable Analog for Investigating Cysteinyl Leukotriene Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene C4 (LTC4), a potent inflammatory mediator derived from arachidonic acid, plays a critical role in the pathophysiology of various inflammatory diseases, including asthma and allergic rhinitis.[1] LTC4 and its subsequent metabolites, Leukotriene D4 (LTD4) and Leukotriene E4 (LTE4), are collectively known as cysteinyl leukotrienes (cys-LTs). These lipid mediators exert their biological effects by activating specific G-protein coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1R) and 2 (CysLT2R).[2] A significant challenge in elucidating the specific roles of LTC4 is its rapid in vivo conversion to LTD4 by the enzyme gamma-glutamyl transpeptidase (γ-GT).[3][4] This metabolic instability complicates the interpretation of experimental results.
To overcome this hurdle, N-methyl Leukotriene C4 (N-methyl LTC4), a synthetic analog of LTC4, was developed.[5] This guide provides a comprehensive overview of N-methyl LTC4 as a non-metabolizable tool for studying cys-LT signaling, with a focus on its pharmacological properties, experimental applications, and the underlying signaling pathways.
Pharmacological Profile of this compound
N-methyl LTC4 is specifically designed to be resistant to metabolism by γ-GT, the enzyme responsible for converting LTC4 to LTD4.[5] This metabolic stability allows for the specific investigation of LTC4-mediated effects without the confounding influence of its metabolites.
Receptor Selectivity and Potency
N-methyl LTC4 exhibits a distinct receptor selectivity profile, acting as a potent and selective agonist for the CysLT2 receptor, with significantly lower affinity for the CysLT1 receptor.[6][7] This selectivity makes it an invaluable tool for dissecting the specific functions of the CysLT2 receptor.
Table 1: Receptor Binding and Functional Potency of N-methyl LTC4
| Ligand | Receptor | Assay Type | Species | Value | Unit | Reference(s) |
| N-methyl LTC4 | CysLT1 | Functional (EC50) | Human | > 2,000 | nM | [6][7] |
| N-methyl LTC4 | CysLT2 | Functional (EC50) | Human | 122 | nM | [6][7] |
| N-methyl LTC4 | Guinea Pig Ileum | Contraction (pD2) | Guinea Pig | 7.7 ± 0.12 | - | |
| LTC4 | Guinea Pig Ileum | Contraction (pD2) | Guinea Pig | 9.0 ± 0.1 | - | |
| N-methyl LTC4 | Guinea Pig Trachea | Contraction (pD2) | Guinea Pig | 8.1 ± 0.1 | - | |
| LTC4 | Guinea Pig Trachea | Contraction (pD2) | Guinea Pig | 8.0 ± 0.2 | - |
Experimental Protocols
The metabolic stability and receptor selectivity of N-methyl LTC4 make it a valuable reagent in a variety of in vitro and in vivo experimental settings.
Synthesis of this compound
The total synthesis of N-methyl LTC4 has been described by Gareau et al. (1993). The key step involves the selective monomethylation of the primary amine of the glutamyl moiety of a protected LTC4 precursor. A detailed protocol can be found in the original publication.[7]
In Vitro Assays
This assay is used to determine the contractile potency of N-methyl LTC4 on airway and intestinal smooth muscle.
-
Tissue Preparation: Guinea pig trachea and ileum are isolated and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.[8]
-
Procedure: Cumulative concentration-response curves are generated by adding increasing concentrations of N-methyl LTC4 or LTC4 to the organ baths. Contractions are measured isometrically using force-displacement transducers.
-
Data Analysis: The potency of the agonists is expressed as the pD2 value, which is the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal response.
This assay measures the ability of N-methyl LTC4 to induce an increase in intracellular calcium concentration ([Ca2+]i) in cells expressing CysLT receptors.
-
Cell Culture: HEK293 cells are transiently or stably transfected with plasmids encoding the human CysLT1 or CysLT2 receptor.[1][9]
-
Procedure: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The baseline fluorescence is measured, and then N-methyl LTC4 is added at various concentrations. The change in fluorescence, indicative of [Ca2+]i mobilization, is monitored using a fluorescence plate reader.[1][10]
-
Data Analysis: The potency of N-methyl LTC4 is determined by calculating the EC50 value, the concentration that elicits a half-maximal response.[1]
In Vivo Assays
This assay assesses the ability of N-methyl LTC4 to induce vascular leakage in vivo.
-
Animal Model: Mice, particularly those overexpressing the human CysLT2 receptor, are often used.[1][11]
-
Procedure:
-
Anesthetize the mouse and inject Evans blue dye (which binds to albumin) intravenously.[11][12]
-
After a short circulation time, inject N-methyl LTC4 intradermally at various doses into the dorsal skin. A vehicle control is injected at a separate site.[11]
-
After a defined period, euthanize the animal and excise the skin at the injection sites.
-
Extract the Evans blue dye from the skin samples using formamide.[12]
-
Quantify the amount of extravasated dye by measuring the absorbance at 620 nm.[12]
-
-
Data Analysis: The increase in vascular permeability is expressed as the amount of Evans blue dye extravasated per tissue weight.
This assay evaluates the in vivo effects of N-methyl LTC4 on blood pressure.
-
Animal Model: Anesthetized rats or guinea pigs are instrumented for the measurement of systemic arterial blood pressure.[8][13]
-
Procedure: N-methyl LTC4 is administered intravenously, and changes in mean arterial pressure are continuously recorded.[8][14]
-
Data Analysis: The magnitude and duration of the hypertensive or hypotensive responses are quantified.[8]
Signaling Pathways and Experimental Workflows
Leukotriene C4 Metabolic Pathway
The metabolic conversion of LTC4 to LTD4 and subsequently to LTE4 is a critical pathway in cysteinyl leukotriene signaling. N-methyl LTC4's resistance to this pathway is its key feature.
Caption: Metabolic pathway of Leukotriene C4 and the role of N-methyl LTC4.
Cysteinyl Leukotriene Receptor Signaling
N-methyl LTC4 selectively activates the CysLT2 receptor, which, like CysLT1R, is a Gq-coupled receptor. Activation leads to the stimulation of phospholipase C (PLC), production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.
Caption: Simplified signaling pathway of N-methyl LTC4 via the CysLT2 receptor.
Experimental Workflow for Characterizing N-methyl LTC4 Activity
A typical workflow for characterizing the biological activity of N-methyl LTC4 involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and functional effects.
Caption: Experimental workflow for the characterization of N-methyl LTC4.
Conclusion
This compound is an indispensable pharmacological tool for the specific investigation of LTC4-mediated signaling through the CysLT2 receptor. Its resistance to metabolic degradation allows for a clear delineation of LTC4's direct effects, unobscured by the actions of its metabolites LTD4 and LTE4. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research into the complex roles of cysteinyl leukotrienes in health and disease, and to aid in the development of novel therapeutic strategies targeting this important inflammatory pathway.
References
- 1. Differential signaling of cysteinyl leukotrienes and a novel cysteinyl leukotriene receptor 2 (CysLT₂) agonist, N-methyl-leukotriene C₄, in calcium reporter and β arrestin assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosciencepharma.com [biosciencepharma.com]
- 4. Cardiovascular responses to leukotriene C4 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Cardiovascular effects of this compound, a nonmetabolizable leukotriene C4 analogue, and the antagonism of leukotriene-induced hypotension by Ro 23-3544, in the American bullfrog, Rana catesbeiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Type 2 Cysteinyl Leukotriene Receptors Drive IL-33-Dependent Type 2 Immunopathology and Aspirin Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo effects of leukotriene B4, C4 and D4. Evidence that changes in blood pressure are mediated by prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vascular and renal effects of leukotriene C4 in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
N-methyl Leukotriene C4: A Potent and Selective CysLT2 Receptor Agonist
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of N-methyl Leukotriene C4 (N-methyl LTC4), a synthetic analog of Leukotriene C4 (LTC4). Due to its resistance to metabolic degradation, N-methyl LTC4 serves as a powerful tool for investigating the physiological and pathological roles of the cysteinyl leukotriene 2 (CysLT2) receptor. This document details its pharmacological properties, the signaling pathways it activates, and the experimental protocols used for its characterization.
Introduction to this compound
Leukotriene C4 is a potent inflammatory mediator produced from arachidonic acid by immune cells such as mast cells, eosinophils, and macrophages.[1][2][3] It is the parent of the cysteinyl leukotrienes (cys-LTs), a family of lipids that also includes LTD4 and LTE4.[3][4] Cys-LTs exert their effects through G protein-coupled receptors (GPCRs), primarily the CysLT1 and CysLT2 receptors.[5][6][7][8] A significant challenge in studying the specific actions of LTC4 is its rapid conversion in vivo to LTD4 and subsequently to LTE4, making it difficult to isolate its direct pharmacological effects.[1][9]
To overcome this, this compound was synthesized. This analog is resistant to the metabolic conversion to LTD4 and LTE4, making it a stable and selective agonist for probing CysLT receptor function.[1][9] Notably, N-methyl LTC4 displays potent and selective agonist activity at the CysLT2 receptor.[1][9]
Quantitative Pharmacological Data
N-methyl LTC4's selectivity for the CysLT2 receptor over the CysLT1 receptor is a key feature. The following tables summarize the quantitative data on its potency and activity from various studies.
Table 1: Receptor Selectivity and Potency (EC50)
| Compound | Receptor | Species | EC50 (nM) | Reference |
| N-methyl LTC4 | CysLT2 | Human | 122 | [1][9] |
| N-methyl LTC4 | CysLT1 | Human | > 2,000 | [1][9] |
EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Table 2: Comparative Potency and In Vitro Activity
| Compound | Tissue/Assay | Species | pD2 Value | Comparative Potency | Reference |
| N-methyl LTC4 | Guinea Pig Ileum Contraction | Guinea Pig | 7.7 ± 0.12 | LTC4 is ~14x more potent | [10] |
| LTC4 | Guinea Pig Ileum Contraction | Guinea Pig | 9.0 ± 0.1 | - | [10] |
| N-methyl LTC4 | Guinea Pig Trachea Contraction | Guinea Pig | 8.1 ± 0.1 | LTC4 is ~6x more potent (with acivicin) | [10] |
| LTC4 | Guinea Pig Trachea Contraction | Guinea Pig | 8.0 ± 0.2 | - | [10] |
pD2 is the negative logarithm of the EC50 value, representing the agonist's potency.
CysLT2 Receptor Signaling Pathway
The CysLT2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[5] Activation of the CysLT2 receptor by N-methyl LTC4 initiates a cascade of intracellular events, leading to various cellular responses.
Signaling Cascade:
-
Agonist Binding: N-methyl LTC4 binds to and activates the CysLT2 receptor on the cell surface.
-
G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the associated Gq alpha subunit, leading to its activation and dissociation from the βγ subunits.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[11][12]
-
Downstream Effects: The increase in intracellular calcium and the presence of DAG activate downstream signaling molecules, including protein kinase C (PKC) and mitogen-activated protein kinases (MAPK), such as the extracellular signal-regulated kinase (ERK).[6][13] These pathways ultimately regulate cellular processes like smooth muscle contraction, inflammation, and cell migration.[1][14][15]
Caption: CysLT2 Receptor Signaling Pathway.
Experimental Protocols
Characterizing the activity of N-methyl LTC4 involves several key in vitro assays. These protocols provide a framework for assessing its effects on CysLT2 receptor activation and downstream signaling.
This assay is a primary method for quantifying GPCR activation, particularly for Gq-coupled receptors, by measuring changes in intracellular calcium concentration.[11][12][16]
Methodology:
-
Cell Culture:
-
Culture cells endogenously expressing or recombinantly overexpressing the human CysLT2 receptor (e.g., HEK293 or CHO cells) in 96-well black-walled, clear-bottom plates until they reach 80-90% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2-AM, Fluo-4 AM) in a physiological salt solution (e.g., Krebs buffer).[11]
-
Remove the cell culture medium and wash the cells gently with the buffer.
-
Add the dye-loading solution to each well and incubate at 37°C for 45-60 minutes in the dark to allow the dye to enter the cells and be cleaved into its active form.
-
-
Assay Procedure:
-
After incubation, wash the cells to remove excess extracellular dye.
-
Place the plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FlexStation).[11]
-
Measure the baseline fluorescence for a set period.
-
The instrument then automatically injects varying concentrations of N-methyl LTC4 into the wells.
-
Immediately following injection, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the N-methyl LTC4 concentration to generate a dose-response curve and calculate the EC50 value.
-
Caption: Workflow for a Calcium Mobilization Assay.
This assay determines if CysLT2 receptor activation leads to the phosphorylation and activation of the ERK signaling pathway, a common downstream target of GPCRs.[13]
Methodology:
-
Cell Culture and Starvation:
-
Grow CysLT2-expressing cells in 6-well plates to near confluency.
-
Serum-starve the cells for 12-24 hours to reduce baseline MAPK/ERK activity.
-
-
Stimulation:
-
Treat the starved cells with various concentrations of N-methyl LTC4 for a short period (typically 5-15 minutes) at 37°C. Include a vehicle-only control.
-
-
Cell Lysis:
-
Immediately after stimulation, place the plates on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well to extract total cellular proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blot:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an imaging system.
-
-
Data Analysis:
-
To normalize the data, strip the membrane and re-probe with an antibody for total ERK.
-
Quantify the band intensities using densitometry software. The ratio of p-ERK to total ERK indicates the level of pathway activation.
-
Caption: Workflow for MAPK/ERK Phosphorylation Western Blot.
Summary of Physiological Effects
Studies using N-methyl LTC4 have helped elucidate the specific roles of CysLT2 receptor activation in various physiological and pathophysiological processes.
-
Smooth Muscle Contraction: N-methyl LTC4 induces contractions of guinea pig ileum and trachea, demonstrating the role of CysLT2 in smooth muscle responses.[10]
-
Cardiovascular Effects: When administered intravenously, N-methyl LTC4 causes a significant hypertensive effect, suggesting it induces peripheral vasoconstriction.[10] It has also been shown to produce hypotensive effects in the American bullfrog.[17]
-
Vascular Permeability: In vivo studies show that N-methyl LTC4 can cause vascular leakage in mice that overexpress the human CysLT2 receptor, an effect absent in knockout mice.[1][2][9]
-
Inflammation and Immunity: CysLT2 receptor activation is implicated in type 2 immunopathology. N-methyl LTC4 has been used to demonstrate that CysLT2R can boost the expansion of group 2 innate lymphoid cells (ILC2s) and the generation of IL-5 and IL-13.[18]
-
Itch (Pruritus): N-methyl LTC4, being a non-hydrolyzable form of LTC4, has been instrumental in showing that LTC4 induces dose-dependent itch behaviors in mice through the CysLT2 receptor expressed on sensory neurons.[19][20] This effect was absent in CysLT2 receptor-deficient mice.[20]
Conclusion
This compound is an indispensable pharmacological tool for the specific investigation of the CysLT2 receptor. Its metabolic stability allows for the decoupling of LTC4's effects from those of its metabolites, LTD4 and LTE4. The data clearly establish N-methyl LTC4 as a potent and selective CysLT2 receptor agonist, making it highly valuable for elucidating the receptor's role in health and disease, and for the screening and development of novel therapeutics targeting the cysteinyl leukotriene pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. N-Methylleukotriene C4 | 131391-65-6 [amp.chemicalbook.com]
- 3. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteinyl leukotriene receptor 2 - Wikipedia [en.wikipedia.org]
- 6. CysLT2 receptors interact with CysLT1 receptors and down-modulate cysteinyl leukotriene–dependent mitogenic responses of mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CysLT2 receptors interact with CysLT1 receptors and down-modulate cysteinyl leukotriene dependent mitogenic responses of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular and functional aspects of human cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | TargetMol [targetmol.com]
- 10. The pharmacology of N-methyl LTC4; a metabolically stable LTC4-mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Up-regulation of prostaglandin biosynthesis by leukotriene C4 in elicited mice peritoneal macrophages activated with lipopolysaccharide/interferon-{gamma} - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Regulation of Cysteinyl Leukotriene Receptor 2 Expression—A Potential Anti-Tumor Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cardiovascular effects of this compound, a nonmetabolizable leukotriene C4 analogue, and the antagonism of leukotriene-induced hypotension by Ro 23-3544, in the American bullfrog, Rana catesbeiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Type 2 Cysteinyl Leukotriene Receptors Drive IL-33-Dependent Type 2 Immunopathology and Aspirin Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The CysLT2R receptor mediates leukotriene C4-driven acute and chronic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The CysLT2R receptor mediates leukotriene C4-driven acute and chronic itch - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-methyl Leukotriene C4 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro quantification and analysis of N-methyl Leukotriene C4 (N-methyl LTC4), a stable synthetic analog of Leukotriene C4 (LTC4). N-methyl LTC4 is a potent and selective agonist for the cysteinyl leukotriene receptor 2 (CysLT2), making it a valuable tool for studying the roles of this receptor in various physiological and pathological processes.[1][2] Unlike its endogenous counterpart, N-methyl LTC4 is resistant to metabolic degradation to LTD4 and LTE4, which simplifies the interpretation of experimental results.[1][2]
This document outlines three common in vitro assay methodologies: Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Data Presentation
The following tables summarize key quantitative data for the described assay methods, providing a clear comparison of their performance characteristics.
Table 1: ELISA Kit Performance Characteristics for Leukotriene C4 Quantification
| Parameter | Typical Value |
| Assay Range | 17.1 - 5,000 pg/mL[3] |
| Sensitivity (80% B/B0) | ~21.2 pg/mL[3] |
| Detection Limit (LOD) | ~7.4 - 10 pg/mL[3][4] |
| IC50 (50% B/B0) | ~45 pg/mL[4] |
| Intra-Assay Precision | <10%[5] |
| Inter-Assay Precision | <12%[5] |
Note: Data is based on commercially available LTC4 ELISA kits and is expected to be comparable for N-methyl LTC4 due to structural similarity. Verification is recommended.
Table 2: Cross-Reactivity of a Commercial LTC4 ELISA Kit
| Compound | Cross-Reactivity (%) |
| Leukotriene C4 | 100 |
| Leukotriene C4 methyl ester | 37 |
| Leukotriene B4 | 1.2 |
| Leukotriene E4 | 0.16 |
| 14,15-Leukotriene C4 | 0.03 |
| Arachidonic Acid | 0.00029 |
| L-Glutathione | <0.01 |
| Leukotriene D4 | <0.01 |
| N-acetyl Leukotriene E4 | <0.01 |
Source: Based on data from commercially available LTC4 ELISA kits.[3] It is crucial to verify the cross-reactivity profile for the specific kit being used, especially when analyzing complex biological samples.
Experimental Protocols
Competitive ELISA Protocol for this compound
This protocol is adapted from commercially available Leukotriene C4 ELISA kits and is suitable for the quantification of N-methyl LTC4 in various sample types, including cell culture supernatants and other biological fluids.[5]
Principle: This assay is a competitive immunoassay. A fixed amount of N-methyl LTC4 conjugated to an enzyme (e.g., acetylcholinesterase - AChE) competes with the N-methyl LTC4 in the sample for a limited number of binding sites on a specific antibody. The amount of enzyme-conjugated N-methyl LTC4 bound to the antibody is inversely proportional to the concentration of N-methyl LTC4 in the sample.
Materials:
-
This compound Standard
-
N-methyl LTC4-AChE Tracer
-
LTC4 Antiserum
-
Pre-coated 96-well plate (e.g., mouse anti-rabbit IgG)
-
ELISA Buffer
-
Wash Buffer
-
Ellman's Reagent (for development)
-
Plate reader capable of measuring absorbance at 405-420 nm[6]
-
Adjustable pipettes
-
UltraPure water
Procedure:
-
Reagent Preparation:
-
Prepare all buffers and reagents according to the kit manufacturer's instructions.
-
Dilute the Wash Buffer concentrate.
-
Reconstitute the N-methyl LTC4-AChE tracer and LTC4 antiserum.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of the N-methyl LTC4 standard.
-
Perform serial dilutions of the stock solution in ELISA Buffer to create a standard curve. A typical range would be from 0 to 5000 pg/mL.
-
-
Sample Preparation:
-
Samples may require purification or dilution to fall within the assay's dynamic range.
-
For complex matrices like plasma or urine, solid-phase extraction (SPE) may be necessary to remove interfering substances.[4]
-
-
Assay Procedure:
-
Add 50 µL of either standard or sample to the appropriate wells of the 96-well plate.
-
Add 50 µL of the N-methyl LTC4-AChE tracer to each well.
-
Add 50 µL of the LTC4 antiserum to each well.
-
Incubate the plate, typically for 18 hours at 4°C.
-
-
Washing:
-
Wash the plate five times with Wash Buffer to remove any unbound reagents.
-
-
Development:
-
Add 200 µL of Ellman's Reagent to each well.
-
Incubate the plate in the dark on a plate shaker for 90-120 minutes.
-
-
Reading:
-
Read the absorbance at 405-420 nm using a microplate reader.
-
-
Calculation:
-
Subtract the background absorbance from all readings.
-
Plot the percentage of bound tracer (B/B0) against the standard concentrations.
-
Determine the concentration of N-methyl LTC4 in the samples from the standard curve.
-
References
Application Notes & Protocols: N-methyl Leukotriene C4 for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to N-methyl Leukotriene C4 (N-Me-LTC4)
This compound (N-Me-LTC4) is a synthetic, metabolically resistant analog of Leukotriene C4 (LTC4). LTC4, the parent cysteinyl leukotriene (CysLT), is a potent lipid mediator derived from arachidonic acid, playing a critical role in inflammatory and allergic responses.[1][2][3] It is a primary component of what was historically known as the slow-reacting substance of anaphylaxis (SRS-A).[1][4] However, the utility of LTC4 in experimental settings is limited by its rapid in vivo conversion to LTD4 and LTE4.[1][4][5]
The key advantage of N-Me-LTC4 is its resistance to this metabolic degradation, allowing for more precise investigation of LTC4-specific effects.[1][4] N-Me-LTC4 acts as a potent and selective agonist for the cysteinyl leukotriene receptor 2 (CysLT2R), with significantly lower affinity for the CysLT1 receptor.[1][4] This selectivity makes it an invaluable tool for dissecting the distinct physiological roles of these two receptor subtypes. In vivo, N-Me-LTC4 has been shown to be a potent mediator of vascular leakage.[1][3][4]
Key Attributes:
-
Metabolic Stability: Not readily metabolized to LTD4/LTE4, providing a clearer pharmacological profile of LTC4 receptor activation.[1][4]
-
Receptor Selectivity: Potent and selective agonist for the CysLT2 receptor.[1][4]
-
In Vivo Activity: Proven to be active in vivo, inducing physiological responses such as vascular permeability and hypotension.[4][6]
Signaling Pathway
Cysteinyl leukotrienes, including LTC4 and its analog N-Me-LTC4, exert their effects by binding to G-protein coupled receptors (GPCRs), primarily CysLT1R and CysLT2R.[7][8][9] N-Me-LTC4 preferentially activates CysLT2R. Upon binding, the receptor couples to Gq/11 proteins, initiating a downstream signaling cascade. This involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[9][10] This signaling cascade ultimately leads to characteristic cellular responses such as smooth muscle contraction and increased endothelial permeability.[9][11]
In Vivo Experimental Applications & Protocols
N-Me-LTC4 is a valuable tool for studying CysLT2R-mediated pathophysiology in various models.
Application 1: Assessment of Vascular Permeability
Objective: To quantify the effect of N-Me-LTC4 on vascular leakage in an animal model. This is a hallmark effect of cysteinyl leukotrienes.[11][12]
Principle: The Miles assay, or a variation using Evans Blue dye, is a standard method.[13][14] Evans Blue binds to serum albumin. When vascular permeability increases, the albumin-dye complex extravasates into the tissue, which can be extracted and quantified.
Protocol: Murine Model of Dermal Vascular Leak
-
Animal Preparation: Use adult mice (e.g., C57BL/6, 8-12 weeks old). Anesthetize the animals using an appropriate anesthetic regimen (e.g., ketamine/xylazine or isoflurane).
-
Reagent Preparation:
-
Prepare N-Me-LTC4 solution in sterile, pyrogen-free saline or PBS. A typical concentration range for intradermal injection is 100-500 pmol in a 20 µL volume.
-
Prepare Evans Blue dye (0.5% w/v) in sterile saline.
-
-
Experimental Procedure:
-
Inject a defined volume (e.g., 100 µL) of 0.5% Evans Blue dye solution intravenously (e.g., via the tail vein).
-
After 5-10 minutes, perform intradermal injections of N-Me-LTC4 (test site) and saline (vehicle control site) into the shaved dorsal skin.
-
Wait for a defined period (e.g., 30 minutes) to allow for extravasation.
-
Euthanize the animal via an approved method and excise the skin at the injection sites using a standard biopsy punch (e.g., 6 mm).
-
-
Quantification:
-
Weigh the excised skin biopsies.
-
Place each biopsy in formamide (B127407) (e.g., 500 µL) and incubate at 55-60°C for 24 hours to extract the dye.
-
Centrifuge the samples and measure the absorbance of the supernatant at ~620 nm.
-
Calculate the amount of extravasated dye (µg/mg tissue) by comparing to a standard curve of Evans Blue.
-
Application 2: Assessment of Airway Bronchoconstriction
Objective: To evaluate the direct effect of N-Me-LTC4 on airway smooth muscle contraction. Cysteinyl leukotrienes are potent bronchoconstrictors and key mediators in asthma.[15][16][17]
Protocol: Guinea Pig Model of Bronchoconstriction
Note: The guinea pig is a highly sensitive model for leukotriene-induced bronchoconstriction.[15][18] To isolate the CysLT2R effect of N-Me-LTC4, pretreatment with a CysLT1R antagonist (e.g., montelukast) is recommended.
-
Animal Preparation: Anesthetize an adult guinea pig. Perform a tracheostomy and mechanically ventilate the animal. Monitor relevant physiological parameters, such as blood pressure via a carotid artery cannula and airway pressure (as an index of bronchoconstriction) via a transducer connected to the tracheal cannula.
-
Reagent Preparation:
-
Prepare N-Me-LTC4 for intravenous administration in sterile saline. Doses typically range from 0.1 to 10 nmol/kg.
-
Prepare a CysLT1R antagonist (e.g., montelukast) solution if required.
-
-
Experimental Procedure:
-
Allow the animal to stabilize after surgery.
-
Administer the CysLT1R antagonist (if used) intravenously and wait for the recommended period for it to take effect.
-
Administer a bolus intravenous injection of the vehicle (saline) and record the baseline airway pressure.
-
Administer increasing doses of N-Me-LTC4 intravenously.
-
Record the peak increase in airway pressure following each dose.
-
-
Data Analysis:
-
Express the change in airway pressure as a percentage increase over the baseline.
-
Construct a dose-response curve to determine the potency of N-Me-LTC4.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo vascular permeability study.
Representative Data Presentation
The following tables present hypothetical, yet realistic, quantitative data from the experimental protocols described above.
Table 1: Effect of N-Me-LTC4 on Dermal Vascular Permeability in Mice
| Treatment Group (Intradermal) | Dose (pmol) | N | Extravasated Evans Blue (µg/mg tissue) ± SEM |
| Vehicle (Saline) | - | 8 | 0.8 ± 0.2 |
| N-Me-LTC4 | 100 | 8 | 3.5 ± 0.5 |
| N-Me-LTC4 | 300 | 8 | 7.2 ± 0.9 |
| N-Me-LTC4 + CysLT2R Antagonist | 300 | 8 | 1.1 ± 0.3# |
*p < 0.01 compared to Vehicle. #p < 0.01 compared to N-Me-LTC4 (300 pmol). Data are representative.
Table 2: Effect of N-Me-LTC4 on Bronchoconstriction in Anesthetized Guinea Pigs
| Treatment Group (Intravenous) | Dose (nmol/kg) | N | Peak Increase in Airway Pressure (%) ± SEM |
| Vehicle (Saline) | - | 6 | 2 ± 0.5 |
| N-Me-LTC4 | 0.3 | 6 | 15 ± 3 |
| N-Me-LTC4 | 1.0 | 6 | 48 ± 7 |
| N-Me-LTC4 | 3.0 | 6 | 95 ± 11* |
*p < 0.05 compared to Vehicle. Data are representative of an experiment conducted in the presence of a CysLT1R antagonist to isolate CysLT2R effects.
Reagent Handling and Storage
-
This compound: Typically supplied as a solution in ethanol (B145695) or as a powder.
-
Storage: Store at -80°C to ensure stability.[1]
-
Solubility: Soluble in organic solvents like ethanol, DMSO, and DMF. For aqueous solutions, it can be dissolved in PBS (pH 7.2), though sonication may be required for complete dissolution.[4]
-
Handling: As with all potent biological lipids, handle with care using appropriate personal protective equipment. Prepare fresh dilutions for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Leukotriene C4 - Wikipedia [en.wikipedia.org]
- 3. N-Methylleukotriene C4 | 131391-65-6 [amp.chemicalbook.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Cardiovascular effects of this compound, a nonmetabolizable leukotriene C4 analogue, and the antagonism of leukotriene-induced hypotension by Ro 23-3544, in the American bullfrog, Rana catesbeiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Regulation of cysteinyl leukotriene type 1 receptor internalization and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mechanism of vascular leakage induced by leukotriene E4. Endothelial contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Increase in vascular permeability induced by leukotriene B4 and the role of polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo Vascular Leakage Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Leukotriene C4 induces bronchoconstriction and airway vascular hyperpermeability via the cysteinyl leukotriene receptor 2 in S-hexyl glutathione-treated guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Leukotriene bronchoconstriction induced by allergen and exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Leukotrienes as mediators of airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo effects of leukotriene B4, C4 and D4. Evidence that changes in blood pressure are mediated by prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
N-methyl Leukotriene C4: A Selective Agonist for Probing CysLT2 Receptor-Mediated Calcium Mobilization
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl Leukotriene C4 (N-methyl LTC4) is a synthetic and metabolically stable analog of Leukotriene C4 (LTC4), a potent inflammatory mediator. Unlike its endogenous counterpart, N-methyl LTC4 is not readily metabolized to Leukotriene D4 (LTD4), making it an invaluable tool for studying the specific roles of the cysteinyl leukotriene 2 (CysLT2) receptor.[1] N-methyl LTC4 acts as a potent and selective agonist for the CysLT2 receptor, a G protein-coupled receptor (GPCR) implicated in various physiological and pathophysiological processes, including cardiovascular function and inflammatory responses.[1][2][3][4][5] Activation of the CysLT2 receptor by N-methyl LTC4 initiates a signaling cascade that results in the mobilization of intracellular calcium, a key second messenger in numerous cellular events. This document provides a detailed protocol for a calcium mobilization assay using N-methyl LTC4 to selectively activate the CysLT2 receptor, enabling researchers to investigate its downstream signaling pathways and screen for potential modulators.
Principle of the Assay
This assay quantifies the N-methyl LTC4-induced increase in intracellular calcium concentration in cells expressing the CysLT2 receptor. The method utilizes a fluorescent calcium indicator, such as Fluo-4 acetoxymethyl (AM) ester, which can passively diffuse across the cell membrane. Once inside the cell, esterases cleave the AM group, trapping the fluorescent dye intracellularly. Upon binding to calcium, the fluorescence intensity of the dye increases significantly. By monitoring the change in fluorescence over time following the addition of N-methyl LTC4, the kinetics and magnitude of CysLT2 receptor-mediated calcium mobilization can be determined.
Data Presentation
The potency of this compound and other cysteinyl leukotrienes at the human CysLT1 and CysLT2 receptors can be summarized by their half-maximal effective concentration (EC50) values obtained from calcium mobilization assays.
| Compound | Receptor | EC50 (nM) | Selectivity |
| This compound | CysLT2 | 122 | Selective for CysLT2 |
| CysLT1 | >2000 | ||
| Leukotriene C4 (LTC4) | CysLT2 | Potent agonist (equipotent to N-methyl LTC4) | Agonist at both CysLT1 and CysLT2 |
| CysLT1 | Potent agonist | ||
| Leukotriene D4 (LTD4) | CysLT2 | Potent agonist | Agonist at both CysLT1 and CysLT2 |
| CysLT1 | Most potent endogenous agonist |
Table 1: Potency and selectivity of this compound and endogenous cysteinyl leukotrienes at human CysLT receptors as determined by calcium mobilization assays.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling cascade initiated by N-methyl LTC4 and the overall experimental workflow of the calcium mobilization assay.
Experimental Protocol
This protocol is optimized for a 96-well plate format but can be adapted for other formats.
Materials and Reagents
-
Cells expressing the human CysLT2 receptor (e.g., HEK293 or CHO cells)
-
This compound
-
Fluo-4 AM
-
Pluronic F-127
-
Probenecid (B1678239) (optional)
-
Cell culture medium (e.g., DMEM)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black-wall, clear-bottom microplates
-
Fluorescence microplate reader with automated injection capabilities (Excitation: 490 nm, Emission: 525 nm)
Procedure
1. Cell Plating: a. The day before the assay, seed cells expressing the CysLT2 receptor into a 96-well black-wall, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.[6][7] b. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
2. Preparation of Reagents: a. Fluo-4 AM Stock Solution (1 mM): Dissolve 50 µg of Fluo-4 AM in 44 µL of high-quality anhydrous DMSO.[8] b. Pluronic F-127 Solution (10% w/v): Dissolve 1 g of Pluronic F-127 in 10 mL of DMSO. c. Probenecid Stock Solution (250 mM, optional): Dissolve probenecid in 1 M NaOH and buffer with HBSS/HEPES to a final concentration of 250 mM. Probenecid can help to prevent the extrusion of the dye from the cells.[8] d. Dye Loading Buffer: Prepare a working solution of Fluo-4 AM by diluting the stock solution in HBSS with 20 mM HEPES to a final concentration of 2-5 µM. Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye dispersion. If using probenecid, add it to the loading buffer at a final concentration of 2.5 mM.[8] e. N-methyl LTC4 Stock Solution: Prepare a high-concentration stock solution of N-methyl LTC4 in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then prepare serial dilutions in HBSS with 20 mM HEPES to achieve the desired final concentrations for the dose-response curve.
3. Dye Loading: a. Remove the growth medium from the wells. b. Wash the cells once with 100 µL of HBSS with 20 mM HEPES. c. Add 100 µL of the dye loading buffer to each well.[6][7] d. Incubate the plate at 37°C for 60 minutes, followed by incubation at room temperature for 15-30 minutes in the dark.[6][7]
4. Calcium Mobilization Assay: a. Set the fluorescence microplate reader to measure fluorescence at an excitation wavelength of 490 nm and an emission wavelength of 525 nm.[6][7] b. Establish a baseline fluorescence reading for approximately 10-20 seconds. c. Using the plate reader's automated injector, add the desired concentration of N-methyl LTC4 (typically 25 µL of a 5X solution) to the wells. d. Continue to monitor the fluorescence intensity for at least 60-120 seconds to capture the peak response.
5. Data Analysis: a. The change in fluorescence is typically expressed as the ratio of the fluorescence after compound addition to the baseline fluorescence (F/F0) or as the change in fluorescence (F - F0). b. For dose-response experiments, plot the peak fluorescence response against the logarithm of the N-methyl LTC4 concentration. c. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.
Troubleshooting
-
Low Signal-to-Noise Ratio:
-
Optimize cell seeding density.
-
Increase the concentration of Fluo-4 AM or the dye loading time.
-
Ensure complete removal of growth medium containing serum, as it can interfere with dye loading and fluorescence.
-
-
High Background Fluorescence:
-
Wash cells thoroughly after dye loading.
-
Use phenol (B47542) red-free medium/buffer during the assay.
-
-
No Response to N-methyl LTC4:
-
Confirm CysLT2 receptor expression in the cell line.
-
Verify the activity of the N-methyl LTC4 stock solution.
-
Ensure proper dye loading and cell viability.
-
By following this detailed protocol, researchers can effectively utilize this compound as a selective agonist to investigate CysLT2 receptor-mediated calcium signaling, facilitating a deeper understanding of its role in health and disease and aiding in the discovery of novel therapeutic agents.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Type 2 Cysteinyl Leukotriene Receptors Drive IL-33-Dependent Type 2 Immunopathology and Aspirin Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential signaling of cysteinyl leukotrienes and a novel cysteinyl leukotriene receptor 2 (CysLT₂) agonist, N-methyl-leukotriene C₄, in calcium reporter and β arrestin assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The CysLT2R receptor mediates leukotriene C4-driven acute and chronic itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. content.abcam.com [content.abcam.com]
- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-methyl Leukotriene C4 Beta-Arrestin Recruitment Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl Leukotriene C4 (N-methyl LTC4) is a synthetic, metabolically stable analog of Leukotriene C4 (LTC4), a potent inflammatory mediator.[1] N-methyl LTC4 acts as a selective and potent agonist for the Cysteinyl Leukotriene Receptor 2 (CysLT2R), a G-protein coupled receptor (GPCR) implicated in various physiological and pathological processes, including inflammation and cardiovascular function.[1][2] The recruitment of β-arrestin to activated GPCRs is a key event in receptor desensitization, internalization, and G-protein-independent signaling.[3][4][5] Therefore, a β-arrestin recruitment assay provides a robust and direct measure of N-methyl LTC4-induced CysLT2R activation.[1][3]
This document provides detailed application notes and protocols for performing an N-methyl LTC4 β-arrestin recruitment assay, primarily focusing on the widely used PathHunter® enzyme fragment complementation (EFC) technology.[3][4][6]
This compound Signaling Pathway Leading to β-Arrestin Recruitment
The binding of N-methyl LTC4 to the CysLT2 receptor initiates a cascade of intracellular events culminating in the recruitment of β-arrestin. This process is a hallmark of GPCR activation and serves as a reliable readout for receptor engagement by its agonist.
References
- 1. Differential signaling of cysteinyl leukotrienes and a novel cysteinyl leukotriene receptor 2 (CysLT₂) agonist, N-methyl-leukotriene C₄, in calcium reporter and β arrestin assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYSLTR2 cysteinyl leukotriene receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cosmobio.co.jp [cosmobio.co.jp]
Application Notes and Protocols for N-methyl LTC4 in Vascular Permeability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl LTC4 is a synthetic and metabolically resistant analog of Leukotriene C4 (LTC4). Its stability makes it a valuable tool for investigating the role of cysteinyl leukotrienes (CysLTs) in modulating vascular permeability. N-methyl LTC4 is a potent and selective agonist for the Cysteinyl Leukotriene Receptor 2 (CysLT2R), with significantly lower affinity for the CysLT1R.[1] This selectivity allows for the specific interrogation of CysLT2R-mediated signaling pathways in endothelial cells, which are key regulators of vascular barrier function.
Activation of CysLT2R by N-methyl LTC4 on endothelial cells initiates a signaling cascade that leads to a transient increase in vascular permeability.[2][3] This process is central to inflammatory responses and is implicated in various pathological conditions, including edema, allergic reactions, and tumor angiogenesis. These application notes provide detailed protocols for utilizing N-methyl LTC4 in both in vitro and in vivo models of vascular permeability.
Data Presentation
The following tables summarize the quantitative data regarding the potency of N-methyl LTC4 and related compounds in modulating vascular permeability.
Table 1: Receptor Binding Affinity and Potency of N-methyl LTC4
| Compound | Receptor | EC50 (nM) | Potency Comparison | Reference |
| N-methyl LTC4 | Human CysLT2R | 122 | Potent and selective agonist | [1] |
| N-methyl LTC4 | Human CysLT1R | > 2,000 | Low affinity | [1] |
| LTC4 | Human/Murine CysLT2R | Not specified | N-methyl LTC4 has essentially the same potency as LTC4 | [1] |
Table 2: Comparative Potency of Leukotrienes in Inducing Vascular Permeability (Species-Dependent)
| Compound | Species | Potency Comparison | Reference |
| LTC4 | Guinea pigs, Rats | Approximately equipotent to bradykinin; 5-100 times more potent than histamine. | [4] |
| LTD4 | Guinea pigs | About 10 times more potent than LTC4. | [4] |
| LTD4 | Rats | Equipotent to LTC4. | [4] |
| LTC4, LTD4 | Rabbits | Did not induce dye exudation at tested doses. | [4] |
Signaling Pathway
The binding of N-methyl LTC4 to the CysLT2 receptor on endothelial cells triggers a signaling cascade that culminates in increased vascular permeability. The primary mechanism involves an increase in intracellular calcium concentration and the activation of the Rho/Rho kinase (ROCK) pathway.[2][5] This leads to the phosphorylation of myosin light chain 2 (MLC-2) and subsequent contraction of the endothelial cell cytoskeleton.[3] This contraction disrupts the integrity of the endothelial monolayer, leading to the formation of intercellular gaps and an increase in paracellular permeability. An alternative mechanism involving transendothelial vesicle transport has also been proposed.[6][7]
Experimental Protocols
In Vitro Vascular Permeability Assay (Transwell Assay)
This protocol describes the measurement of endothelial monolayer permeability in response to N-methyl LTC4 using a transwell system.
-
Cell Culture:
-
Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells in appropriate growth medium.
-
Seed the cells onto collagen-coated transwell inserts (e.g., 0.4 µm pore size) at a density that will form a confluent monolayer within 2-3 days.
-
-
Monolayer Formation and Treatment:
-
Culture the cells until a confluent monolayer is formed. The integrity of the monolayer can be assessed by measuring transendothelial electrical resistance (TEER).
-
Prior to the experiment, cells can be serum-starved for 2-4 hours to reduce basal permeability.
-
Prepare a stock solution of N-methyl LTC4 in a suitable solvent (e.g., ethanol) and dilute to the desired final concentrations in serum-free medium.
-
Add the N-methyl LTC4 solution to the upper (apical) or lower (basolateral) chamber of the transwell. A vehicle control should be run in parallel.
-
-
Permeability Measurement:
-
At the desired time points after N-methyl LTC4 addition, add a fluorescently-labeled high molecular weight dextran (e.g., FITC-dextran, 70 kDa) to the upper chamber.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Collect samples from the lower chamber and measure the fluorescence using a plate reader.
-
The amount of fluorescence in the lower chamber is proportional to the permeability of the endothelial monolayer.
-
-
Data Analysis:
-
Calculate the fold change in permeability relative to the vehicle control.
-
A dose-response curve can be generated to determine the EC50 of N-methyl LTC4.
-
In Vivo Vascular Permeability Assay (Miles Assay)
This protocol describes the measurement of N-methyl LTC4-induced vascular leakage in the skin of mice.[8][9][10]
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Inject a solution of Evans Blue dye (e.g., 1% in saline) intravenously via the tail vein. The dye will bind to serum albumin.
-
-
Intradermal Injections:
-
After allowing the dye to circulate for a short period (e.g., 10-15 minutes), perform intradermal injections of N-methyl LTC4 at various doses into the dorsal skin of the mouse.
-
Inject a vehicle control (e.g., saline with a small amount of the solvent used for N-methyl LTC4) at a corresponding site on the opposite side of the animal.
-
-
Dye Extravasation and Sample Collection:
-
Allow the N-methyl LTC4 to induce vascular leakage for a defined period (e.g., 20-30 minutes).
-
Euthanize the mouse and carefully excise the skin at the injection sites.
-
-
Dye Extraction and Quantification:
-
Incubate the excised skin samples in a solvent such as formamide (B127407) to extract the Evans Blue dye.
-
Measure the absorbance of the extracted dye using a spectrophotometer (e.g., at 620 nm).
-
The amount of dye extracted is proportional to the extent of vascular leakage.
-
-
Data Analysis:
-
Calculate the amount of extravasated dye per injection site.
-
Compare the leakage induced by N-methyl LTC4 to that of the vehicle control.
-
A dose-response relationship can be established.
-
Conclusion
N-methyl LTC4 is a powerful and specific tool for studying CysLT2R-mediated vascular permeability. The protocols outlined in these application notes provide robust methods for characterizing the effects of N-methyl LTC4 in both in vitro and in vivo systems. The quantitative data and signaling pathway information serve as a valuable resource for researchers investigating the role of cysteinyl leukotrienes in vascular biology and inflammatory diseases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cysteinyl leukotrienes regulate endothelial cell inflammatory and proliferative signals through CysLT₂ and CysLT₁ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cysteinyl leukotriene 2 receptor promotes endothelial permeability, tumor angiogenesis, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species difference in increased vascular permeability by synthetic leukotriene C4 and D4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Cysteinyl leukotriene 2 receptor-mediated vascular permeability via transendothelial vesicle transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Vascular Permeability by a Modified Miles Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vascular Permeability Assays In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-methyl Leukotriene C4 Smooth Muscle Contraction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl Leukotriene C4 (N-methyl LTC4) is a synthetic and metabolically stable analog of Leukotriene C4 (LTC4). Leukotrienes, particularly the cysteinyl leukotrienes (CysLTs) which include LTC4, LTD4, and LTE4, are potent lipid mediators derived from arachidonic acid. They are known to play a crucial role in inflammatory and allergic responses. A key physiological effect of CysLTs is the contraction of smooth muscle, particularly in the airways and the gastrointestinal tract. This action is mediated through their interaction with specific cell surface receptors, primarily the CysLT1 and CysLT2 receptors.
N-methyl LTC4 is a valuable tool for studying the pharmacology of CysLT receptors as it is not readily metabolized to LTD4 and LTE4, allowing for a more precise investigation of LTC4-specific effects. It acts as a potent and selective agonist for the CysLT2 receptor.[1][2] These application notes provide a detailed protocol for performing an N-methyl LTC4 smooth muscle contraction assay, a fundamental technique for characterizing the potency of leukotriene receptor agonists and antagonists.
Principle of the Assay
The N-methyl LTC4 smooth muscle contraction assay is an ex vivo method that measures the contractile response of isolated smooth muscle tissue to the application of N-methyl LTC4. The tissue, typically from guinea pig ileum or trachea, is suspended in an organ bath containing a physiological salt solution (Krebs-Henseleit solution) maintained at a constant temperature and aerated with carbogen (B8564812) (95% O2, 5% CO2). One end of the tissue is fixed, while the other is connected to a force transducer that records isometric contractions. The addition of N-methyl LTC4 to the organ bath will induce a concentration-dependent contraction of the smooth muscle, which is recorded and analyzed to determine the compound's potency and efficacy.
Data Presentation
The following table summarizes the potency of N-methyl LTC4 and other relevant leukotrienes at human CysLT receptors. This data is essential for comparing the activity of N-methyl LTC4 to the endogenous ligands.
| Compound | Receptor | EC50 (nM) | Tissue/System |
| This compound | Human CysLT1 | > 2,000[1][2] | Recombinant expression systems |
| This compound | Human CysLT2 | 122[1][2] | Recombinant expression systems |
| Leukotriene C4 (LTC4) | Human CysLT1 | - | - |
| Leukotriene C4 (LTC4) | Human CysLT2 | Similar potency to N-methyl LTC4[1][2] | Recombinant expression systems |
| Leukotriene C4 (LTC4) | Guinea Pig Taenia Coli | 5.4[3] | Isolated Tissue |
| Leukotriene C4 (LTC4) | Human Trachea | 10.3[4] | Isolated Tissue |
| Leukotriene C4 (LTC4) | Human Bronchus | 1.8[4] | Isolated Tissue |
| Leukotriene D4 (LTD4) | Human Trachea | 1.8[4] | Isolated Tissue |
| Leukotriene D4 (LTD4) | Human Bronchus | 1.7[4] | Isolated Tissue |
Signaling Pathway
The contractile effect of N-methyl LTC4, primarily through the CysLT2 receptor, is initiated by the activation of a G-protein coupled receptor (GPCR). This leads to a cascade of intracellular events culminating in the elevation of intracellular calcium and subsequent smooth muscle contraction.
Caption: Signaling pathway of N-methyl LTC4-induced smooth muscle contraction.
Experimental Workflow
The following diagram outlines the major steps involved in the N-methyl LTC4 smooth muscle contraction assay.
Caption: Workflow for the N-methyl LTC4 smooth muscle contraction assay.
Detailed Experimental Protocols
Materials and Reagents
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and make serial dilutions in Krebs-Henseleit solution.
-
Krebs-Henseleit Solution (1 L):
-
NaCl: 6.9 g
-
KCl: 0.35 g
-
KH2PO4: 0.16 g
-
MgSO4·7H2O: 0.29 g
-
NaHCO3: 2.1 g
-
CaCl2·2H2O: 0.37 g
-
Glucose: 2.0 g
-
Dissolve in distilled water and adjust pH to 7.4 by bubbling with carbogen (95% O2, 5% CO2).
-
-
Carbogen Gas: 95% O2, 5% CO2
-
Isolated Tissue: Guinea pig ileum or trachea. All animal procedures should be performed in accordance with institutional guidelines.
-
Organ Bath System: Including a water-jacketed organ bath, force-displacement transducer, amplifier, and data acquisition system.
-
Surgical Instruments: Scissors, forceps, and sutures.
Tissue Preparation (Guinea Pig Ileum)
-
Humanely euthanize a guinea pig according to approved institutional protocols.
-
Open the abdominal cavity and carefully excise a segment of the terminal ileum.
-
Place the excised tissue in a petri dish containing pre-warmed and aerated Krebs-Henseleit solution.
-
Gently flush the lumen of the ileum segment with Krebs-Henseleit solution to remove any contents.
-
Cut the ileum into segments of approximately 2-3 cm in length.
-
Tie a suture to each end of the ileum segment.
Organ Bath Setup and Assay Procedure
-
Fill the organ bath with Krebs-Henseleit solution and maintain the temperature at 37°C. Continuously bubble the solution with carbogen gas.
-
Attach one suture from the ileum segment to a fixed hook at the bottom of the organ bath and the other suture to the force-displacement transducer.
-
Apply a resting tension of approximately 1 g to the tissue.
-
Allow the tissue to equilibrate for at least 60 minutes, washing with fresh Krebs-Henseleit solution every 15 minutes.
-
After the equilibration period, record a stable baseline tension.
-
Construct a cumulative concentration-response curve by adding increasing concentrations of N-methyl LTC4 to the organ bath at regular intervals (e.g., every 5 minutes or once the previous response has reached a plateau).
-
Record the contractile response after each addition of N-methyl LTC4.
-
Continue adding N-methyl LTC4 until a maximal response is achieved or the concentration-response curve plateaus.
-
At the end of the experiment, wash the tissue thoroughly with Krebs-Henseleit solution. A maximal contraction can be induced with a high concentration of a standard agonist like carbachol (B1668302) or potassium chloride to normalize the data.
Data Analysis
-
Measure the peak contractile response for each concentration of N-methyl LTC4, subtracting the baseline tension.
-
Express the contractile responses as a percentage of the maximal response obtained with N-methyl LTC4 or a standard agonist.
-
Plot the percentage of maximal response against the logarithm of the molar concentration of N-methyl LTC4.
-
Fit the data to a sigmoidal dose-response curve using a suitable software program (e.g., GraphPad Prism) to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).
Troubleshooting
-
No or weak response:
-
Check the viability of the tissue.
-
Ensure the Krebs-Henseleit solution is correctly prepared and aerated.
-
Verify the concentration and integrity of the N-methyl LTC4 stock solution.
-
-
High baseline noise:
-
Ensure the organ bath is free from vibrations.
-
Check the proper functioning of the data acquisition system.
-
-
Desensitization of the tissue:
-
Allow for sufficient time between drug additions for the tissue to recover.
-
If tachyphylaxis is observed, a non-cumulative dosing protocol may be necessary.
-
Conclusion
The this compound smooth muscle contraction assay is a robust and sensitive method for investigating the physiological effects of this stable LTC4 analog. By following the detailed protocols and utilizing the provided data for comparison, researchers can effectively characterize the potency and mechanism of action of N-methyl LTC4 and screen for novel CysLT receptor antagonists. This assay is a valuable tool in the fields of pharmacology, respiratory and gastrointestinal research, and drug development for inflammatory and allergic diseases.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The mechanism for the contraction induced by leukotriene C4 in guinea-pig taenia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological study of the contractile activity of leukotriene C4 and D4 on isolated human airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
N-methyl Leukotriene C4 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl Leukotriene C4 (N-methyl LTC4) is a synthetic analog of Leukotriene C4 (LTC4).[1][2] LTC4 is a potent inflammatory mediator derived from arachidonic acid, playing a significant role in the pathophysiology of asthma and other allergic hypersensitivity reactions by inducing bronchoconstriction and increasing microvascular permeability.[3][4] However, LTC4 is rapidly metabolized in vivo to Leukotriene D4 (LTD4) and Leukotriene E4 (LTE4), which can complicate the study of its specific pharmacological effects.[1][2] N-methyl LTC4 is designed to be resistant to this metabolic degradation, making it a valuable tool for investigating the roles of specific cysteinyl leukotriene (CysLT) receptors.[1][2] Notably, N-methyl LTC4 acts as a potent and selective agonist for the CysLT2 receptor, with significantly lower affinity for the CysLT1 receptor.[1][2][5] This selectivity allows for the targeted study of CysLT2 receptor signaling pathways.
Physicochemical Properties and Solubility
Proper preparation of N-methyl LTC4 for experiments is critical for obtaining reliable and reproducible results. The solubility of N-methyl LTC4 varies across different solvent systems. The following table summarizes the solubility data for this compound.
| Solvent | Solubility | Molar Concentration (Approx.) | Notes |
| Dimethylformamide (DMF) | 50 mg/mL | 78.15 mM | Sonication may be required to aid dissolution.[2] |
| Dimethyl sulfoxide (B87167) (DMSO) | 50 mg/mL | 78.15 mM | Sonication may be required to aid dissolution.[2] |
| Ethanol | 1 mg/mL | 1.56 mM | Sonication may be required to aid dissolution.[2] |
| Ethanol:Water (95:5) | 2 mg/mL | 3.13 mM | Sonication may be required to aid dissolution.[2] |
| PBS (pH 7.2) | 100 µg/mL | 0.156 mM | Limited aqueous solubility. Sonication is recommended.[1][2] |
Molecular Weight of this compound: 639.8 g/mol [1]
Experimental Protocols
Storage and Handling
-
Long-term Storage: N-methyl LTC4 should be stored at -80°C for long-term stability (≥ 1 year).[1] As a powder, it can be stored at -20°C for up to 3 years.[2]
-
Stock Solutions: Once in solvent, stock solutions should be stored at -80°C and are stable for at least one year.[1][2]
-
Handling: N-methyl LTC4 is light-sensitive.[6] Protect solutions from light. It is recommended to handle the compound under an inert gas to prevent oxidation.
Preparation of Stock Solutions
The choice of solvent for the initial stock solution depends on the experimental design and the compatibility of the solvent with the biological system under investigation. DMSO and DMF offer the highest solubility.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibration: Allow the vial of N-methyl LTC4 to warm to room temperature before opening to prevent condensation.
-
Solvent Addition: Using a calibrated pipette, add the appropriate volume of high-purity, anhydrous DMSO to the vial. For example, to prepare 1 mL of a 10 mM solution from 1 mg of N-methyl LTC4 (MW: 639.8), you would need to dissolve it in approximately 156.3 µL of DMSO.
-
Dissolution: Vortex the solution gently and/or sonicate briefly until the compound is fully dissolved.[2] Visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Preparation of Working Solutions for In Vitro Experiments
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate aqueous buffer or cell culture medium.
Protocol for Diluting Stock Solution into Aqueous Buffer (e.g., PBS):
-
Thawing: Thaw a single aliquot of the N-methyl LTC4 stock solution (e.g., 10 mM in DMSO) at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution into the final experimental buffer (e.g., PBS, pH 7.2). It is crucial to add the stock solution to the buffer while vortexing to prevent precipitation, as the solubility in aqueous solutions is significantly lower.
-
Final Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is minimal and does not exceed a level known to affect the experimental system (typically <0.1%). A vehicle control containing the same final concentration of the solvent should always be included in the experiment.
-
Immediate Use: Use the freshly prepared working solutions immediately for optimal performance.
Experimental Workflow
The following diagram illustrates the general workflow for the preparation and use of N-methyl LTC4 in a typical experiment.
Caption: Workflow for N-methyl LTC4 preparation and use.
Signaling Pathway
N-methyl LTC4 is a selective agonist for the Cysteinyl Leukotriene Receptor 2 (CysLT2R). The binding of N-methyl LTC4 to CysLT2R, a G-protein coupled receptor (GPCR), initiates downstream signaling cascades that contribute to inflammatory responses. This is distinct from the actions of LTD4, which has a higher affinity for the CysLT1R. The simplified pathway below illustrates the synthesis of cysteinyl leukotrienes and the specific action of N-methyl LTC4.
Caption: N-methyl LTC4 action on the CysLT2 receptor.
References
Application Notes and Protocols for N-methyl LTC4 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl Leukotriene C4 (N-methyl LTC4) is a synthetic and metabolically stable analog of Leukotriene C4 (LTC4). Due to its resistance to enzymatic degradation, N-methyl LTC4 serves as a valuable pharmacological tool for studying the cysteinyl leukotriene (CysLT) signaling pathway. Notably, it acts as a potent and selective agonist for the CysLT2 receptor, exhibiting significantly lower affinity for the CysLT1 receptor. This selectivity makes it an ideal ligand for investigating the specific roles of the CysLT2 receptor in various physiological and pathological processes, including inflammation, allergy, and cardiovascular function.
These application notes provide detailed protocols for utilizing N-methyl LTC4 in common cell-based assays to characterize CysLT2 receptor activation and downstream signaling.
Data Presentation
The following table summarizes the key quantitative data for N-methyl LTC4, providing a reference for designing and interpreting experiments.
| Parameter | Value | Receptor Type | Species | Reference |
| EC50 | 122 nM | Human CysLT2 | Human | [1][2] |
| EC50 | > 2,000 nM | Human CysLT1 | Human | [1][2] |
Signaling Pathways
Activation of the CysLT2 receptor by N-methyl LTC4 initiates a cascade of intracellular signaling events. The CysLT2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 and Gi/o proteins. This coupling leads to the activation of downstream effector molecules, culminating in various cellular responses.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following CysLT2 receptor activation by N-methyl LTC4.
Workflow:
Protocol:
-
Cell Culture:
-
Seed cells (e.g., HEK293 or CHO cells) stably or transiently expressing the human CysLT2 receptor into black-walled, clear-bottom 96-well or 384-well plates.
-
Culture cells to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of N-methyl LTC4 in an appropriate solvent (e.g., ethanol (B145695) or DMSO).
-
Perform serial dilutions of the N-methyl LTC4 stock solution in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) to achieve a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Assay Procedure:
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the plate reader to record fluorescence at appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for each well.
-
Inject the prepared N-methyl LTC4 dilutions into the wells.
-
Immediately begin recording the fluorescence intensity at regular intervals for a period of 1-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the ΔF against the logarithm of the N-methyl LTC4 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Chemotaxis Assay
This assay measures the migration of cells towards a chemoattractant gradient of N-methyl LTC4.
Workflow:
Protocol:
-
Cell Preparation:
-
Culture cells known to express the CysLT2 receptor and exhibit chemotactic responses (e.g., mast cells, eosinophils, or transfected cell lines).
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL.
-
-
Chemoattractant Preparation:
-
Prepare serial dilutions of N-methyl LTC4 in serum-free medium to create a concentration gradient (e.g., 1 nM to 1 µM).
-
Add the N-methyl LTC4 dilutions to the lower wells of a chemotaxis chamber (e.g., a Boyden chamber or a 96-well chemotaxis plate).
-
-
Assay Assembly:
-
Place a porous polycarbonate membrane (typically with a pore size of 3-8 µm, depending on the cell type) over the lower wells.
-
Add the cell suspension to the upper chamber of the chemotaxis plate.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period of 1-4 hours, allowing the cells to migrate through the membrane towards the chemoattractant.
-
-
Quantification of Migrated Cells:
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Alternatively, lyse the migrated cells and quantify them using a fluorescent dye (e.g., Calcein AM).
-
Count the migrated cells under a microscope or measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Plot the number of migrated cells (or fluorescence intensity) against the N-methyl LTC4 concentration.
-
Determine the optimal chemoattractant concentration that induces the maximal migratory response.
-
Receptor Binding Assay (Competitive)
This assay measures the ability of N-methyl LTC4 to compete with a radiolabeled ligand for binding to the CysLT2 receptor.
Workflow:
Protocol:
-
Membrane Preparation:
-
Homogenize cells expressing the CysLT2 receptor in a cold buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Compound Preparation:
-
Prepare serial dilutions of unlabeled N-methyl LTC4 in the binding buffer.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radiolabeled CysLT receptor ligand (e.g., [³H]-LTD4), and the serial dilutions of unlabeled N-methyl LTC4.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled CysLT receptor agonist like LTC4 or LTD4).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to determine the specific binding for each concentration of N-methyl LTC4.
-
Plot the percentage of specific binding against the logarithm of the N-methyl LTC4 concentration.
-
Fit the data to a one-site competition curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Application Notes and Protocols for N-methyl Leukotriene C4 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl Leukotriene C4 (NMLTC4) is a synthetic, non-metabolizable analog of Leukotriene C4 (LTC4). LTC4 is a potent inflammatory mediator of the cysteinyl leukotriene family, which also includes LTD4 and LTE4. In vivo, LTC4 is rapidly converted to LTD4 and LTE4, making it challenging to study the specific effects of LTC4. NMLTC4's resistance to this conversion makes it an invaluable tool for investigating the physiological and pathological roles of sustained LTC4-like signaling.[1][2] These application notes provide detailed protocols for the administration of NMLTC4 in various animal models to study its effects on itch, vascular permeability, and inflammation.
Key Applications
-
Induction of Acute and Chronic Itch: NMLTC4 is a potent pruritogen, inducing dose-dependent itch responses in mice through the activation of the Cysteinyl Leukotriene Receptor 2 (CysLT2R).[1][3]
-
Vascular Permeability and Edema: As a stable LTC4 analog, NMLTC4 can be used to study the role of CysLT2R in mediating vascular leakage and edema formation.[2]
-
Cardiovascular Effects: NMLTC4 has been shown to exert effects on the cardiovascular system, including changes in blood pressure.[4]
-
Inflammatory Responses: NMLTC4 can be utilized to investigate the contribution of sustained CysLT2R activation to various inflammatory conditions.
Data Presentation
Table 1: Dose-Response of Intradermally Administered this compound on Itch Behavior in Mice
| Dose (nmol) | Mean Scratching Bouts (± SEM) | Duration of Response | Animal Model | Reference |
| 0.2 | ~40 ± 5 | First 30 minutes | C57BL/6J Mice | [1] |
| 0.6 | ~55 ± 7 | First 30 minutes | C57BL/6J Mice | [1] |
| >0.6 | Decreased response (Bell-shaped curve) | Not specified | C57BL/6J Mice | [1] |
Note: The dose-response to NMLTC4-induced scratching exhibits a bell-shaped curve, with higher doses leading to a diminished response.[1]
Table 2: Solubility of this compound
| Solvent | Concentration |
| DMF | 50 mg/mL |
| DMSO | 50 mg/mL |
| Ethanol (B145695) | 1 mg/mL |
| Ethanol:H2O (95:5) | 2 mg/mL |
| PBS (pH 7.2) | 100 µg/mL |
This data is provided by Cayman Chemical.[2]
Experimental Protocols
Protocol 1: Induction of Acute Itch in Mice via Intradermal Injection
Objective: To assess the pruritic effects of NMLTC4 following intradermal administration in mice.
Materials:
-
This compound (NMLTC4)
-
Vehicle (e.g., sterile Phosphate Buffered Saline - PBS, pH 7.2)
-
Male or female C57BL/6J mice (8-12 weeks old)
-
Insulin syringes with 30-gauge needles
-
Observation chambers
-
Video recording equipment (optional)
Procedure:
-
Preparation of NMLTC4 Solution:
-
Allow NMLTC4 to equilibrate to room temperature before reconstitution.
-
Reconstitute NMLTC4 in a suitable vehicle. For intradermal injections, sterile PBS (pH 7.2) is recommended. Given the solubility, a stock solution can be prepared in a small amount of ethanol and then further diluted in PBS. Ensure the final ethanol concentration is minimal and non-irritating. A fresh solution should be prepared for each experiment.
-
-
Animal Handling and Acclimation:
-
Acclimate mice to the observation chambers for at least 30 minutes before injection to minimize stress-induced behaviors.
-
-
Intradermal Injection:
-
Gently restrain the mouse.
-
Administer a 10-20 µL intradermal injection into the rostral back (nape of the neck) or the cheek. The cheek model is particularly useful for differentiating itch (scratching with hind paws) from pain (wiping with forepaws).[1]
-
Inject the desired dose of NMLTC4 (e.g., 0.2-0.6 nmol in 10-20 µL).
-
Inject a control group with the vehicle alone.
-
-
Behavioral Observation:
-
Immediately after injection, place the mouse back into the observation chamber.
-
Record the number of scratching bouts directed towards the injection site for a period of 30-60 minutes. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the placement of the paw back on the floor.
-
The observation period can be divided into 5-minute intervals to analyze the time course of the response.
-
Protocol 2: Assessment of Vascular Permeability using a Modified Miles Assay
Objective: To quantify NMLTC4-induced vascular leakage in the skin of mice.
Materials:
-
This compound (NMLTC4)
-
Vehicle (e.g., sterile PBS)
-
Evans Blue dye (0.5% in sterile saline)
-
Male or female mice (e.g., BALB/c or C57BL/6J)
-
Spectrophotometer
Procedure:
-
Preparation of NMLTC4 Solution:
-
Prepare NMLTC4 solutions at various concentrations in sterile PBS.
-
-
Evans Blue Injection:
-
Administer Evans Blue dye (e.g., 100 µL of a 0.5% solution) intravenously via the tail vein.
-
-
Intradermal Injections:
-
Wait for 10-15 minutes to allow the dye to circulate.
-
Administer intradermal injections (20 µL) of different doses of NMLTC4 and the vehicle control at distinct sites on the shaved dorsal skin of the mouse.
-
-
Dye Extravasation:
-
Allow 30 minutes for vascular leakage to occur.
-
-
Tissue Collection and Dye Extraction:
-
Euthanize the mouse and dissect the skin at the injection sites using a standard size biopsy punch (e.g., 8 mm).
-
Place each skin biopsy in a separate tube containing formamide (e.g., 1 mL).
-
Incubate the tubes at 56°C for 24 hours to extract the Evans Blue dye from the tissue.
-
-
Quantification:
-
Centrifuge the tubes to pellet any debris.
-
Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Calculate the amount of extravasated dye by comparing the absorbance to a standard curve of Evans Blue in formamide.
-
Protocol 3: Induction of Paw Edema
Objective: To measure paw edema induced by NMLTC4 in rodents.
Materials:
-
This compound (NMLTC4)
-
Vehicle (e.g., sterile PBS)
-
Male or female rats or mice
-
Pletysmometer or digital calipers
Procedure:
-
Baseline Measurement:
-
Measure the initial volume of the hind paw of the animal using a plethysmometer or the paw thickness with digital calipers.
-
-
NMLTC4 Administration:
-
Inject a defined volume (e.g., 50 µL for mice, 100 µL for rats) of NMLTC4 solution (at the desired concentration in sterile PBS) into the subplantar region of the right hind paw.
-
Inject the contralateral (left) hind paw with the same volume of vehicle as a control.
-
-
Edema Measurement:
-
Measure the paw volume or thickness at various time points after the injection (e.g., 1, 2, 4, 6, and 24 hours).
-
-
Data Analysis:
-
The degree of edema is expressed as the increase in paw volume (in mL) or paw thickness (in mm) relative to the baseline measurement.
-
Visualizations
This compound Signaling Pathway
References
Protocol for Studying Itch Response with N-methyl LTC4
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chronic pruritus, or itch, is a significant clinical problem and a hallmark of inflammatory skin diseases such as atopic dermatitis. Understanding the molecular mechanisms that drive itch is crucial for the development of novel anti-pruritic therapies. Recent research has identified the cysteinyl leukotriene (CysLT) pathway as a key player in itch signaling. Specifically, leukotriene C4 (LTC4) and its non-hydrolyzable analog, N-methyl LTC4, have been shown to be potent inducers of itch.[1][2][3][4] This effect is mediated through the cysteinyl leukotriene receptor 2 (CysLT2R), which is expressed on a subset of peripheral sensory neurons known as pruriceptors.[1][2][3][4][5] Targeting the LTC4/CysLT2R pathway presents a promising therapeutic strategy for inflammatory itch.[1][2][3][4]
This document provides detailed protocols for studying the itch response to N-methyl LTC4 in mice, including both acute and chronic models of itch. N-methyl LTC4 is a valuable tool for this research as it is a potent and selective CysLT2R agonist that is resistant to the rapid metabolism that LTC4 undergoes in vivo.[1][3]
Data Presentation
Table 1: Dose-Response of N-methyl LTC4-Induced Scratching Behavior in Mice
| N-methyl LTC4 Dose (nmol) | Mean Number of Scratching Bouts (± SEM) |
| Vehicle | ~5 ± 2 |
| 0.06 | ~20 ± 5 |
| 0.2 | ~45 ± 8 |
| 0.6 | ~50 ± 10 |
| 1.8 | ~25 ± 7 |
Data are approximated from Voisin et al., PNAS (2021). The scratching response to N-methyl LTC4 follows a bell-shaped curve, with the peak response observed between 0.2 and 0.6 nmol.
Table 2: Comparison of Itch Response to N-methyl LTC4 and Other Pruritogens
| Pruritogen | Receptor(s) | Key Characteristics of Itch Response |
| N-methyl LTC4 | CysLT2R | Induces robust, dose-dependent scratching. Itch kinetics and bout duration differ from histamine (B1213489) and other common pruritogens.[1][2][3][4] |
| Histamine | H1R, H4R | Induces scratching, but the response can be blocked by antihistamines. |
| Chloroquine | MrgprA3 | Induces scratching that is histamine-independent. |
| Compound 48/80 | Mast cell degranulation | Induces histamine-dependent itch. |
Signaling Pathway
The binding of N-methyl LTC4 to the CysLT2R on peripheral sensory neurons is the critical initiating event in this itch pathway. This interaction leads to the activation of the neuron and the transmission of an itch signal to the central nervous system. Studies have shown that this pathway is independent of the CysLT1R, the receptor targeted by the asthma medication montelukast, and also independent of the TRPV1 ion channel, which is involved in histamine-induced itch.[1][2][4] While the precise downstream signaling cascade within the sensory neuron following CysLT2R activation is still under investigation, it is known to be a G protein-coupled receptor (GPCR). In other cell types, CysLT2R activation has been linked to the NF-κB pathway.
N-methyl LTC4 signaling pathway leading to itch sensation.
Experimental Protocols
Protocol 1: Acute Itch Induction and Behavioral Assessment in Mice
This protocol describes the induction of an acute itch response by intradermal injection of N-methyl LTC4 into the cheek of a mouse. The cheek model is advantageous as it allows for the differentiation of itch-related scratching (with hindlimbs) from pain-related wiping (with forelimbs).
Materials:
-
N-methyl LTC4
-
Vehicle (e.g., saline or PBS)
-
Micro-injection needles (30-gauge)
-
Hamilton syringes
-
Mouse observation chambers
-
Video recording equipment (e.g., infrared cameras for recording in the dark)
Procedure:
-
Animal Acclimation: Acclimate mice to the observation chambers for at least 30 minutes prior to the experiment.
-
N-methyl LTC4 Preparation: Prepare a stock solution of N-methyl LTC4 in an appropriate solvent (e.g., ethanol) and then dilute to the final desired concentrations in sterile saline or PBS.
-
Injection:
-
Gently restrain the mouse.
-
Using a 30-gauge needle attached to a Hamilton syringe, perform an intradermal injection of 10-20 µL of the N-methyl LTC4 solution or vehicle into the cheek.
-
-
Behavioral Observation:
-
Immediately after injection, place the mouse back into the observation chamber.
-
Record the mouse's behavior for at least 30-60 minutes.
-
-
Data Analysis:
-
Review the video recordings and count the number of scratching bouts directed at the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.
-
Also, count the number of wiping behaviors (forelimb movements towards the face) to assess for any pain response.
-
Compare the number of scratching bouts between the N-methyl LTC4-treated groups and the vehicle control group.
-
Experimental workflow for acute itch assessment.
Protocol 2: MC903-Induced Chronic Itch Model
This protocol describes the use of the vitamin D3 analog, MC903 (calcipotriol), to induce a chronic inflammatory skin condition in mice that mimics atopic dermatitis and is associated with chronic itch. This model can be used to study the role of the N-methyl LTC4/CysLT2R pathway in a more disease-relevant context.
Materials:
-
MC903 (calcipotriol)
-
Micropipette
-
N-methyl LTC4 or CysLT2R antagonist
-
Equipment for measuring ear thickness (e.g., digital calipers)
Procedure:
-
Disease Induction:
-
Topically apply 2 nmol of MC903 dissolved in 20 µL of ethanol to the ear of a mouse daily for 14 consecutive days.
-
-
Treatment Administration (Optional):
-
To test the effect of N-methyl LTC4 in this model, it can be administered systemically or locally during the chronic phase of inflammation.
-
To test the therapeutic potential of blocking the CysLT2R pathway, a CysLT2R antagonist can be administered.
-
-
Assessment of Inflammation:
-
Measure ear thickness daily or every other day using digital calipers as an indicator of inflammation.
-
-
Behavioral Assessment:
-
At various time points during the 14-day period, place the mice in observation chambers and record their spontaneous scratching behavior for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Compare ear thickness measurements between different treatment groups.
-
Quantify and compare the number of spontaneous scratching bouts between groups.
-
Workflow for the MC903-induced chronic itch model.
References
- 1. pnas.org [pnas.org]
- 2. The CysLT2R receptor mediates leukotriene C4-driven acute and chronic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular link between itch and atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Cysteinyl Leukotriene Receptor 2 is Involved in Inflammation and Neuronal Damage by Mediating Microglia M1/M2 Polarization through NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-methyl Leukotriene C4
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl Leukotriene C4 (N-methyl LTC4) is a synthetic and metabolically stable analog of Leukotriene C4 (LTC4).[1][2] LTC4 is a potent inflammatory mediator, belonging to the cysteinyl leukotriene family, which is involved in the pathophysiology of asthma and other allergic and hypersensitivity reactions.[2][3] Unlike its endogenous counterpart, N-methyl LTC4 is resistant to metabolism into Leukotriene D4 (LTD4) and Leukotriene E4 (LTE4), making it a valuable tool for studying the specific roles of the cysteinyl leukotriene receptors.[1][2] N-methyl LTC4 acts as a potent and selective agonist for the Cysteinyl Leukotriene Receptor 2 (CysLT2R), with significantly lower affinity for the CysLT1 receptor.[1][2][3] This selectivity allows for the specific investigation of CysLT2R-mediated signaling and its physiological consequences.
These application notes provide detailed guidelines for the proper storage, handling, and use of N-methyl LTC4 in common experimental settings.
Physicochemical and Storage Data
Proper storage and handling are critical to maintain the integrity and activity of this compound. The following tables summarize the key physicochemical properties and recommended storage conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 131391-65-6 | [1][4] |
| Molecular Formula | C₃₁H₄₉N₃O₉S | [1][4] |
| Molecular Weight | 639.8 g/mol | [1][4] |
| Purity | ≥97% | [1] |
| Formulation | Typically supplied as a solution in ethanol (B145695) | [1][2] |
| λmax | 282 nm | [1][2] |
Table 2: Recommended Storage and Stability
| Condition | Recommendation | Reference |
| Storage Temperature | ||
| As Supplied (in Ethanol) | -80°C | [1] |
| In Solvent | -80°C for up to 1 year | [5] |
| Powder Form | -20°C for up to 3 years | [5] |
| Shipping | Shipped on dry ice | [1] |
| Stability | ≥ 1 year at -80°C | [1] |
Table 3: Solubility Data
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 50 mg/mL | [1][2] |
| Dimethyl sulfoxide (B87167) (DMSO) | 50 mg/mL | [1][2] |
| Ethanol | 1 mg/mL | [1][2] |
| Ethanol:H₂O (95:5) | 2 mg/mL | [1][2] |
| PBS (pH 7.2) | 100 µg/mL | [1][2] |
Safety and Handling Precautions
This compound should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and eye protection.[6]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.[6]
-
Fire Hazard: The compound is often supplied in ethanol, which is a highly flammable liquid. Keep away from heat, sparks, and open flames.[6]
-
First Aid:
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of stock and working solutions of N-methyl LTC4 from a solution in ethanol.
Materials:
-
This compound in ethanol
-
Anhydrous ethanol
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile, amber, or foil-wrapped microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Equilibration: Before opening, allow the vial of N-methyl LTC4 to warm to room temperature for at least 15-20 minutes to prevent condensation.
-
Solvent Evaporation (Optional): If a solvent other than ethanol is required for the stock solution, the supplied ethanol can be evaporated under a gentle stream of nitrogen.
-
Preparation of Stock Solution:
-
Ethanol Stock: The product is often supplied in ethanol. If a different concentration is needed, dilute with anhydrous ethanol.
-
DMSO/DMF Stock: After evaporating the ethanol, add the desired volume of DMSO or DMF to the vial to achieve a high concentration stock solution (e.g., 10 mg/mL). Mix thoroughly by vortexing.
-
-
Storage of Stock Solution: Store the stock solution in tightly sealed, light-protected (amber or foil-wrapped) vials at -80°C.
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw the stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in the appropriate assay buffer (e.g., PBS or cell culture medium).
-
Note: Due to the limited solubility in aqueous solutions, ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <0.1%) to avoid solvent effects on the cells or assay.
-
Protocol 2: In Vitro CysLT2 Receptor Activation Assay (Calcium Mobilization)
This protocol provides a general method for assessing CysLT2 receptor activation by measuring intracellular calcium mobilization in a cell line expressing the receptor.
Materials:
-
HEK293 cells stably expressing human CysLT2R (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fura-2 AM or other calcium-sensitive fluorescent dye
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
This compound working solutions
-
Fluorescence plate reader or microscope capable of measuring intracellular calcium concentrations
Procedure:
-
Cell Culture: Culture the CysLT2R-expressing cells in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of Fura-2 AM in HBSS.
-
Wash the cells once with HBSS.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Cell Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence for a short period before adding the agonist.
-
Agonist Addition: Add varying concentrations of N-methyl LTC4 working solutions to the wells.
-
Signal Detection: Immediately begin measuring the fluorescence signal over time. An increase in the fluorescence ratio (e.g., 340/380 nm for Fura-2) indicates an increase in intracellular calcium.
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each concentration.
-
Plot the dose-response curve and determine the EC₅₀ value for N-methyl LTC4.
-
Protocol 3: In Vivo Vascular Permeability (Miles) Assay
This protocol describes a method to assess the ability of N-methyl LTC4 to induce vascular leakage in a mouse model.
Materials:
-
8-12 week old mice
-
This compound working solutions in sterile saline
-
Evans Blue dye solution (0.5% in sterile PBS)
-
Anesthetic (e.g., isoflurane)
-
Spectrophotometer
Procedure:
-
Animal Preparation: Anesthetize the mice.
-
Evans Blue Injection: Inject 200 µL of 0.5% Evans Blue solution intravenously via the tail vein.[7]
-
N-methyl LTC4 Administration: After a short circulation time for the dye (e.g., 10 minutes), inject different doses of N-methyl LTC4 (e.g., intradermally into the shaved back skin or intravenously). A vehicle control (saline) should also be injected.
-
Incubation: Allow the N-methyl LTC4 to take effect for a defined period (e.g., 30 minutes).
-
Euthanasia and Tissue Collection: Euthanize the mice and collect the tissues of interest (e.g., skin from the injection site, lungs).
-
Dye Extraction:
-
Weigh the tissue samples.
-
Incubate the tissue in formamide overnight at 55-60°C to extract the Evans Blue dye.
-
-
Quantification:
-
Centrifuge the formamide extracts to pellet any tissue debris.
-
Measure the absorbance of the supernatant at 620 nm.[7]
-
-
Data Analysis:
-
Calculate the amount of Evans Blue per gram of tissue.
-
Compare the dye extravasation in the N-methyl LTC4-treated groups to the vehicle control group to determine the extent of vascular leakage.
-
Signaling Pathways and Workflows
The following diagrams illustrate the CysLT2R signaling pathway and a typical experimental workflow for studying N-methyl LTC4.
Caption: CysLT2R Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. The CysLT2R receptor mediates leukotriene C4-driven acute and chronic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. scbt.com [scbt.com]
- 5. jboycelab.com [jboycelab.com]
- 6. CysLT2 receptors interact with CysLT1 receptors and down-modulate cysteinyl leukotriene–dependent mitogenic responses of mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting N-methyl Leukotriene C4 Effects Using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl Leukotriene C4 (N-methyl LTC4) is a synthetic analog of Leukotriene C4 (LTC4), a potent inflammatory mediator. Unlike its endogenous counterpart, N-methyl LTC4 is resistant to metabolic degradation into LTD4 and LTE4, making it a valuable tool for studying the specific effects of CysLT receptor activation.[1] Notably, N-methyl LTC4 acts as a potent and selective agonist for the Cysteinyl Leukotriene Receptor 2 (CysLT2R).[1] This property allows for the targeted investigation of CysLT2R-mediated signaling pathways, which are implicated in various physiological and pathological processes, including inflammation, bronchoconstriction, vascular leakage, and chronic itch.[1][2]
These application notes provide a comprehensive overview and detailed protocols for utilizing an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify N-methyl LTC4 in biological samples. While specific ELISA kits for N-methyl LTC4 are not widely available, established Leukotriene C4 (LTC4) ELISA kits can be adapted for this purpose, provided careful validation is performed. The protocols and information herein are intended to guide researchers in setting up and performing experiments to investigate the effects of N-methyl LTC4.
Principle of the Assay
The detection of N-methyl LTC4 can be achieved using a competitive ELISA designed for LTC4. In this assay format, N-methyl LTC4 in the sample competes with a fixed amount of labeled LTC4 (e.g., conjugated to an enzyme like Horseradish Peroxidase - HRP) for binding to a limited number of anti-LTC4 antibody sites coated on a microplate. The amount of labeled LTC4 bound to the antibody is inversely proportional to the concentration of N-methyl LTC4 in the sample. Following a washing step to remove unbound reagents, a substrate solution is added, and the resulting color development is measured spectrophotometrically. The concentration of N-methyl LTC4 in the sample is then determined by comparing its absorbance to a standard curve generated with known concentrations of a reference standard (ideally N-methyl LTC4, or LTC4 if a cross-reactivity factor is established).
Data Presentation
Table 1: Example this compound Standard Curve Data
| Standard Concentration (pg/mL) | Absorbance (450 nm) | % B/B0 |
| 0 (B0) | 1.850 | 100% |
| 50 | 1.572 | 85% |
| 100 | 1.332 | 72% |
| 250 | 0.962 | 52% |
| 500 | 0.648 | 35% |
| 1000 | 0.407 | 22% |
| 2500 | 0.222 | 12% |
| 5000 | 0.148 | 8% |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific ELISA kit, reagents, and experimental conditions.
Table 2: Cross-Reactivity Profile of a Commercial LTC4 ELISA Kit
| Compound | Cross-Reactivity (%) |
| Leukotriene C4 | 100 |
| Leukotriene C4 methyl ester | 37 |
| Leukotriene B4 | 1.2 |
| Leukotriene E4 | 0.16 |
| 14,15-Leukotriene C4 | 0.03 |
| Arachidonic Acid | < 0.01 |
| Leukotriene D4 | < 0.01 |
| N-acetyl Leukotriene E4 | < 0.01 |
Data adapted from a commercially available LTC4 ELISA kit.[3] The cross-reactivity with LTC4 methyl ester suggests potential recognition of N-methyl LTC4, though the exact cross-reactivity should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of Samples and Standards
1. Sample Collection and Storage:
- Collect biological samples (e.g., cell culture supernatants, plasma, serum, tissue homogenates) using standard procedures.
- Centrifuge samples to remove particulate matter.
- Store samples at -80°C to prevent degradation of N-methyl LTC4. Avoid repeated freeze-thaw cycles.
2. Sample Preparation:
- Bring samples to room temperature before use.
- Dilute samples as necessary with the provided ELISA buffer to ensure the N-methyl LTC4 concentration falls within the assay's detection range. Preliminary experiments may be required to determine the optimal dilution factor.
3. Standard Preparation:
- Prepare a stock solution of N-methyl LTC4 or use the LTC4 standard provided with the kit.
- Perform a serial dilution of the standard in the ELISA buffer to generate a standard curve. A typical concentration range might be from 5000 pg/mL down to 0 pg/mL.
Protocol 2: this compound Competitive ELISA
1. Reagent Preparation:
- Prepare all reagents, including wash buffer and substrate solution, according to the ELISA kit manufacturer's instructions.
- Allow all reagents to reach room temperature before use.
2. Assay Procedure:
- Add 50 µL of standard or sample to the appropriate wells of the anti-LTC4 antibody-coated microplate.
- Add 50 µL of the LTC4-HRP conjugate to each well.
- Incubate the plate for the time specified in the kit protocol (typically 1-2 hours) at room temperature on a shaker.
- Wash the plate multiple times (e.g., 4-5 times) with the wash buffer to remove unbound reagents.
- Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes, or as recommended by the manufacturer.
- Stop the reaction by adding 50-100 µL of the stop solution to each well.
- Read the absorbance of each well at 450 nm using a microplate reader.
3. Data Analysis:
- Calculate the average absorbance for each set of replicate standards and samples.
- Generate a standard curve by plotting the percentage of bound tracer (%B/B0) versus the concentration of the standards. %B/B0 is calculated as [(Absorbance of Standard or Sample - Absorbance of Blank) / (Absorbance of Zero Standard (B0) - Absorbance of Blank)] x 100.
- Determine the concentration of N-methyl LTC4 in the samples by interpolating their absorbance values from the standard curve.
- Multiply the interpolated concentration by the dilution factor to obtain the final concentration in the original sample.
Mandatory Visualizations
Caption: N-methyl LTC4 signaling pathway via the CysLT2 receptor.
References
Troubleshooting & Optimization
Technical Support Center: N-methyl Leukotriene C4 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-methyl Leukotriene C4 (N-methyl LTC4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a synthetic analog of Leukotriene C4 (LTC4).[1] Unlike its natural counterpart, N-methyl LTC4 is resistant to metabolism into Leukotriene D4 (LTD4) and Leukotriene E4 (LTE4), making it a stable tool for studying the specific effects of LTC4-like signaling.[1] It is a potent and selective agonist for the Cysteinyl Leukotriene Receptor 2 (CysLT2R).[1][2]
Q2: What are the key differences in receptor affinity between N-methyl LTC4 and LTC4?
N-methyl LTC4 exhibits potent and selective agonism at the CysLT2 receptor, with an EC50 value of 122 nM at the human CysLT2 receptor.[1][2] Its affinity for the CysLT1 receptor is significantly lower, with an EC50 value greater than 2,000 nM.[1][2] It has a similar potency to LTC4 at both human and murine CysLT2 receptors.[1][2]
Q3: How should this compound be stored?
For long-term stability, N-methyl LTC4 should be stored at -80°C.[1] Manufacturer information suggests it is stable for at least one year when stored under these conditions.[1] Stock solutions in solvents like ethanol (B145695) or DMSO should also be stored at -80°C and are typically stable for at least a year.[2]
Troubleshooting Guide
Synthesis and Purification
Q4: My N-methyl LTC4 synthesis yield is consistently low. What are the common pitfalls?
Low yields in the synthesis of N-methyl LTC4 can arise from several factors. The precursor, Leukotriene A4 (LTA4), is highly unstable.[3][4][5] Ensure that all reactions involving LTA4 are performed at low temperatures and under an inert atmosphere to prevent degradation. The monomethylation of the amine can also be challenging. Refer to established protocols, such as the one described by Gareau et al. (1993), for specific reaction conditions that have been shown to be successful.[1]
Q5: I'm having trouble purifying N-methyl LTC4 using HPLC. What are the recommended conditions?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying leukotrienes.[6] The chromatographic behavior is influenced by both hydrophobic and ionic interactions with the sorbent.[6] Optimal separation can be achieved using either gradient or isocratic elution. A common approach involves using an aminopropyl sorbent.[6] It is crucial to carefully optimize the mobile phase composition (e.g., acetonitrile/water/trifluoroacetic acid) to achieve good resolution.
Experimental Assays
Q6: I am observing high background noise in my N-methyl LTC4 cell-based assay. What could be the cause?
High background in cell-based assays can be due to several factors:
-
Non-specific binding: N-methyl LTC4 may bind to components of the assay plate or other cellular proteins. Consider using low-protein binding plates and optimizing blocking steps.
-
Cell health: Ensure cells are healthy and not overly confluent, as this can lead to aberrant responses.
-
Reagent quality: Use high-purity N-methyl LTC4 and fresh assay buffers.
Q7: My functional assay results (e.g., calcium mobilization) are not reproducible. What should I check?
Lack of reproducibility in functional assays can be due to:
-
Ligand degradation: Although more stable than LTC4, ensure proper storage and handling of N-methyl LTC4 stock solutions to prevent degradation.
-
Cell passage number: Use cells within a consistent and low passage number range, as receptor expression and signaling can change over time in culture.
-
Assay conditions: Precisely control incubation times, temperatures, and cell densities between experiments.
-
Receptor desensitization: Prolonged exposure to agonists can lead to receptor desensitization. Ensure that stimulation times are appropriate for the specific signaling pathway being investigated.
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| N-methyl LTC4 EC50 (CysLT2R) | 122 nM | Human | [1][2] |
| N-methyl LTC4 EC50 (CysLT1R) | > 2,000 nM | Human | [1][2] |
| LTC4 Potency at CysLT2R | LTC4 = LTD4 > LTE4 | Human | [7] |
| LTD4 Potency at CysLT1R | LTD4 > LTC4 > LTE4 | Human | [7] |
Experimental Protocols
Protocol 1: General Cell-Based Calcium Mobilization Assay
This protocol outlines a general procedure for measuring N-methyl LTC4-induced calcium mobilization in a cell line expressing the CysLT2 receptor.
-
Cell Culture: Culture CysLT2R-expressing cells (e.g., HEK293 transfectants) in appropriate media and conditions. Seed cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
Baseline Reading: After dye loading, wash the cells again to remove excess dye. Add assay buffer to the wells and measure the baseline fluorescence using a fluorescence plate reader.
-
Compound Addition: Prepare serial dilutions of N-methyl LTC4 in the assay buffer. Add the N-methyl LTC4 solutions to the wells to stimulate the cells.
-
Signal Detection: Immediately begin measuring the fluorescence intensity at regular intervals for a defined period (e.g., 1-5 minutes) to capture the transient calcium flux.
-
Data Analysis: For each well, calculate the change in fluorescence from baseline. Plot the peak fluorescence change against the concentration of N-methyl LTC4 to generate a dose-response curve and determine the EC50 value.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of smart cell-free and cell-based assay systems for investigation of leukotriene C4 synthase activity and evaluation of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Reverse phase high performance liquid chromatography in the synthesis of leukotrienes A4 and C4] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing N-methyl LTC4 concentration for maximal response
Welcome to the technical support center for N-methyl LTC4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for the maximal response of N-methyl LTC4 and to troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is N-methyl LTC4 and why is it used in research?
A1: N-methyl LTC4 is a synthetic and stable analog of Leukotriene C4 (LTC4). Unlike LTC4, which is rapidly metabolized in vitro, N-methyl LTC4 is resistant to hydrolysis, making it a more reliable tool for studying the effects of LTC4-mediated signaling pathways. It is a potent and selective agonist for the Cysteinyl Leukotriene Receptor 2 (CysLT2R).[1]
Q2: What is the primary receptor for N-methyl LTC4?
A2: The primary receptor for N-methyl LTC4 is the Cysteinyl Leukotriene Receptor 2 (CysLT2R), a G protein-coupled receptor (GPCR). It exhibits significantly lower affinity for the CysLT1 receptor.[1]
Q3: What is the expected EC50 for N-methyl LTC4?
A3: The EC50 value for N-methyl LTC4 at the human CysLT2 receptor is approximately 122 nM.[1] This value can vary depending on the cell type and assay conditions.
Q4: Why am I observing a bell-shaped dose-response curve?
A4: Bell-shaped dose-response curves are not uncommon with GPCR agonists and can be attributed to several factors, including receptor desensitization, internalization, or potential off-target effects at higher concentrations.[2][3][4][5] For N-methyl LTC4, this phenomenon has been observed in in-vivo studies where maximal response was seen at 0.2-0.6 nmol, with a decreased response at higher doses.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal/Response | 1. Low CysLT2R expression in the cell line. 2. Inactive N-methyl LTC4. 3. Suboptimal assay conditions (e.g., incubation time, temperature). 4. Incorrect concentration range. | 1. Confirm CysLT2R expression via qPCR or Western blot. Consider using a cell line with higher expression or a recombinant cell line. 2. Ensure proper storage of N-methyl LTC4 at -80°C. Prepare fresh dilutions for each experiment. 3. Optimize incubation time and temperature. A time-course experiment is recommended. 4. Perform a wide dose-response curve, starting from low nanomolar to micromolar concentrations. |
| High Background Signal | 1. Contamination of reagents or cell culture. 2. Non-specific binding of N-methyl LTC4 at high concentrations. 3. Autofluorescence of compounds or plates in fluorescence-based assays. | 1. Use sterile techniques and fresh, high-quality reagents. 2. Lower the concentration range of N-methyl LTC4. 3. Use appropriate controls (e.g., vehicle-only wells) and plates designed for low fluorescence. |
| Inconsistent Results/Poor Reproducibility | 1. Variability in cell density or passage number. 2. Instability of N-methyl LTC4 in the assay medium. 3. Inconsistent timing of reagent addition. | 1. Maintain consistent cell seeding density and use cells within a defined passage number range. 2. While more stable than LTC4, prolonged incubation in certain media could lead to degradation. Prepare fresh dilutions and consider stability in your specific media. 3. Use automated liquid handling for precise timing, especially in kinetic assays like calcium mobilization. |
| Bell-Shaped Dose-Response Curve | 1. Receptor desensitization or internalization at high agonist concentrations.[2][3][4] 2. Off-target effects at higher concentrations. 3. Formation of compound aggregates at high concentrations.[5] | 1. Reduce the incubation time. Perform a time-course experiment to find the optimal window before significant desensitization occurs. 2. Investigate potential off-target effects using CysLT2R antagonists or in CysLT2R knockout/knockdown cells. 3. Ensure complete solubilization of N-methyl LTC4 in your assay buffer. |
Data Presentation: N-methyl LTC4 Concentration Ranges
The optimal concentration of N-methyl LTC4 will vary depending on the cell type, the level of CysLT2R expression, and the specific assay being performed. The following table provides recommended starting concentration ranges based on available data and typical GPCR agonist studies.
| Cell Type | Assay | Recommended Starting Concentration Range | Key Considerations |
| CysLT2R-expressing Recombinant Cells (e.g., CHO, HEK293) | Calcium Mobilization | 1 nM - 10 µM | The EC50 is reported to be ~122 nM.[1] A wide range is recommended to capture the full dose-response curve. |
| ERK Phosphorylation | 10 nM - 1 µM | ERK phosphorylation can be a more downstream and potentially amplified signal. | |
| Endothelial Cells (e.g., HUVECs) | Calcium Mobilization | 10 nM - 5 µM | Endogenous receptor expression may be lower than in recombinant systems, potentially requiring higher concentrations. |
| ERK Phosphorylation | 10 nM - 1 µM | ||
| Mast Cells | Degranulation (e.g., β-hexosaminidase release) | 10 nM - 1 µM | Mast cell responses can be sensitive and may exhibit a bell-shaped curve. |
| Cytokine Release (e.g., IL-8) | 10 nM - 1 µM |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in CysLT2R-expressing cells upon stimulation with N-methyl LTC4 using a fluorescent calcium indicator.
Materials:
-
CysLT2R-expressing cells (e.g., CHO-CysLT2R)
-
N-methyl LTC4
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Probenecid (optional, to prevent dye leakage)
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic read capabilities
Procedure:
-
Cell Plating: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare the calcium indicator dye solution in assay buffer according to the manufacturer's instructions. Probenecid can be included to improve dye retention.
-
Remove the cell culture medium and add the dye solution to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare a stock solution of N-methyl LTC4 in DMSO or ethanol.
-
Perform serial dilutions of N-methyl LTC4 in assay buffer to achieve the desired final concentrations (typically 3x the final desired concentration if adding 50 µL to 100 µL).
-
-
Calcium Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence kinetically (e.g., every second for 2-3 minutes).
-
Establish a stable baseline reading for 15-30 seconds.
-
Program the instrument to automatically add the N-methyl LTC4 dilutions to the wells.
-
Continue recording the fluorescence to capture the peak response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Subtract the baseline fluorescence.
-
Plot the change in fluorescence against the log of the N-methyl LTC4 concentration to generate a dose-response curve and calculate the EC50.
-
Protocol 2: ERK Phosphorylation Assay (Western Blot)
This protocol outlines the detection of ERK1/2 phosphorylation in response to N-methyl LTC4 stimulation.
Materials:
-
CysLT2R-expressing cells
-
N-methyl LTC4
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Cell Culture and Starvation:
-
Culture cells to 80-90% confluency.
-
Serum-starve the cells for 4-24 hours prior to the experiment to reduce basal ERK phosphorylation.
-
-
N-methyl LTC4 Stimulation:
-
Prepare dilutions of N-methyl LTC4 in serum-free medium.
-
Replace the starvation medium with the N-methyl LTC4 solutions and incubate for the desired time (a time-course of 5, 10, 15, 30 minutes is recommended to determine the peak response).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well/dish, scrape the cells, and collect the lysate.
-
Incubate on ice for 20-30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK to total-ERK for each condition.
-
Visualizations
CysLT2 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of N-methyl LTC4 to the CysLT2 receptor.
Caption: CysLT2R signaling cascade initiated by N-methyl LTC4.
Experimental Workflow: Calcium Mobilization Assay
The following diagram outlines the key steps in performing a calcium mobilization assay.
Caption: Workflow for a calcium mobilization assay.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting common issues in N-methyl LTC4 experiments.
Caption: A logical guide for troubleshooting experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Regulation of cysteinyl leukotriene type 1 receptor internalization and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Colloidal Drug Formulations Can Explain “Bell-Shaped” Concentration–Response Curves - PMC [pmc.ncbi.nlm.nih.gov]
How to improve signal-to-noise ratio in N-methyl LTC4 assays
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in N-methyl Leukotriene C4 (LTC4) assays.
Troubleshooting Guide
This guide addresses specific issues that can arise during N-methyl LTC4 assays, offering potential causes and recommended solutions to enhance assay performance.
| Issue | Potential Cause | Recommended Solution |
| High Background | Ineffective blocking | Optimize the blocking buffer. Common agents include 1-5% BSA or non-fat dry milk. Incubation should be at least 1-2 hours at room temperature or overnight at 4°C.[1][2] |
| Antibody concentration too high | Reduce the concentration of the primary or secondary antibody. Perform a titration experiment to determine the optimal concentration.[2] | |
| Excessive incubation time | Reduce incubation times for antibodies or substrate, adhering to the kit protocol's recommendations.[2][3] | |
| Cross-reactivity | Ensure antibodies are specific to N-methyl LTC4. Check the antibody datasheet for known cross-reactivities.[2][4][5] | |
| Contamination of reagents | Use fresh, sterile reagents and employ plate sealers during incubations to prevent well-to-well contamination.[2][6] | |
| Weak or No Signal | Insufficient antibody concentration | Increase the primary or secondary antibody concentration. An antibody titration is recommended to find the optimal concentration.[2] |
| Short incubation time | Increase incubation times for antibodies or substrate. Coating the plate overnight at 4°C can improve binding.[2][3] | |
| Inactive reagents | Ensure proper storage and handling of all reagents. Use fresh reagents and avoid repeated freeze-thaw cycles.[6] | |
| Improper washing | Overly aggressive washing can remove the bound antibody or antigen. Ensure washing steps are performed as recommended without letting the plate dry out.[2] | |
| Low analyte concentration | If the N-methyl LTC4 concentration is below the assay's detection limit, consider concentrating the sample or using a larger sample volume.[2][7] | |
| Poor Replicate Data | Inconsistent pipetting | Ensure accurate and consistent pipetting technique. Use calibrated pipettes. |
| Insufficient washing | Use an appropriate washing procedure, ensuring the entire well surface is covered. Increasing the soak time during washes may also be beneficial.[2][6] | |
| Plate sealers not used or reused | Use fresh plate sealers for each incubation step to prevent cross-contamination between wells.[6] | |
| Inconsistent Assay-to-Assay Results | Reagent variability | Prepare fresh reagents for each assay. If using a kit, ensure all components are from the same lot. |
| Variation in incubation times or temperatures | Strictly adhere to the same incubation times and temperatures for every assay. |
Frequently Asked Questions (FAQs)
Q1: What is N-methyl LTC4 and why is it used in assays?
N-methyl LTC4 is a synthetic analog of Leukotriene C4 (LTC4).[8][9] LTC4 is a potent inflammatory mediator but is rapidly metabolized to LTD4 and LTE4, making its pharmacological characterization difficult.[8] N-methyl LTC4 is not readily metabolized, making it a stable mimetic for studying the effects of LTC4, particularly its interaction with the CysLT2 receptor.[8][10]
Q2: What is the principle of a competitive ELISA for N-methyl LTC4?
This assay is based on the competition between N-methyl LTC4 in the sample and a labeled N-methyl LTC4 (e.g., conjugated to an enzyme like acetylcholinesterase) for a limited number of binding sites on a specific antibody.[4] The amount of labeled N-methyl LTC4 that binds to the antibody is inversely proportional to the concentration of N-methyl LTC4 in the sample. After a washing step to remove unbound components, a substrate is added, and the resulting signal is measured.[6][11]
Q3: How should I prepare my samples for an N-methyl LTC4 assay?
Sample preparation depends on the sample type:
-
Cell Culture Supernatants: Can often be assayed directly without purification. It is recommended to use the same culture medium for the standard curve.[4][7]
-
Plasma: Plasma is a complex matrix, and LTC4 is rapidly metabolized.[7] Purification of the sample may be necessary to concentrate the analyte and remove interfering substances.[7]
-
Tissue Homogenates: The preparation method will vary depending on the tissue type. Tissues should be rinsed with ice-cold PBS to remove excess blood before homogenization.[6]
Q4: How can I optimize the washing steps in my ELISA protocol?
Effective washing is critical for a good signal-to-noise ratio.[2]
-
Wash Buffer: Use a wash buffer containing a detergent like 0.05% Tween-20 to help remove non-specifically bound proteins.
-
Number of Washes: Typically, 3-5 wash cycles are sufficient.[2]
-
Volume: Use a volume that covers the entire well surface, generally 300-350 µL for a 96-well plate.[2]
-
Soak Time: Introducing a short soak time of 30-60 seconds during each wash can improve the removal of unbound material.[2]
-
Final Wash: After the last wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.[2]
Experimental Protocols
Standard N-methyl LTC4 Competitive ELISA Protocol
This protocol is a general guideline. Always refer to the specific instructions provided with your assay kit.
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit's instructions.
-
Standard and Sample Addition: Add standards and samples to the appropriate wells of the microplate.
-
Tracer and Antibody Addition: Add the enzyme-conjugated N-methyl LTC4 (tracer) and the specific antibody to each well.
-
Incubation: Cover the plate and incubate, typically for 18 hours.[5]
-
Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.[6]
-
Substrate Addition: Add the substrate solution to each well.
-
Development: Incubate the plate to allow for color development, typically for 90-120 minutes.[5]
-
Stop Reaction: Add a stop solution to each well to terminate the reaction.
-
Read Plate: Read the absorbance of each well at the appropriate wavelength (e.g., 405-420 nm).[5]
-
Data Analysis: Calculate the concentration of N-methyl LTC4 in the samples by comparing their absorbance to the standard curve.
Visualizations
Signaling Pathway of LTC4
Caption: LTC4 biosynthesis and signaling via CysLT receptors.
Experimental Workflow for Improving Signal-to-Noise Ratio
Caption: A systematic workflow for optimizing ELISA parameters.
References
- 1. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of enzyme-linked immunosorbent assay kit protocol to detect trimethylamine N-oxide levels in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Human Leukotriene C4 (LTC4) Elisa Kit – AFG Scientific [afgsci.com]
- 7. novamedline.com [novamedline.com]
- 8. caymanchem.com [caymanchem.com]
- 9. scbt.com [scbt.com]
- 10. Cardiovascular effects of this compound, a nonmetabolizable leukotriene C4 analogue, and the antagonism of leukotriene-induced hypotension by Ro 23-3544, in the American bullfrog, Rana catesbeiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mybiosource.com [mybiosource.com]
N-methyl Leukotriene C4 experimental variability and controls
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of N-methyl Leukotriene C4 (N-methyl LTC4). It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used experimentally?
This compound is a synthetic analog of Leukotriene C4 (LTC4).[1][2][3] Unlike its natural counterpart, N-methyl LTC4 is resistant to metabolism into Leukotriene D4 (LTD4) and Leukotriene E4 (LTE4).[1][4] This metabolic stability makes it a potent and selective agonist for the Cysteinyl Leukotriene Receptor 2 (CysLT2R), allowing for the specific investigation of this signaling pathway without the confounding effects of other leukotriene metabolites.[1][4][5]
2. What are the recommended storage and handling conditions for N-methyl LTC4?
To ensure its stability and efficacy, N-methyl LTC4 should be stored at -80°C.[5] Under these conditions, it is stable for at least one year.[5] For experimental use, stock solutions can be prepared in solvents such as ethanol, DMSO, or DMF.[5] Aqueous solutions can be made in PBS (pH 7.2), but it is recommended to prepare these fresh for each experiment to avoid potential degradation.
3. What are appropriate positive and negative controls for experiments involving N-methyl LTC4?
-
Positive Controls: A known CysLT2R agonist can be used as a positive control. Depending on the assay, a maximal stimulation control (e.g., using a calcium ionophore like ionomycin (B1663694) in a calcium mobilization assay) can also be included.
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve the N-methyl LTC4 (e.g., ethanol, DMSO) should be added to cells at the same final concentration as in the experimental wells.
-
Specific Antagonists: A selective CysLT2R antagonist, such as AP-100984 or HAMI3379, can be used to demonstrate that the observed effects are specifically mediated by CysLT2R activation.[6][7][8]
-
Non-responsive Cell Line: A cell line that does not express CysLT2R can be used as a negative control to show that the effects of N-methyl LTC4 are receptor-dependent.
-
CysLT1R Antagonists: It is important to note that CysLT1R antagonists, such as Montelukast (B128269), are not effective at blocking CysLT2R and therefore would not be appropriate negative controls for N-methyl LTC4-mediated effects.[1][9][10][11][12]
-
4. What level of experimental variability is expected in assays using N-methyl LTC4?
The acceptable level of variability depends on the specific assay being performed. For immunoassays measuring leukotrienes, an intra-assay coefficient of variation (CV) of less than 10% and an inter-assay CV of less than 15% are generally considered acceptable.[13] In a specific enzyme immunometric assay for LTC4, a CV of less than 6% was reported.[9] For cell-based assays, variability can be higher, and it is crucial to include appropriate controls to monitor and normalize the data. For high-throughput screening (HTS) assays, the Z'-factor is a common metric for assay quality, with a value between 0.5 and 1.0 indicating an excellent assay.[4][13][14][15][16]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for N-methyl LTC4.
Table 1: Physicochemical and Storage Properties of N-methyl LTC4
| Property | Value | Reference |
| Molecular Formula | C₃₁H₄₉N₃O₉S | [2][5] |
| Molecular Weight | 639.8 g/mol | [2][5] |
| Storage Temperature | -80°C | [5] |
| Stability | ≥ 1 year at -80°C | [5] |
Table 2: Solubility of N-methyl LTC4
| Solvent | Concentration | Reference |
| DMF | 50 mg/mL | [4][5] |
| DMSO | 50 mg/mL | [4][5] |
| Ethanol | 1 mg/mL | [4][5] |
| Ethanol:H₂O (95:5) | 2 mg/mL | [4][5] |
| PBS (pH 7.2) | 100 µg/mL | [4][5] |
Table 3: Biological Activity of N-methyl LTC4
| Parameter | Value | Cell Line/System | Reference |
| EC₅₀ (CysLT2R) | 122 nM | Human CysLT2R | [4][5] |
| EC₅₀ (CysLT1R) | > 2,000 nM | Human CysLT1R | [4][5] |
Experimental Protocols
Detailed Methodology: Calcium Mobilization Assay
This protocol describes a representative fluorescence-based calcium mobilization assay to measure the activation of CysLT2R by N-methyl LTC4 in a cell line engineered to express the receptor.
Materials:
-
HEK293T cells stably expressing human CysLT2R
-
Culture medium (e.g., DMEM with 10% FBS)
-
N-methyl LTC4
-
CysLT2R antagonist (e.g., AP-100984) as a negative control
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (B1678239) (to prevent dye leakage)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well or 384-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)
Procedure:
-
Cell Seeding: Seed the CysLT2R-expressing HEK293T cells into the microplate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a CO₂ incubator.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in the assay buffer.
-
Remove the culture medium from the cell plate and add the loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of N-methyl LTC4 in the assay buffer.
-
For the negative control, prepare a solution of the CysLT2R antagonist at a concentration sufficient to inhibit the N-methyl LTC4 response.
-
-
Assay Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well.
-
Program the instrument to automatically inject the N-methyl LTC4 dilutions and controls into the wells while continuously measuring the fluorescence signal.
-
Record the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Subtract the baseline fluorescence from the peak fluorescence to obtain the change in fluorescence (ΔF).
-
Plot the ΔF against the concentration of N-methyl LTC4 and fit the data to a dose-response curve to determine the EC₅₀ value.
-
Compare the response in the presence and absence of the CysLT2R antagonist to confirm the specificity of the assay.
-
Troubleshooting Guides
Issue 1: High Background Signal
| Possible Cause | Troubleshooting Step |
| Cellular Autofluorescence | Measure the fluorescence of cells that have not been loaded with the calcium dye to determine the background level. |
| Incomplete Dye Hydrolysis | Ensure that the incubation time and temperature for dye loading are sufficient for the AM ester to be cleaved. |
| Contaminated Reagents or Media | Use fresh, sterile reagents and media. Phenol red in some media can contribute to background fluorescence. |
| Improper Washing | If the assay protocol includes a wash step after dye loading, ensure that it is performed thoroughly to remove any extracellular dye. |
Issue 2: No or Weak Signal
| Possible Cause | Troubleshooting Step |
| Low Receptor Expression | Verify the expression level of CysLT2R in the cell line using a method such as qPCR or Western blotting. |
| Inactive N-methyl LTC4 | Ensure that the N-methyl LTC4 has been stored and handled correctly. Test a fresh aliquot. |
| Suboptimal Dye Loading | Optimize the concentration of the calcium dye and the loading time. |
| Cell Health Issues | Ensure that the cells are healthy and not over-confluent, which can diminish their responsiveness. |
| Instrument Settings | Check that the fluorescence plate reader is set to the correct excitation and emission wavelengths and that the gain is optimized. |
Issue 3: High Well-to-Well Variability
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Use a multichannel pipette or an automated cell dispenser to ensure a uniform number of cells is added to each well. |
| Pipetting Errors | Calibrate pipettes regularly and use proper pipetting techniques. |
| Edge Effects | To minimize evaporation from the outer wells of the plate, fill the peripheral wells with sterile water or PBS. |
| Compound Precipitation | Ensure that N-methyl LTC4 and other compounds are fully dissolved in the assay buffer. Sonication may be helpful.[4] |
Issue 4: Non-Specific Effects
| Possible Cause | Troubleshooting Step |
| Off-Target Effects of N-methyl LTC4 | Use a specific CysLT2R antagonist to confirm that the observed response is mediated by the target receptor. |
| Vehicle Effects | Include a vehicle control at the same concentration as used for the N-methyl LTC4 to rule out any effects of the solvent. |
| Non-specific Binding | Leukotrienes and other lipid mediators can sometimes bind non-specifically to plasticware. Consider using low-binding plates. |
Visualizations
Caption: N-methyl LTC4 Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
References
- 1. Montelukast: more than a cysteinyl leukotriene receptor antagonist? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of CysLT2R antagonist on Angiostrongylus cantonensis-induced edema and meningoencephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.ca]
- 4. academic.oup.com [academic.oup.com]
- 5. caymanchem.com [caymanchem.com]
- 6. A selective cysteinyl leukotriene receptor 2 antagonist blocks myocardial ischemia/reperfusion injury and vascular permeability in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cysteinyl leukotriene 2 receptor promotes endothelial permeability, tumor angiogenesis, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Antagonism of cysteinyl leukot-riene receptor 1 (cysLT1R) by montelukast regulates differentiation of MC3T3-E1 cells under overloaded mechanical environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 12. Cysteine Leukotriene Receptor Antagonist—Montelukast—Treatment Improves Experimental Abdominal Aortic Aneurysms in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assay.dev [assay.dev]
- 14. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 15. rna.uzh.ch [rna.uzh.ch]
- 16. bmglabtech.com [bmglabtech.com]
Technical Support Center: N-methyl LTC4 in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-methyl LTC4 in cellular assays. The information focuses on addressing potential off-target effects and other experimental challenges to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is N-methyl LTC4 and why is it used in cellular assays?
N-methyl LTC4 is a synthetic analog of Leukotriene C4 (LTC4). It is specifically designed to be resistant to metabolic degradation into LTD4 and LTE4, which can occur rapidly with native LTC4. This stability makes N-methyl LTC4 a valuable tool for studying the specific effects of LTC4 receptor activation in a more controlled manner.
Q2: What is the primary target of N-methyl LTC4?
N-methyl LTC4 is a potent and selective agonist for the Cysteinyl Leukotriene Receptor 2 (CysLT2R).[1][2] It exhibits significantly lower affinity for the CysLT1 receptor (CysLT1R). This selectivity allows for the specific investigation of CysLT2R-mediated signaling pathways.
Q3: Are there any known off-target effects of N-methyl LTC4?
Direct binding to and activation of unrelated receptor families by N-methyl LTC4 has not been widely reported. Most unexpected results in cellular assays are more likely attributable to experimental artifacts, complex on-target signaling phenomena, or cell-type specific responses rather than classical off-target effects. For instance, issues like compound solubility, receptor desensitization at high concentrations, or interactions with assay components can lead to data that might be misinterpreted as off-target activity.
Q4: Can N-methyl LTC4 affect cell viability?
High concentrations of any lipid-based compound can potentially impact cell viability through non-specific mechanisms. It is always recommended to perform a cell viability assay, such as an MTT or Trypan Blue exclusion assay, to rule out cytotoxicity, especially when using concentrations at the higher end of the typical effective range.
Q5: Why am I observing a bell-shaped dose-response curve with N-methyl LTC4?
A bell-shaped or biphasic dose-response curve is a known phenomenon with some GPCR agonists.[3][4][5] This can be caused by several on-target mechanisms, including:
-
Receptor Desensitization: At high concentrations, prolonged receptor activation can lead to desensitization and internalization, resulting in a diminished response.
-
Substrate Inhibition: In some enzymatic assays, high concentrations of the activating ligand can lead to substrate inhibition.
-
Complex Signaling Pathways: Activation of negative feedback loops or opposing signaling pathways at higher concentrations can also contribute to this effect.
Troubleshooting Guide
This guide addresses common issues encountered during cellular assays with N-methyl LTC4.
| Issue | Potential Cause | Troubleshooting Steps |
| No response or weak signal | Low receptor expression: The cell line used may not express sufficient levels of CysLT2R. | - Confirm CysLT2R expression using qPCR, western blot, or flow cytometry.- Consider using a cell line known to express CysLT2R or a recombinant cell line overexpressing the receptor. |
| Compound degradation: Improper storage or handling of N-methyl LTC4 can lead to degradation. | - Store N-methyl LTC4 according to the manufacturer's instructions, typically at -80°C.[1][2]- Prepare fresh dilutions for each experiment. | |
| Assay sensitivity: The chosen assay may not be sensitive enough to detect the response. | - For calcium mobilization assays, ensure the use of a high-sensitivity fluorescent indicator like Fluo-4 AM.[6]- Optimize cell number and dye loading conditions. | |
| High background signal | Autofluorescence: The compound or components in the assay media may be autofluorescent. | - Run a control with N-methyl LTC4 in cell-free media to check for autofluorescence.- Use phenol (B47542) red-free media, as phenol red can interfere with fluorescence measurements. |
| Cell stress: Stressed or unhealthy cells can exhibit higher basal signaling. | - Ensure cells are healthy and in the logarithmic growth phase.- Minimize handling stress during the experiment. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or growth conditions can affect receptor expression and signaling. | - Use cells within a consistent and low passage number range.- Seed cells at a consistent density and allow them to adhere and recover before the experiment. |
| Inaccurate compound concentration: Errors in serial dilutions can lead to variability. | - Prepare fresh serial dilutions for each experiment.- Use calibrated pipettes and ensure thorough mixing. | |
| Unexpected decrease in response at high concentrations (Bell-shaped curve) | Receptor desensitization/internalization: High agonist concentrations can lead to a downregulation of the cellular response. | - Perform a time-course experiment to assess the kinetics of the response.- Reduce the incubation time with N-methyl LTC4.- Use a lower concentration range to define the full dose-response curve. |
| Compound aggregation: At high concentrations, lipid-based molecules can form micelles, reducing the effective monomeric concentration. | - Check the solubility of N-methyl LTC4 in your assay buffer.- Consider using a carrier protein like BSA to improve solubility and prevent aggregation. | |
| Apparent cytotoxicity | High compound concentration: Very high concentrations may induce non-specific effects on cell membranes or mitochondrial function. | - Perform a cell viability assay (e.g., MTT, Trypan Blue) in parallel with your functional assay.[7][8][9][10][11]- If cytotoxicity is observed, use lower concentrations of N-methyl LTC4. |
| Solvent toxicity: The solvent used to dissolve N-methyl LTC4 (e.g., DMSO, ethanol) may be toxic to the cells at the final concentration used. | - Ensure the final solvent concentration is below the tolerance level of your cell line (typically <0.1% for DMSO).- Include a vehicle control (solvent only) in your experiments. |
Quantitative Data Summary
The following table summarizes the known receptor binding affinities for N-methyl LTC4.
| Ligand | Receptor | Species | EC50 (nM) | Reference |
| N-methyl LTC4 | CysLT2 | Human | 122 | [1][2] |
| N-methyl LTC4 | CysLT1 | Human | > 2,000 | [1][2] |
Experimental Protocols
Calcium Mobilization Assay (Fluo-4 AM)
This protocol describes a method for measuring intracellular calcium mobilization in response to N-methyl LTC4 stimulation using the fluorescent indicator Fluo-4 AM.
Materials:
-
Cells expressing CysLT2R
-
N-methyl LTC4
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a 2X Fluo-4 AM loading solution in HBSS containing 20 mM HEPES. The final concentration of Fluo-4 AM is typically 1-5 µM. Include 0.02% Pluronic F-127 to aid in dye solubilization. If using, add probenecid to a final concentration of 2.5 mM.
-
Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Cell Washing: Gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES (and probenecid, if used). After the final wash, leave 100 µL of the same buffer in each well.
-
Compound Preparation: Prepare a 2X stock solution of N-methyl LTC4 and any controls (e.g., vehicle, other agonists/antagonists) in HBSS with 20 mM HEPES.
-
Measurement:
-
Place the cell plate in a fluorescence plate reader equipped with an injector.
-
Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject 100 µL of the 2X compound solution into the wells and continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Normalize the response to the baseline (F/F0) or to a maximal response control if available.
Cell Viability Assay (MTT)
This protocol outlines the use of the MTT assay to assess the potential cytotoxic effects of N-methyl LTC4.
Materials:
-
Cells of interest
-
N-methyl LTC4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well clear microplate at a suitable density and allow them to attach and grow overnight.
-
Compound Treatment: Treat the cells with various concentrations of N-methyl LTC4 and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of a blank well (media and MTT only) from all readings. Express cell viability as a percentage of the vehicle-treated control.
Visualizations
CysLT2R Signaling Pathway
References
- 1. caymanchem.com [caymanchem.com]
- 2. N-methyl Leukotriene C4 | TargetMol [targetmol.com]
- 3. collaborativedrug.com [collaborativedrug.com]
- 4. study.com [study.com]
- 5. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 6. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Optimizing incubation time for N-methyl Leukotriene C4 studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation times and other critical parameters in experiments involving N-methyl Leukotriene C4 (N-methyl LTC4).
Frequently Asked Questions (FAQs)
Q1: How long should I incubate my cells or tissues with N-methyl LTC4?
A1: The optimal incubation time depends heavily on the biological process and the specific assay you are performing.
-
For rapid, acute responses: Such as calcium mobilization, receptor activation, or smooth muscle contraction, short incubation times are typically sufficient. Effects can often be observed within minutes. For example, in vivo studies have shown that N-methyl LTC4-induced scratching peaks within the first 30 minutes and is gone by 45 minutes.[1] In studies of human endothelial cells, maximal accumulation of platelet-activating factor (PAF) occurred after 10-20 minutes of stimulation with LTC4.[2]
-
For longer-term responses: Such as gene expression changes, cell proliferation, or complex inflammatory responses, longer incubation periods (e.g., several hours) may be necessary.
We strongly recommend performing a time-course experiment (e.g., 5 min, 15 min, 30 min, 1 hr, 4 hrs, 24 hrs) to determine the peak response time for your specific model and endpoint.
Q2: What is the key difference between using N-methyl LTC4 and standard LTC4 in terms of incubation?
A2: The primary difference is stability. Standard LTC4 is rapidly metabolized in biological systems into Leukotriene D4 (LTD4) and Leukotriene E4 (LTE4) by cell surface enzymes.[3][4][5] This metabolism can be completed within minutes.[6] N-methyl LTC4 is a synthetic analog designed to resist this enzymatic degradation.[3][5]
This stability means you can use N-methyl LTC4 for longer incubation periods with greater confidence that the active compound is not being depleted, allowing for a more precise study of LTC4-mediated effects, particularly through its target receptor, CysLT2.[3][5]
Q3: I am not observing any effect with N-methyl LTC4. What are the possible reasons related to incubation time?
A3: If you are not seeing a response, consider the following:
-
Incubation Time is Too Short: The biological process you are measuring may require a longer duration to manifest. This is often the case for transcriptional changes or protein synthesis.
-
Incubation Time is Too Long: For some acute responses, the signaling cascade may be transient. If you measure too late, you might miss the peak activity. In some cases, prolonged stimulation can lead to receptor desensitization.
-
Incorrect Cell/Tissue Type: Ensure your experimental model expresses the CysLT2 receptor, as N-methyl LTC4 is a potent and selective agonist for this receptor.[3][5]
-
Concentration Issues: The concentration of N-methyl LTC4 may be too low to elicit a response or, conversely, so high that it causes off-target effects or a bell-shaped dose-response where high doses are less effective.[1]
Refer to the troubleshooting workflow diagram below for a systematic approach to diagnosing the issue.
Q4: My results with N-methyl LTC4 are highly variable. Could the incubation step be the cause?
A4: Yes, inconsistency in the incubation step is a common source of variability. To minimize this:
-
Precise Timing: Ensure that the incubation time is identical for all samples and replicates. Use a timer and stagger the addition of N-methyl LTC4 if you are processing many samples.
-
Temperature Stability: Maintain a constant and optimal temperature (e.g., 37°C for mammalian cells) throughout the incubation period using a calibrated incubator or water bath.
-
Reagent Stability: While N-methyl LTC4 is more stable than LTC4, ensure it is stored correctly (typically at -80°C) and handled according to the manufacturer's instructions to prevent degradation before use.[3]
Quantitative Data Summary
For researchers designing experiments, understanding the receptor selectivity and potency of N-methyl LTC4 is crucial.
Table 1: Receptor Agonist Potency of this compound
| Compound | Receptor | Potency (EC50) | Species | Reference |
| N-methyl LTC4 | Human CysLT2 | 122 nM | Human | [3][5] |
| N-methyl LTC4 | Human CysLT1 | > 2,000 nM | Human | [3][5] |
| N-methyl LTC4 | Murine CysLT2 | Similar potency to LTC4 | Mouse | [3][5] |
EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Visual Guides and Workflows
Signaling Pathway
Caption: N-methyl LTC4 signaling via the CysLT2 receptor.
Experimental Workflow
Caption: Workflow for optimizing N-methyl LTC4 incubation time.
Troubleshooting Guide
Caption: Logic diagram for troubleshooting N-methyl LTC4 experiments.
Experimental Protocols
Protocol 1: General Cell-Based Assay (e.g., Cytokine Release)
This protocol provides a framework for treating adherent cells with N-methyl LTC4 and measuring a secreted product.
-
Cell Plating: Seed cells in appropriate well plates (e.g., 24-well or 96-well) and culture until they reach the desired confluency (typically 80-90%).
-
Starvation (Optional): Depending on the assay, you may need to reduce background signaling. Replace the growth medium with a serum-free or low-serum medium for 4-24 hours prior to stimulation.
-
Preparation of N-methyl LTC4: Prepare a stock solution of N-methyl LTC4 in a suitable solvent (e.g., ethanol (B145695) or DMSO) as per the manufacturer's data sheet.[3] On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate assay buffer or medium.
-
Note: Ensure the final solvent concentration in the wells is low (e.g., <0.1%) and consistent across all treatments, including the vehicle control.
-
-
Stimulation (Incubation):
-
Remove the starvation medium from the cells.
-
Add the N-methyl LTC4 dilutions (and vehicle control) to the respective wells.
-
Place the plate in a 37°C incubator for the predetermined optimal incubation time.
-
-
Sample Collection: After incubation, carefully collect the cell culture supernatant. Centrifuge the supernatant briefly to pellet any detached cells or debris.
-
Analysis: Analyze the supernatant for the endpoint of interest (e.g., using an ELISA kit for a specific cytokine). Store collected samples at -80°C if not analyzed immediately.[6]
Protocol 2: Optimization of Incubation Time
This protocol details how to perform a time-course experiment to identify the optimal incubation period.
-
Setup: Plate cells in multiple identical wells, enough for each time point, a vehicle control, and an unstimulated control.
-
Stimulation: Prepare a single, effective concentration of N-methyl LTC4 (determined from literature or a prior dose-response experiment).
-
Staggered Incubation:
-
Add the vehicle control to its designated wells and immediately place the plate in the incubator. This will be your longest time point.
-
Working backward from the longest time point, add N-methyl LTC4 to the wells for each time point at staggered intervals. For example, for a 2-hour experiment with time points of 15, 30, 60, and 120 minutes:
-
At T=0 min, add reagent to the "120 min" wells.
-
At T=60 min, add reagent to the "60 min" wells.
-
At T=90 min, add reagent to the "30 min" wells.
-
At T=105 min, add reagent to the "15 min" wells.
-
-
-
Harvesting: At T=120 minutes, remove the plate from the incubator and harvest the supernatant from all wells simultaneously.
-
Analysis: Analyze the samples for your endpoint. Plot the response against time to visualize the kinetics and determine the time of the peak response. This peak time should be used for all subsequent experiments.
References
- 1. pnas.org [pnas.org]
- 2. Leukotrienes C4 and D4 stimulate human endothelial cells to synthesize platelet-activating factor and bind neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Leukotriene C4 - Wikipedia [en.wikipedia.org]
- 5. This compound | TargetMol [targetmol.com]
- 6. novamedline.com [novamedline.com]
Technical Support Center: N-methyl Leukotriene C4 Experiments
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and detailed protocols for conducting experiments with N-methyl Leukotriene C4 (N-Me-LTC4).
Frequently Asked Questions (FAQs)
Q1: What is this compound (N-Me-LTC4) and why is it used in research?
A1: this compound (N-Me-LTC4) is a synthetic and stable analog of the naturally occurring cysteinyl leukotriene, LTC4.[1] Unlike LTC4, which is rapidly metabolized to LTD4 and LTE4, N-Me-LTC4 is resistant to this conversion.[1] This stability makes it an ideal tool for studying the specific signaling pathways of its target receptor without the confounding effects of metabolic byproducts.
Q2: What is the primary molecular target of N-Me-LTC4?
A2: N-Me-LTC4 is a potent and selective agonist for the Cysteinyl Leukotriene Receptor 2 (CysLT2R).[1][2] It shows significantly lower activity at the CysLT1 receptor, making it a valuable tool for isolating and studying CysLT2R-specific functions.[1]
Q3: What is the main signaling pathway activated by N-Me-LTC4?
A3: Upon binding to the CysLT2 receptor, a G-protein coupled receptor (GPCR), N-Me-LTC4 typically activates the Gq alpha subunit.[3][4] This initiates a cascade involving the activation of phospholipase C (PLC), which leads to the generation of inositol (B14025) triphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a process often referred to as calcium mobilization.[3][4]
Cell Line Selection Guide
Choosing the appropriate cell line is critical for the success of N-Me-LTC4 experiments. The primary consideration is the expression of the CysLT2 receptor.
Q4: Which cell lines are recommended for N-Me-LTC4 studies?
A4: The choice depends on whether you want to study endogenously expressed receptors or a more robust, overexpressed system.
-
Recombinant Expression Systems (e.g., HEK293 cells): For studying the specific pharmacology of CysLT2R, Human Embryonic Kidney (HEK293) cells are a common choice.[5][6] These cells do not endogenously express significant levels of CysLT receptors but can be transiently or stably transfected to express human CysLT2R at high levels. This provides a clear and robust signaling window.
-
Endogenous Expression Systems (e.g., U937 cells): The human monocytic cell line U937 expresses leukotriene receptors endogenously.[7][8] Differentiating these cells, for example with DMSO, can alter the expression and signaling of these receptors.[7][9] These cells are useful for studying CysLT signaling in a more physiologically relevant context of an immune cell.
Q5: How do I choose between an endogenous and a recombinant cell line?
A5: Use the following decision-making workflow to guide your selection.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Type 2 Cysteinyl Leukotriene Receptors Drive IL-33-Dependent Type 2 Immunopathology and Aspirin Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Physiology, Leukotrienes - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. PharmaOnco™ HEK293T-Tg(Human CysLT1 Receptor) Stable Cell Line, Single Clone - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Leukotriene receptor on U-937 cells: discriminatory responses to leukotrienes C4 and D4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leukotriene D4-induced homologous desensitization in basal and differentiated U-937 cells: characterization with the partial agonist leukotriene E4 and assessment of receptor reserve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leukotriene synthesis in U937 cells expressing recombinant 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-methyl LTC4 Calcium Flux Assays
Welcome to the technical support center for N-methyl LTC4-induced calcium flux assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly low signal, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-methyl LTC4 and why is it used in calcium flux assays?
N-methyl Leukotriene C4 (N-methyl LTC4) is a synthetic, stable analog of Leukotriene C4 (LTC4).[1][2] LTC4 is a potent inflammatory mediator that can be rapidly metabolized to LTD4 and LTE4, complicating the study of its direct effects.[1] N-methyl LTC4 is resistant to this metabolic breakdown, making it an ideal tool for reliably studying the signaling pathways activated by LTC4, such as the mobilization of intracellular calcium.[1][2] It acts as a potent and selective agonist for the CysLT2 receptor.[1]
Q2: Which receptor does N-methyl LTC4 primarily target to induce calcium flux?
N-methyl LTC4 is a potent and selective agonist for the cysteinyl leukotriene receptor 2 (CysLT2R).[1] The activation of CysLT2R, a G protein-coupled receptor (GPCR), initiates a signaling cascade that leads to the release of calcium from intracellular stores.[3][4][5]
Q3: What is the expected signaling pathway for N-methyl LTC4-induced calcium mobilization?
N-methyl LTC4 binds to and activates the CysLT2 receptor, which couples to a Gq protein. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[5][6] This increase in intracellular calcium is what is measured in the assay.
N-methyl LTC4 signaling pathway leading to calcium release.
Troubleshooting Guide: Low Signal
A common issue in N-methyl LTC4-induced calcium flux assays is a weak or absent signal. This guide provides a systematic approach to identify and resolve the root cause.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cardiovascular effects of this compound, a nonmetabolizable leukotriene C4 analogue, and the antagonism of leukotriene-induced hypotension by Ro 23-3544, in the American bullfrog, Rana catesbeiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-methyl LTC4 Handling and Storage
This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the dissolution and storage of N-methyl Leukotriene C4 (N-methyl LTC4), a synthetic analog of Leukotriene C4 (LTC4).[1][2][3][] It is designed for researchers, scientists, and drug development professionals to ensure the proper handling and stability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is N-methyl LTC4 and why is it used?
N-methyl LTC4 is a synthetic analog of LTC4.[1][2][3][] Unlike its natural counterpart, it is not readily metabolized to LTD4 and LTE4, making it a more stable compound for studying the pharmacological effects of LTC4.[1][2][5] It is a potent and selective agonist for the CysLT2 receptor.[1][2][3]
Q2: How should I store N-methyl LTC4 upon arrival?
Upon arrival, N-methyl LTC4 should be stored under the recommended conditions to maintain its stability. As a powder, it can be stored at -20°C for up to three years.[2] If it is supplied in a solvent, it should be stored at -80°C and is stable for at least one year.[1][2]
Q3: What solvents are recommended for dissolving N-methyl LTC4?
N-methyl LTC4 is soluble in several organic solvents and an aqueous buffer. The choice of solvent will depend on the requirements of your specific experiment. Recommended solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethanol, and a mixture of Ethanol and water.[1][2][3][6] It is also soluble in PBS (pH 7.2).[1][2][3][6]
Dissolution and Storage Data
Solubility Data
The following table summarizes the solubility of N-methyl LTC4 in various solvents. Sonication is recommended to aid dissolution.[2]
| Solvent | Concentration |
| DMF | 50 mg/mL |
| DMSO | 50 mg/mL |
| Ethanol | 1 mg/mL |
| Ethanol:H₂O (95:5) | 2 mg/mL |
| PBS (pH 7.2) | 100 µg/mL |
(Data sourced from multiple suppliers)[1][2][3][6]
Storage and Stability
Proper storage is crucial for maintaining the integrity of N-methyl LTC4.
| Form | Storage Temperature | Stability |
| Powder | -20°C | Up to 3 years |
| In Solvent | -80°C | At least 1 year |
(Data sourced from multiple suppliers)[1][2]
Experimental Protocols
Protocol for Preparing a Stock Solution
This protocol outlines the steps for dissolving N-methyl LTC4 to create a stock solution.
-
Equilibration: Before opening, allow the vial of N-methyl LTC4 to warm to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which could affect the compound's stability.
-
Solvent Selection: Choose an appropriate solvent based on the solubility data and the requirements of your downstream application. For high concentration stock solutions, DMF or DMSO are suitable.
-
Dissolution: Add the desired volume of the chosen solvent to the vial. To ensure complete dissolution, vortex the vial and then sonicate for a few minutes.[2]
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.[1][2]
Troubleshooting Guide
Problem: The compound is not dissolving completely.
-
Solution 1: Increase Sonication Time: Some compounds may require longer sonication to fully dissolve. Try sonicating for an additional 5-10 minutes.
-
Solution 2: Gentle Warming: Gentle warming of the solution (e.g., in a 37°C water bath for a short period) can aid dissolution. However, be cautious as prolonged exposure to heat may degrade the compound.
-
Solution 3: Re-evaluate Solvent Choice: Ensure you are using a solvent in which N-methyl LTC4 has high solubility for your target concentration.
Problem: I need to prepare an aqueous solution for my in-vivo/in-vitro experiment.
-
Solution: First, prepare a concentrated stock solution in an organic solvent like DMSO or DMF. Then, make further dilutions of this stock solution into your aqueous buffer or isotonic saline. Ensure the final concentration of the organic solvent is low enough to not have any physiological effects in your experiment.[7]
Problem: My compound's activity seems to have diminished over time.
-
Solution 1: Check Storage Conditions: Confirm that the compound has been consistently stored at the recommended temperature and protected from light.
-
Solution 2: Avoid Repeated Freeze-Thaw Cycles: Use single-use aliquots of your stock solution to prevent degradation that can occur with multiple freeze-thaw cycles.
-
Solution 3: Prepare Fresh Solutions: For sensitive experiments, it is always best to use freshly prepared solutions. Do not store aqueous solutions for more than one day.[7]
Visual Guides
Caption: Solvent selection workflow for N-methyl LTC4.
Caption: Recommended storage and handling workflow.
References
N-methyl LTC4 Dose-Response Curve Optimization: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-methyl Leukotriene C4 (N-methyl LTC4). The information is designed to help optimize dose-response experiments and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is N-methyl LTC4, and why should I use it instead of standard LTC4?
A1: N-methyl LTC4 is a synthetic and stable analog of Leukotriene C4 (LTC4).[1][2] Standard LTC4 is rapidly metabolized in biological systems into LTD4 and LTE4, which makes it challenging to study the specific effects of LTC4 alone.[1][2] N-methyl LTC4 is resistant to this metabolic conversion, ensuring that the observed effects are due to the specific activity of an LTC4-like molecule.[1][2] This stability makes it an ideal tool for characterizing cellular responses mediated by the LTC4 receptor pathway.
Q2: Which receptor does N-methyl LTC4 selectively target?
A2: N-methyl LTC4 is a potent and selective agonist for the Cysteinyl Leukotriene Receptor 2 (CysLT2R).[1][2] Its affinity for the CysLT1 receptor is significantly lower.[1][2] This selectivity allows for the specific investigation of CysLT2R-mediated signaling pathways without significant cross-activation of CysLT1R at typical experimental concentrations.
Q3: My dose-response curve is bell-shaped (biphasic). Is this expected?
A3: Yes, a bell-shaped or inverted "U" shaped dose-response curve can be an expected outcome for N-methyl LTC4 and LTC4.[3] This phenomenon is often observed with G protein-coupled receptors (GPCRs), like CysLT2R.[3] At lower to moderate concentrations, you see an increasing response as more receptors are activated. However, at very high concentrations, the response may decrease. This can be attributed to receptor desensitization, internalization, or the activation of negative feedback loops within the cell, which are common regulatory mechanisms for GPCRs.[3]
Q4: What is a good starting concentration range for my dose-response experiment?
A4: The optimal range can vary by cell type and assay, but a good starting point is to bracket the known EC50 value. For the human CysLT2 receptor, the EC50 of N-methyl LTC4 is approximately 122 nM.[1][2] A suggested starting range would be from 1 nM to 10,000 nM (10 µM). This wide range will help capture the full dose-response curve, including the potential for a biphasic response at higher concentrations.
Q5: How should I prepare and store N-methyl LTC4 stock solutions?
A5: N-methyl LTC4 is typically supplied in ethanol (B145695).[1] For experiments, it is crucial to prepare fresh dilutions from a concentrated stock. It is soluble in various solvents, including DMSO, DMF, and ethanol.[1][2] For cell-based assays, it is recommended to prepare a high-concentration stock in a solvent like DMSO and then make serial dilutions in your assay buffer or cell culture medium. Be mindful of the final solvent concentration in your assay, as high concentrations of DMSO or ethanol can affect cell viability. N-methyl LTC4 should be stored at -80°C for long-term stability.[1]
Q6: My results have poor reproducibility. What are some common causes?
A6: Poor reproducibility in dose-response assays can stem from several factors:
-
Compound Instability: Ensure you are using fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Cell Health and Passage Number: Use cells that are healthy, within a consistent passage number range, and seeded at a uniform density. Cellular responses can change as cells are passaged extensively.
-
Inconsistent Incubation Times: Adhere strictly to the planned incubation times for ligand stimulation and assay readouts.
-
Pipetting Errors: Inaccurate serial dilutions are a major source of error. Use calibrated pipettes and proper technique.
-
Solvent Effects: Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including controls, and is at a level that does not impact the cells.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for N-methyl LTC4.
Table 1: Receptor Binding & Potency
| Compound | Receptor | Species | Potency (EC50) | Citation(s) |
| N-methyl LTC4 | CysLT2 | Human | 122 nM | [1][2] |
| N-methyl LTC4 | CysLT1 | Human | > 2,000 nM | [1][2] |
Table 2: Solubility Information
| Solvent | Concentration | Citation(s) |
| DMF | 50 mg/mL | [1][2] |
| DMSO | 50 mg/mL | [1][2] |
| Ethanol | 1 mg/mL | [1][2] |
| Ethanol:H2O (95:5) | 2 mg/mL | [1][2] |
| PBS (pH 7.2) | 100 µg/mL | [1][2] |
Visualized Pathways and Workflows
N-methyl LTC4 Signaling Pathway
The cysteinyl leukotriene pathway begins with the conversion of arachidonic acid. LTC4 is synthesized and then released from the cell, where it can bind to CysLT receptors. N-methyl LTC4 acts as a stable analog of LTC4, primarily activating the CysLT2 receptor, a Gq-coupled GPCR, to initiate downstream signaling cascades, such as calcium mobilization.
Caption: Simplified signaling pathway for N-methyl LTC4 via the CysLT2 receptor.
Experimental Workflow for Dose-Response Curve Optimization
A systematic workflow is critical for generating reliable and reproducible dose-response data. This involves careful planning from cell culture to final data analysis.
Caption: Standard workflow for an N-methyl LTC4 dose-response experiment.
Experimental Protocol: In Vitro Calcium Flux Assay
This protocol provides a general methodology for measuring N-methyl LTC4-induced intracellular calcium mobilization in cells expressing the CysLT2 receptor.
Objective: To determine the potency (EC50) of N-methyl LTC4 by measuring its ability to induce a calcium flux.
Materials:
-
Host cells stably or transiently expressing the human CysLT2 receptor (e.g., HEK293, CHO).
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Black, clear-bottom 96-well or 384-well microplates.
-
N-methyl LTC4 (in ethanol).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Probenecid (B1678239) (optional, an anion-exchange transport inhibitor to prevent dye leakage).
-
DMSO (for stock solution).
-
Plate reader capable of kinetic fluorescence measurement (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Culture and Seeding:
-
Culture CysLT2R-expressing cells according to standard protocols.
-
Harvest cells and seed them into the black, clear-bottom microplates at a pre-optimized density.
-
Incubate the plates for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Plate Preparation:
-
Prepare a 10 mM stock solution of N-methyl LTC4 in DMSO.
-
Perform a serial dilution of the N-methyl LTC4 stock in Assay Buffer to create a range of concentrations (e.g., 10-point, 1:3 or 1:10 dilution series). This will be your "compound plate." The final concentrations should be calculated based on the addition volume to the cell plate.
-
Include wells with Assay Buffer only (vehicle control) and a known agonist (positive control), if available.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye. For Fluo-4 AM, a typical concentration is 2-4 µM. Add Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization. Add probenecid (e.g., 2.5 mM) if necessary.
-
Remove the culture medium from the cell plate and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark.
-
-
Calcium Flux Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument parameters (e.g., excitation/emission wavelengths for the dye, read interval, and duration).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to automatically add the N-methyl LTC4 dilutions from the compound plate to the cell plate.
-
Continue to record the fluorescence signal kinetically for 60-180 seconds to capture the peak response.
-
-
Data Analysis:
-
For each well, calculate the maximum fluorescence response over baseline.
-
Normalize the data: Set the average response of the vehicle control wells to 0% and the response to a saturating concentration of agonist to 100%.
-
Plot the normalized response against the logarithm of the N-methyl LTC4 concentration.
-
Fit the data to a four-parameter logistic equation (or a suitable model for a biphasic curve) to determine the EC50 value.[4]
-
References
Validation & Comparative
Comparative Analysis of N-methyl Leukotriene C4 and Other CysLT Receptor Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of N-methyl Leukotriene C4 (NMLTC4) and other endogenous cysteinyl leukotriene (CysLT) receptor agonists, including Leukotriene C4 (LTC4), Leukotriene D4 (LTD4), and Leukotriene E4 (LTE4). This document outlines their performance based on experimental data, details relevant experimental protocols, and visualizes key pathways and workflows.
Cysteinyl leukotrienes are potent lipid mediators involved in inflammatory and allergic responses, primarily through the activation of CysLT receptors 1 and 2 (CysLT1R and CysLT2R). Understanding the distinct pharmacological profiles of agonists for these receptors is crucial for the development of targeted therapeutics. NMLTC4, a synthetic and metabolically stable analog of LTC4, has emerged as a valuable tool for elucidating the specific roles of the CysLT2 receptor.
Performance Comparison of CysLT Receptor Agonists
The following tables summarize the quantitative data on the binding affinities and potencies of NMLTC4 and other CysLT receptor agonists at human CysLT1 and CysLT2 receptors.
Receptor Binding Affinity (Ki)
| Agonist | CysLT1 Receptor (Ki, nM) | CysLT2 Receptor (Ki, nM) |
| This compound (NMLTC4) | >1000 | ~25 |
| Leukotriene C4 (LTC4) | ~10 - 30 | ~10 - 30 |
| Leukotriene D4 (LTD4) | ~0.5 - 2 | ~10 - 40 |
| Leukotriene E4 (LTE4) | >1000 | >1000 |
Note: Ki values are compiled from various sources and may vary depending on the experimental conditions and cell systems used. The values presented here are approximations for comparative purposes.
Receptor Potency (EC50)
| Agonist | CysLT1 Receptor (EC50, nM) | CysLT2 Receptor (EC50, nM) |
| This compound (NMLTC4) | >2000[1] | 122[1] |
| Leukotriene C4 (LTC4) | ~10 - 100 | ~10 - 100 |
| Leukotriene D4 (LTD4) | ~1 - 10 | ~10 - 100 |
| Leukotriene E4 (LTE4) | >1000 | >1000 |
Note: EC50 values represent the concentration of an agonist that produces 50% of the maximal response and can vary based on the specific assay and cell type.
The data clearly indicates that NMLTC4 is a potent and selective agonist for the CysLT2 receptor, with significantly lower activity at the CysLT1 receptor.[1] In contrast, LTD4 is the most potent agonist at the CysLT1 receptor, while both LTC4 and LTD4 exhibit comparable potency at the CysLT2 receptor.[2][3] LTE4 is a weak agonist at both receptors.[4] The metabolic stability of NMLTC4, being resistant to conversion to LTD4, makes it an ideal tool to specifically investigate CysLT2 receptor-mediated pathways.[1]
Signaling Pathways and Experimental Workflows
To understand the functional consequences of receptor activation by these agonists, it is essential to consider their downstream signaling pathways and the experimental methods used to study them.
CysLT Receptor Signaling Pathway
Both CysLT1 and CysLT2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.[2] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in many cellular responses.
Caption: CysLT Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are fundamental for determining the affinity of ligands for their receptors. This workflow outlines the key steps in a competitive binding assay to determine the Ki of an unlabeled agonist.
Caption: Radioligand Binding Assay Workflow.
Logical Relationship of CysLT Receptor Agonists
The relationship between the different CysLT receptor agonists can be visualized based on their origin and selectivity.
Caption: CysLT Receptor Agonist Relationships.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of unlabeled CysLT receptor agonists by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.
-
Materials:
-
Cell membranes prepared from cells overexpressing human CysLT1R or CysLT2R.
-
Radiolabeled ligand (e.g., [³H]-LTD4).
-
Unlabeled CysLT receptor agonists (NMLTC4, LTC4, LTD4, LTE4).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and varying concentrations of the unlabeled competitor agonist.
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of CysLT receptor agonists to stimulate an increase in intracellular calcium concentration, a hallmark of Gq-coupled receptor activation.
-
Materials:
-
Cells expressing CysLT1R or CysLT2R (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
CysLT receptor agonists (NMLTC4, LTC4, LTD4, LTE4).
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading solution to each well.
-
Incubate the plate at 37°C for 1 hour to allow the dye to enter the cells and be de-esterified.
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.
-
Agonist Addition: Use the instrument's automated injector to add varying concentrations of the CysLT receptor agonists to the wells.
-
Data Acquisition: Immediately after agonist addition, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each agonist concentration. Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CysLT receptor, an important event in GPCR desensitization and signaling. The PathHunter® β-arrestin assay is a common example.[5]
-
Materials:
-
PathHunter® cell line co-expressing a CysLT receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Cell plating reagent.
-
CysLT receptor agonists (NMLTC4, LTC4, LTD4, LTE4).
-
PathHunter® detection reagents.
-
A luminometer.
-
-
Procedure:
-
Cell Plating: Plate the PathHunter® cells in a white-walled, clear-bottom 96-well or 384-well plate and incubate overnight.[6]
-
Agonist Preparation: Prepare serial dilutions of the CysLT receptor agonists in the appropriate assay buffer.
-
Agonist Addition: Add the agonist solutions to the cells and incubate for a specified period (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.[7]
-
Detection: Add the PathHunter® detection reagents to each well. These reagents contain a substrate for the complemented β-galactosidase enzyme.
-
Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.[8]
-
Measurement: Measure the chemiluminescent signal using a luminometer. The intensity of the signal is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and functional aspects of human cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cosmobio.co.jp [cosmobio.co.jp]
- 7. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 8. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
N-methyl LTC4: A Selective Agonist for CysLT2 Receptor Studies
A detailed comparison guide for researchers validating the selectivity of N-methyl LTC4 for the cysteinyl leukotriene receptor 2 (CysLT2) over cysteinyl leukotriene receptor 1 (CysLT1).
This guide provides an objective comparison of N-methyl LTC4's performance against other alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in their study of cysteinyl leukotriene signaling. N-methyl LTC4 (NMLTC4) is a synthetic, non-hydrolyzable analog of leukotriene C4 (LTC4). Its resistance to metabolism into LTD4 makes it a valuable pharmacological tool for specifically investigating the function of the CysLT2 receptor.[1][2]
Quantitative Comparison of Receptor Agonist Potency
The selectivity of N-methyl LTC4 for CysLT2 over CysLT1 is demonstrated by the significant difference in the concentration required to elicit a half-maximal response (EC50) in functional assays.
| Compound | CysLT1 EC50 (nM) | CysLT2 EC50 (nM) | Selectivity (Fold) for CysLT2 |
| N-methyl LTC4 | > 2,000[1][2] | 122[1][2] | > 16 |
| LTC4 | 10⁻⁸ M (approx. 10 nM)[3] | 10⁻⁸ M (approx. 10 nM)[3] | 1 |
| LTD4 | 10⁻⁹ M (approx. 1 nM)[3] | 10⁻⁸ M (approx. 10 nM)[3] | 0.1 |
Experimental Methodologies
The validation of N-methyl LTC4 selectivity is primarily achieved through in vitro functional assays and in vivo models.
In Vitro Functional Assays
1. Calcium Mobilization Assay:
This assay measures the increase in intracellular calcium concentration following G protein-coupled receptor (GPCR) activation. CysLT1 and CysLT2 receptors are known to couple to Gq proteins, which activate phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and subsequent release of calcium from intracellular stores.[4][5]
-
Principle: Cells expressing either CysLT1 or CysLT2 receptors are loaded with a calcium-sensitive fluorescent dye. Upon addition of an agonist like N-methyl LTC4, receptor activation triggers a calcium influx, resulting in a detectable change in fluorescence. The intensity of the fluorescence signal is proportional to the extent of receptor activation.
-
Protocol Outline:
-
Cell Culture: Human embryonic kidney (HEK) 293 cells or other suitable cell lines are transiently or stably transfected to express either the human CysLT1 or CysLT2 receptor.
-
Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or a commercially available kit like FLIPR Calcium Assay Kit) according to the manufacturer's instructions.
-
Agonist Stimulation: A range of concentrations of N-methyl LTC4 is added to the cells.
-
Signal Detection: Changes in intracellular calcium are measured using a fluorescence plate reader or a similar instrument.
-
Data Analysis: The dose-response curves are generated, and the EC50 values are calculated to determine the potency of N-methyl LTC4 at each receptor subtype.
-
2. Radioligand Binding Assay:
This technique is used to determine the affinity of a ligand for a receptor. It involves the use of a radiolabeled ligand that binds to the receptor of interest.
-
Principle: The assay measures the ability of an unlabeled ligand (N-methyl LTC4) to compete with a radiolabeled ligand (e.g., [³H]LTD4) for binding to the CysLT1 or CysLT2 receptor. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value, which can be used to calculate the binding affinity (Ki).
-
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the CysLT1 or CysLT2 receptor.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]LTD4) and varying concentrations of the unlabeled competitor, N-methyl LTC4.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: Competition binding curves are generated, and IC50 values are determined.
-
In Vivo Validation
-
Principle: The in vivo selectivity of N-methyl LTC4 is confirmed by observing a biological response in an animal model that is dependent on the presence of the CysLT2 receptor.
-
Experimental Model: A commonly used model involves transgenic mice that overexpress the human CysLT2 receptor, alongside CysLT2 receptor knockout mice.[1]
-
Protocol Outline:
-
Animal Groups: Transgenic mice overexpressing the human CysLT2 receptor and CysLT2 receptor knockout mice are used.
-
Administration: N-methyl LTC4 is administered to the animals, for example, via injection.
-
Endpoint Measurement: A relevant physiological response is measured. For instance, vascular leakage can be quantified by measuring the extravasation of Evans blue dye.
-
Analysis: The response in the transgenic mice is compared to that in the knockout mice. A significant response in the transgenic animals that is absent in the knockout animals confirms the in vivo selectivity of N-methyl LTC4 for the CysLT2 receptor.[1]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of CysLT receptors and a typical experimental workflow for validating agonist selectivity.
Caption: CysLT2 Receptor Signaling Pathway.
Caption: Experimental workflow for validation.
Conclusion
The available experimental data strongly supports the characterization of N-methyl LTC4 as a potent and selective agonist for the CysLT2 receptor. Its resistance to metabolic degradation, coupled with its high selectivity over the CysLT1 receptor, makes it an indispensable tool for elucidating the specific physiological and pathophysiological roles of the CysLT2 receptor in various biological systems. Researchers can confidently utilize N-methyl LTC4 to dissect the distinct signaling pathways and functional consequences of CysLT2 activation, contributing to a deeper understanding of inflammatory processes and the development of novel therapeutic strategies.
References
Unraveling the Specificity of Leukotriene C4 Immunoassays: A Comparative Guide on N-methyl Leukotriene C4 Cross-Reactivity
For researchers, scientists, and drug development professionals engaged in the precise measurement of leukotriene C4 (LTC4), understanding the potential for cross-reactivity with structurally similar analogs is paramount. This guide provides a comparative analysis of commercially available LTC4 immunoassays, with a specific focus on the cross-reactivity profile of N-methyl Leukotriene C4 (N-methyl LTC4), a synthetic and metabolically stable analog of LTC4.
While direct experimental data on the cross-reactivity of N-methyl LTC4 in widely used commercial enzyme-linked immunosorbent assay (ELISA) kits remains limited, an analysis of available data for similar molecules, particularly LTC4 methyl ester, alongside an understanding of the structural nuances between these compounds, can provide valuable insights for researchers.
Executive Summary of Immunoassay Performance
Immunoassays for LTC4 primarily operate on a competitive binding principle. The specificity of these assays is determined by the antibody's ability to distinguish LTC4 from its metabolites and other related eicosanoids. The methylation of LTC4 can occur at two distinct positions, leading to two different molecules: N-methyl LTC4 and LTC4 methyl ester. It is crucial to distinguish between these two, as their structural differences will likely influence their interaction with anti-LTC4 antibodies.
-
This compound: A synthetic analog where a methyl group is added to the nitrogen atom of the glutamate (B1630785) residue of the glutathione (B108866) moiety.[1] This modification is intended to block its metabolism to LTD4 and LTE4.[1]
-
Leukotriene C4 methyl ester: An analog where a methyl group is esterified to the carboxyl group of the eicosanoid backbone.[2]
This guide compiles and compares the cross-reactivity data from various commercially available LTC4 ELISA kits.
Comparison of Leukotriene C4 Immunoassay Kits
| Manufacturer | Assay Name | Cross-Reactivity with LTC4 methyl ester (%) | Other Significant Cross-Reactants (%) |
| Cayman Chemical | Leukotriene C4 ELISA Kit | 37 | Leukotriene B4: 1.2, Leukotriene E4: 0.16 |
| Radioimmunoassay (RIA) | (Generic) | 3.6 | Leukotriene D4: 16 |
| MyBioSource | Human Leukotriene C4 ELISA Kit | Data not provided | Claims high specificity with no significant cross-reactivity with analogues.[3] |
| Abcam | Cysteinyl leukotriene ELISA Kit | Data not provided | Measures LTC4, LTD4, and LTE4 collectively. |
| AbbKine | Human Leukotriene C4 (LT-C4) ELISA Kit | Data not provided | Claims high sensitivity and excellent specificity with no significant cross-reactivity observed with analogues.[4] |
Note: The cross-reactivity of this compound has not been explicitly reported in the product literature for these kits. The data for LTC4 methyl ester is presented as the closest available analog.
Potential for this compound Cross-Reactivity: An Inference
Given that the primary structural difference between LTC4 and N-methyl LTC4 lies in the glutathione portion of the molecule, the degree of cross-reactivity will largely depend on the epitope recognized by the specific antibody used in each assay. If the antibody's binding site primarily interacts with the eicosanoid backbone of LTC4, a higher degree of cross-reactivity with N-methyl LTC4 could be anticipated. Conversely, if the antibody's specificity is heavily reliant on the precise structure of the glutathione moiety, the presence of the N-methyl group may significantly hinder binding, resulting in lower cross-reactivity.
The 37% cross-reactivity of LTC4 methyl ester in the Cayman Chemical kit suggests that modifications to the carboxyl group of the fatty acid chain are tolerated to some extent by the antibody in that assay.[2] However, the impact of a methylation on the peptide side chain, as in N-methyl LTC4, remains to be experimentally determined. Researchers using N-methyl LTC4 in their studies should exercise caution when interpreting results from LTC4 immunoassays and consider validating the cross-reactivity independently.
Experimental Protocols: A Closer Look
The majority of commercially available LTC4 ELISA kits employ a competitive immunoassay format. Below is a generalized protocol based on the Cayman Chemical Leukotriene C4 ELISA Kit.
Competitive ELISA Protocol (Generalized)
-
Standard and Sample Preparation: A serial dilution of the LTC4 standard is prepared to generate a standard curve. Samples are diluted as required.
-
Plate Coating: The wells of a microplate are pre-coated with a capture antibody (e.g., mouse anti-rabbit IgG).
-
Competitive Binding: The LTC4 standard or sample is added to the wells, followed by the addition of an LTC4-acetylcholinesterase (AChE) conjugate (tracer) and a specific rabbit anti-LTC4 antiserum. The plate is incubated to allow for competitive binding of the sample/standard LTC4 and the LTC4-tracer to the limited amount of primary antibody.
-
Washing: The plate is washed to remove any unbound reagents.
-
Substrate Addition: A substrate for AChE (Ellman's Reagent) is added to each well. The enzymatic reaction results in a colored product.
-
Detection: The absorbance is measured at a specific wavelength (typically 405-420 nm). The intensity of the color is inversely proportional to the concentration of LTC4 in the sample.
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of LTC4 in the samples is then determined by interpolating from this standard curve.
For detailed, kit-specific instructions, users should always refer to the product manual provided by the manufacturer.[5]
Visualizing the Landscape: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.
Caption: Leukotriene C4 Synthesis and Signaling Pathway.
Caption: Generalized Competitive ELISA Workflow.
Conclusion and Recommendations
The accurate quantification of Leukotriene C4 is critical for advancing research in inflammation, allergy, and respiratory diseases. While a variety of immunoassays are available, their specificity, particularly concerning synthetic analogs like this compound, requires careful consideration.
Based on the available data, it is plausible that N-methyl LTC4 will exhibit some degree of cross-reactivity in LTC4 immunoassays. The extent of this cross-reactivity is currently unquantified and will likely vary between different antibody clones and assay formats.
Therefore, it is strongly recommended that researchers working with N-methyl LTC4:
-
Directly assess the cross-reactivity of N-methyl LTC4 in their chosen immunoassay by running a standard curve of the analog.
-
Consider alternative analytical methods , such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for unambiguous quantification when high specificity is required.
-
Carefully review the product datasheets of any immunoassay kit for the most up-to-date cross-reactivity information.
By taking these precautions, researchers can ensure the accuracy and reliability of their findings in the complex field of eicosanoid research.
References
Comparative Analysis: N-methyl LTC4 Versus Natural Leukotrienes in CysLT Receptor Engagement
For Immediate Release
A Comprehensive Guide for Researchers in Eicosanoid Signaling and Drug Development
This publication provides a detailed comparative analysis of N-methyl leukotriene C4 (N-methyl LTC4), a synthetic analog, and the natural cysteinyl leukotrienes (LTC4, LTD4, and LTE4). This guide is intended for researchers, scientists, and drug development professionals investigating the roles of these potent lipid mediators in inflammatory and allergic diseases. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate a deeper understanding of the nuanced interactions between these compounds and their G protein-coupled receptors, CysLT1 and CysLT2.
Introduction to N-methyl LTC4 and Natural Leukotrienes
Natural cysteinyl leukotrienes (cys-LTs), including LTC4, LTD4, and LTE4, are potent inflammatory mediators derived from arachidonic acid.[1][2] They play a crucial role in the pathophysiology of various inflammatory conditions, most notably asthma and allergic rhinitis, by inducing bronchoconstriction, increasing vascular permeability, and promoting inflammatory cell recruitment.[3][4] These effects are mediated through their interaction with at least two distinct G protein-coupled receptors: the CysLT1 receptor and the CysLT2 receptor.[3][4]
The study of the individual roles of these receptors has been challenging due to the rapid metabolic conversion of LTC4 to the more stable LTD4, which is the primary endogenous ligand for the CysLT1 receptor.[5] To overcome this, N-methyl LTC4 was synthesized as a metabolically stable analog of LTC4.[5] This guide provides a comparative overview of the biochemical and functional properties of N-methyl LTC4 relative to its natural counterparts.
Quantitative Comparison of Receptor Activity
The functional activity of N-methyl LTC4 and natural leukotrienes at human CysLT1 and CysLT2 receptors has been quantified using various in vitro assays. The following table summarizes the half-maximal effective concentrations (EC50) for calcium mobilization, a key downstream event following receptor activation.
| Compound | Human CysLT1 Receptor EC50 (nM) | Human CysLT2 Receptor EC50 (nM) | Notes |
| N-methyl LTC4 | > 2,000 | 122 | A potent and selective agonist for the CysLT2 receptor.[5][6] |
| LTC4 | ~10-fold less potent than LTD4 | Equipotent to LTD4 | Rapidly metabolized to LTD4, complicating pharmacological characterization.[1][3][4][5] |
| LTD4 | High affinity (nM range) | Equipotent to LTC4 | The primary endogenous ligand for the CysLT1 receptor.[1][3][4] |
| LTE4 | Weak agonist | Weak partial agonist | The most stable metabolite, with lower potency at both CysLT1 and CysLT2 receptors.[1][3][4][5] |
Rank Order of Agonist Potency:
Signaling Pathways and Experimental Workflow
The activation of CysLT receptors by their respective ligands initiates a cascade of intracellular signaling events, primarily through Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. This signaling pathway is fundamental to the physiological effects of leukotrienes.
The following diagram illustrates a typical experimental workflow for assessing the functional activity of leukotriene receptor agonists using a calcium mobilization assay.
Experimental Protocols
Competitive Radioligand Binding Assay for CysLT Receptors
This protocol is designed to determine the binding affinity (Ki) of unlabeled ligands (N-methyl LTC4, LTC4, LTD4, LTE4) by measuring their ability to compete with a radiolabeled ligand for binding to CysLT receptors.
-
Materials:
-
Membrane preparations from cells expressing human CysLT1 or CysLT2 receptors.
-
Radiolabeled ligand (e.g., [3H]LTD4).
-
Unlabeled competitor ligands (N-methyl LTC4, LTC4, LTD4, LTE4).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well filter plates.
-
Filtration manifold.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled competitor ligands in binding buffer.
-
In a 96-well filter plate, add membrane preparation, radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled competitor ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a filtration manifold.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the competitor ligand to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
FLIPR-Based Calcium Mobilization Assay
This high-throughput assay measures the increase in intracellular calcium concentration following receptor activation.
-
Materials:
-
HEK293 cells stably expressing human CysLT1 or CysLT2 receptors.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
FLIPR Calcium Assay Kit (or equivalent calcium-sensitive fluorescent dye like Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
N-methyl LTC4 and natural leukotrienes.
-
384-well black-walled, clear-bottom cell culture plates.
-
FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
-
Procedure:
-
Seed the cells into 384-well plates and culture overnight to form a confluent monolayer.
-
Prepare the fluorescent calcium dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 1 hour to allow for dye loading.
-
Prepare serial dilutions of N-methyl LTC4 and natural leukotrienes in assay buffer in a separate compound plate.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the assay, which involves measuring baseline fluorescence, followed by the automated addition of the compounds from the compound plate to the cell plate.
-
Continue to measure fluorescence intensity for a set period to capture the calcium response.
-
Analyze the data to determine the EC50 values for each compound.
-
Isolated Guinea Pig Trachea Contraction Assay
This classic pharmacological preparation is used to assess the contractile response of airway smooth muscle to leukotrienes.
-
Materials:
-
Male Hartley guinea pigs.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).
-
N-methyl LTC4 and natural leukotrienes.
-
Organ bath system with force-displacement transducers.
-
Data acquisition system.
-
-
Procedure:
-
Humanely euthanize a guinea pig and dissect the trachea.
-
Prepare tracheal ring segments and mount them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the tissues to equilibrate under a resting tension of approximately 1 g for at least 1 hour, with periodic washes.
-
Construct cumulative concentration-response curves by adding increasing concentrations of N-methyl LTC4 or natural leukotrienes to the organ baths.
-
Record the isometric contractile responses until a maximal response is achieved.
-
Analyze the data to determine the potency (EC50) and efficacy (maximal contraction) of each compound.
-
Conclusion
N-methyl LTC4 serves as a valuable pharmacological tool to investigate the specific roles of the CysLT2 receptor, due to its metabolic stability and selective agonist activity.[5] In contrast, the natural leukotrienes exhibit a broader spectrum of activity at both CysLT1 and CysLT2 receptors, with their rapid interconversion adding a layer of complexity to their in vivo functions. This comparative guide provides essential data and methodologies to aid researchers in designing and interpreting experiments aimed at elucidating the distinct and overlapping functions of these important lipid mediators and their receptors in health and disease.
References
- 1. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and functional aspects of human cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential signaling of cysteinyl leukotrienes and a novel cysteinyl leukotriene receptor 2 (CysLT₂) agonist, N-methyl-leukotriene C₄, in calcium reporter and β arrestin assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
N-methyl LTC4: A Metabolically Stable Tool for Investigating Cysteinyl Leukotriene Signaling
For researchers, scientists, and drug development professionals, understanding the nuances of cysteinyl leukotriene (CysLT) signaling is crucial for advancing the study of inflammatory and allergic diseases. Leukotriene C4 (LTC4) is a potent inflammatory mediator, but its rapid metabolism to LTD4 and LTE4 complicates the elucidation of its specific biological roles. N-methyl LTC4, a synthetic analog of LTC4, offers a significant advantage by resisting this metabolic conversion, thereby providing a more stable and specific tool for probing the CysLT signaling pathway, particularly through the CysLT2 receptor. This guide provides a comprehensive comparison of N-methyl LTC4 and LTC4, supported by experimental data and detailed protocols.
Unveiling the Superior Stability and Selectivity of N-methyl LTC4
N-methyl LTC4 is a synthetic analog of LTC4 designed to be resistant to the enzymatic activity of γ-glutamyl transpeptidase.[1] This key modification prevents its metabolism to LTD4 and LTE4, a rapid process that occurs with the endogenous LTC4.[2] This metabolic stability makes N-methyl LTC4 an invaluable tool for studying the specific effects of LTC4 receptor activation without the confounding influence of its metabolites.
One of the most significant features of N-methyl LTC4 is its potent and selective agonism for the CysLT2 receptor.[2][3] In contrast, LTC4 and its metabolite LTD4 interact with both CysLT1 and CysLT2 receptors.[4][5] This selectivity allows researchers to specifically investigate the downstream signaling and physiological effects mediated by the CysLT2 receptor.
Comparative Performance: N-methyl LTC4 vs. LTC4
The following tables summarize the quantitative differences in receptor potency and biological activity between N-methyl LTC4 and LTC4.
| Compound | Receptor | Potency (EC50) | Reference |
| N-methyl LTC4 | Human CysLT1 | > 2,000 nM | [2][3] |
| Human CysLT2 | 122 nM | [2][3] | |
| LTC4 | Human CysLT1 | Potent Agonist | [4][5] |
| Human CysLT2 | Potent Agonist | [4][5] |
| Tissue/Assay | Relative Potency | Finding | Reference |
| Guinea Pig Ileum | LTC4 > N-methyl LTC4 | LTC4 is approximately 14 times more potent. | [1] |
| Guinea Pig Trachea | LTC4 > N-methyl LTC4 | LTC4 is approximately 6 times more potent. | [1] |
| In-vivo Bronchoconstriction | LTC4 > N-methyl LTC4 | N-methyl LTC4 is 20-30 times less potent. | [1] |
Experimental Protocols
To facilitate the validation of these findings, detailed methodologies for key experiments are provided below.
Radioligand Receptor Binding Assay
This protocol is used to determine the binding affinity of a ligand for a receptor.
1. Membrane Preparation:
-
Homogenize cells or tissues expressing CysLT receptors in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer.
2. Binding Reaction:
-
In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [3H]LTC4 or [3H]LTD4), and varying concentrations of the unlabeled competitor ligand (N-methyl LTC4 or LTC4).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Guinea Pig Ileum Smooth Muscle Contraction Assay
This ex vivo assay measures the contractile response of smooth muscle to agonists.
1. Tissue Preparation:
-
Euthanize a guinea pig and dissect a segment of the terminal ileum.
-
Clean the ileum segment and suspend it in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O2/5% CO2.
2. Contraction Measurement:
-
Connect one end of the ileum segment to a force transducer to record isometric contractions.
-
Allow the tissue to equilibrate under a slight resting tension until a stable baseline is achieved.
3. Agonist Stimulation:
-
Add increasing concentrations of N-methyl LTC4 or LTC4 to the organ bath in a cumulative manner.
-
Record the contractile response at each concentration until a maximal response is achieved.
4. Data Analysis:
-
Plot the contractile response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 (the concentration that produces 50% of the maximal response) and the maximal contraction for each agonist.
Intracellular Calcium Mobilization Assay
This cell-based assay measures the increase in intracellular calcium concentration following receptor activation.
1. Cell Preparation:
-
Culture cells expressing the CysLT receptor of interest (e.g., CHO or HEK293 cells).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
2. Fluorescence Measurement:
-
Place the dye-loaded cells in a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of real-time fluorescence detection.
-
Establish a stable baseline fluorescence reading.
3. Agonist Stimulation:
-
Add varying concentrations of N-methyl LTC4 or LTC4 to the cells.
-
Continuously record the fluorescence intensity, which will increase as intracellular calcium levels rise upon receptor activation.
4. Data Analysis:
-
Quantify the peak fluorescence response for each agonist concentration.
-
Plot the response against the logarithm of the agonist concentration to determine the EC50 for calcium mobilization.
Visualizing the Experimental and Signaling Landscape
To provide a clearer understanding of the processes involved, the following diagrams illustrate the LTC4 signaling pathway and a typical experimental workflow.
Caption: Simplified signaling pathway of LTC4 and N-methyl LTC4.
Caption: General workflow for comparing N-methyl LTC4 and LTC4 activity.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Leukotriene D4 acts in part to contract guinea pig ileum smooth muscle by releasing substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Guinea Pig Ileum [sheffbp.co.uk]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
A Comparative Guide to the Reproducibility of N-methyl Leukotriene C4-Induced Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-methyl Leukotriene C4 (N-methyl-LTC4) and its parent compound, Leukotriene C4 (LTC4), focusing on the reproducibility of their biological effects. N-methyl-LTC4 is a synthetic, non-metabolizable analog of LTC4, making it a valuable tool for dissecting the specific signaling pathways of the cysteinyl leukotriene 2 (CysLT2) receptor without the confounding metabolic conversion to Leukotriene D4 (LTD4) and Leukotriene E4 (LTE4). This guide presents quantitative data, detailed experimental protocols, and visual representations of signaling pathways to aid researchers in designing and interpreting experiments involving these potent lipid mediators.
Data Presentation: Quantitative Comparison of N-methyl-LTC4 and LTC4
The following tables summarize the comparative potency and efficacy of N-methyl-LTC4 and LTC4 in various in vitro and in vivo assays. The data highlights the utility of N-methyl-LTC4 as a selective CysLT2 receptor agonist.
Table 1: Comparative Potency (pD2) in Smooth Muscle Contraction Assays
| Agonist | Guinea Pig Ileum (pD2 ± SEM) | Guinea Pig Trachea (pD2 ± SEM) | Reference |
| N-methyl-LTC4 | 7.7 ± 0.12 (n=6) | 8.1 ± 0.1 (n=6) | [1] |
| LTC4 | 9.0 ± 0.1 (n=5) | 8.0 ± 0.2 (n=6) | [1] |
pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.
Table 2: Comparative Efficacy in In Vivo Itch Induction in Mice
| Agonist (0.6 nmol intradermal injection) | Mean Scratching Bouts | Reference |
| N-methyl-LTC4 | ~150 | [2] |
| LTC4 | ~125 | [2] |
| LTD4 | No significant increase | [2] |
| Vehicle | <25 | [2] |
Table 3: Comparative Potency (EC50 in nM) in Intracellular Signaling Assays (CHO cells)
| Agonist | CysLT1 Receptor (Calcium Mobilization) | CysLT2 Receptor (Calcium Mobilization) | CysLT1 Receptor (β-arrestin Recruitment) | CysLT2 Receptor (β-arrestin Recruitment) | Reference |
| N-methyl-LTC4 | >1000 | 11.8 | >1000 | 13.5 | |
| LTC4 | 12.1 | 7.9 | 15.2 | 11.2 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Guinea Pig Ileum and Trachea Contraction Assay
This protocol is adapted from methodologies used to assess smooth muscle contraction in response to leukotrienes.[1]
1.1. Tissue Preparation: a. Humanely euthanize a male Dunkin-Hartley guinea pig (250-350 g). b. Isolate a segment of the terminal ileum or the trachea. c. For the ileum, gently flush the lumen with Tyrode's solution to remove contents. For the trachea, prepare a zig-zag strip. d. Cut the tissue into segments of approximately 2-3 cm.
1.2. Organ Bath Setup: a. Mount the tissue segment in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture (carbogen). b. Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer. c. Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
1.3. Agonist Stimulation and Data Acquisition: a. Record a stable baseline tension. b. Add N-methyl-LTC4 or LTC4 to the organ bath in a cumulative manner, with concentrations ranging from 10⁻¹¹ M to 10⁻⁶ M. c. Allow the tissue to reach a maximal contractile response at each concentration before adding the next. d. Record the isometric contractions using a data acquisition system. e. To study the effect of metabolism, experiments with LTC4 can be performed in the presence of a γ-glutamyl transpeptidase inhibitor like acivicin.[1]
1.4. Data Analysis: a. Express the contractile response as a percentage of the maximum contraction induced by a reference agonist (e.g., histamine (B1213489) or carbachol). b. Plot the concentration-response curves and calculate the pD2 (-log EC50) values.
In Vivo Itch Induction in Mice
This protocol is based on the cheek injection model for distinguishing itch from pain.[2]
2.1. Animals: a. Use adult male C57BL/6J mice (8-12 weeks old). b. Acclimatize the mice to the experimental room for at least 3 days before the experiment.
2.2. Pruritogen Injection: a. Gently restrain the mouse. b. Administer an intradermal injection of 10 µL of N-methyl-LTC4, LTC4, or vehicle control into the cheek. A typical effective dose is 0.6 nmol.[2]
2.3. Behavioral Observation: a. Immediately after injection, place the mouse in an observation chamber. b. Videotape the mouse's behavior for 30-60 minutes. c. An observer blinded to the treatment conditions should count the number of scratching bouts directed towards the injection site with the hind paw. A bout is defined as one or more rapid scratching movements followed by the mouse returning its paw to the floor.
2.4. Data Analysis: a. Compare the number of scratching bouts between different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium flux in response to agonist stimulation in cultured cells expressing CysLT receptors.
3.1. Cell Culture and Dye Loading: a. Culture Chinese Hamster Ovary (CHO) cells stably expressing either human CysLT1 or CysLT2 receptors in appropriate growth medium. b. Seed the cells into a 96-well black-walled, clear-bottom plate and grow to confluence. c. Wash the cells with a calcium- and magnesium-free buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). d. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C for 45-60 minutes. e. Wash the cells to remove excess dye.
3.2. Agonist Stimulation and Fluorescence Measurement: a. Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system. b. Establish a stable baseline fluorescence reading for each well. c. Inject varying concentrations of N-methyl-LTC4 or LTC4 into the wells. d. Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes). For Fura-2, record emissions at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, record emission at ~520 nm following excitation at ~490 nm.
3.3. Data Analysis: a. Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) or the change in fluorescence from baseline. b. Plot the peak response against the logarithm of the agonist concentration to generate concentration-response curves. c. Calculate the EC50 values for each agonist on each receptor subtype.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: CysLT Receptor Signaling Pathway.
Caption: Workflow for Smooth Muscle Contraction Assay.
Caption: Rationale for using N-methyl-LTC4.
References
N-methyl LTC4: A Superior Control for Unraveling the Complexities of LTC4 Metabolism
For researchers, scientists, and drug development professionals investigating the intricate signaling pathways of leukotriene C4 (LTC4), the use of a stable and reliable control is paramount. This guide provides an objective comparison of N-methyl LTC4 as a control for LTC4 metabolism studies, supported by experimental data and detailed protocols. We will explore its advantages over other alternatives and illustrate the key metabolic pathways and experimental workflows.
Leukotriene C4 is a potent inflammatory mediator involved in a range of physiological and pathological processes, including asthma and allergic reactions. However, its rapid enzymatic conversion to leukotriene D4 (LTD4) and subsequently to leukotriene E4 (LTE4) presents a significant challenge for in vitro and in vivo studies aiming to elucidate the specific biological effects of LTC4. N-methyl LTC4, a synthetic analog of LTC4, offers a solution to this problem due to its resistance to metabolic degradation.
N-methyl LTC4: A Metabolically Stable Analog
The primary advantage of N-methyl LTC4 lies in its structural modification, which prevents its metabolism by the key enzyme γ-glutamyl transpeptidase (GGT). This enzyme is responsible for the conversion of LTC4 to LTD4. By blocking this metabolic step, N-methyl LTC4 allows researchers to study the direct effects of LTC4 receptor activation without the confounding influence of its metabolites.
Comparative Potency of N-methyl LTC4 and LTC4
While metabolically stable, it is crucial to understand how the potency of N-methyl LTC4 compares to its natural counterpart. The following table summarizes the pD2 values (-log EC50) for N-methyl LTC4 and LTC4 in inducing smooth muscle contraction in guinea pig ileum and trachea, demonstrating their relative potencies.
| Agonist | Tissue | pD2 (-log EC50 M) | Reference |
| LTC4 | Guinea Pig Ileum | 9.0 ± 0.1 | [1] |
| N-methyl LTC4 | Guinea Pig Ileum | 7.7 ± 0.12 | [1] |
| LTC4 | Guinea Pig Trachea | 8.0 ± 0.2 | [1] |
| N-methyl LTC4 | Guinea Pig Trachea | 8.1 ± 0.1 | [1] |
Note: A higher pD2 value indicates greater potency.
As the data indicates, LTC4 is significantly more potent than N-methyl LTC4 in the guinea pig ileum. However, in the guinea pig trachea, their potencies are comparable. This tissue-specific difference in potency is an important consideration for experimental design.
Alternatives to N-methyl LTC4
While N-methyl LTC4 is an excellent tool, researchers have other options to control for LTC4 metabolism. The primary alternative is the use of γ-glutamyl transpeptidase inhibitors.
γ-Glutamyl Transpeptidase Inhibitors
Inhibitors of GGT, such as acivicin (B1666538) and serine-borate complex, can be used to prevent the conversion of LTC4 to LTD4 in experimental systems.
| Inhibitor | Mechanism | Typical Concentration | Considerations |
| Acivicin | Irreversible inhibitor of GGT | 50 µM | Can have off-target effects. |
| Serine-borate complex | Competitive inhibitor of GGT | 45 mM | Requires preparation of a fresh complex. |
The use of these inhibitors allows for the study of endogenous or exogenously applied LTC4 without its rapid degradation. However, it is essential to control for any potential off-target effects of the inhibitors themselves.
Experimental Protocols
To facilitate the application of these findings, detailed experimental protocols are provided below.
Guinea Pig Ileum Contraction Assay
This protocol is designed to assess the contractile response of guinea pig ileum to LTC4 and N-methyl LTC4.
Materials:
-
Male Hartley guinea pig (250-350 g)
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, glucose 5.6)
-
LTC4 and N-methyl LTC4 stock solutions
-
Organ bath with an isometric force transducer
-
Data acquisition system
Procedure:
-
Euthanize the guinea pig by cervical dislocation and exsanguination.
-
Isolate a segment of the terminal ileum and place it in a petri dish containing warm Tyrode's solution.
-
Gently flush the lumen of the ileum segment with Tyrode's solution to remove its contents.
-
Cut the ileum into 2-3 cm segments.
-
Mount a segment in a 10 ml organ bath containing Tyrode's solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.
-
Construct cumulative concentration-response curves for LTC4 or N-methyl LTC4 by adding increasing concentrations of the agonist to the organ bath at regular intervals.
-
Record the contractile responses using an isometric force transducer and a data acquisition system.
-
Analyze the data to determine the EC50 and maximum response for each agonist.
In Vitro LTC4 Metabolism Assay with GGT Inhibitors
This protocol describes how to assess the metabolic stability of LTC4 in the presence and absence of a GGT inhibitor.
Materials:
-
Tissue homogenate or cell lysate containing GGT activity
-
LTC4 stock solution
-
Acivicin or serine-borate complex
-
Phosphate-buffered saline (PBS)
-
HPLC system with a UV detector
Procedure:
-
Prepare the tissue homogenate or cell lysate in PBS.
-
Pre-incubate the homogenate/lysate with or without the GGT inhibitor (e.g., 50 µM acivicin) for 15 minutes at 37°C.
-
Initiate the reaction by adding LTC4 to a final concentration of 1 µM.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and stop the reaction by adding ice-cold methanol.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amounts of LTC4, LTD4, and LTE4.
-
Plot the concentration of each leukotriene over time to determine the rate of LTC4 metabolism.
Visualizing the Pathways and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: LTC4 Metabolic Pathway and Points of Intervention.
Caption: Experimental Workflow for LTC4 Metabolism Studies.
Conclusion
N-methyl LTC4 serves as an invaluable tool for researchers studying the specific biological roles of leukotriene C4. Its resistance to metabolic degradation by γ-glutamyl transpeptidase allows for the unambiguous investigation of LTC4-mediated effects. While alternatives such as GGT inhibitors exist and can be effective, N-methyl LTC4 provides a cleaner and more direct approach. By understanding the comparative potencies and employing the detailed protocols provided in this guide, researchers can design more robust and informative experiments to further our understanding of leukotriene signaling in health and disease.
References
A Comparative Guide to the Cellular Signaling of N-methyl LTC4 and LTD4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cellular signaling mechanisms of two critical cysteinyl leukotrienes (CysLTs): N-methyl leukotriene C4 (N-methyl LTC4) and leukotriene D4 (LTD4). Understanding the distinct signaling pathways activated by these molecules is crucial for the development of targeted therapeutics for a range of inflammatory and allergic diseases.
Introduction
N-methyl LTC4 is a synthetic, non-metabolizable analog of LTC4, which acts as a potent and selective agonist for the cysteinyl leukotriene receptor 2 (CysLT2R)[1][2]. In contrast, LTD4 is a primary endogenous ligand for the cysteinyl leukotriene receptor 1 (CysLT1R), exhibiting high affinity for this receptor subtype[3][4][5]. Their differential receptor preferences lead to distinct downstream cellular responses. This guide will objectively compare their performance in receptor binding and cellular signaling, supported by experimental data and detailed methodologies.
Receptor Binding Affinity and Potency
The initial interaction of N-methyl LTC4 and LTD4 with their respective receptors is a key determinant of their biological activity. Quantitative analysis of their binding affinities and functional potencies reveals their distinct receptor selectivity.
| Ligand | Receptor | Binding Affinity (Ki) | Functional Potency (EC50) |
| N-methyl LTC4 | CysLT2R | Not explicitly found | ~122 nM (human CysLT2R)[1] |
| CysLT1R | > 2,000 nM (human CysLT1R)[1] | > 2,000 nM (human CysLT1R)[1] | |
| LTD4 | CysLT1R | Nanomolar range[3] | ~10⁻⁹ M (for calcium flux)[6] |
| CysLT2R | Binds with equal or lesser affinity compared to LTC4[5][7] | ~10⁻⁸ M[6] |
Cellular Signaling Pathways
Upon receptor binding, N-methyl LTC4 and LTD4 initiate distinct intracellular signaling cascades. These pathways primarily involve the activation of heterotrimeric G proteins, leading to the modulation of second messenger systems.
G Protein Coupling
Both CysLT1R and CysLT2R are G protein-coupled receptors (GPCRs). However, they exhibit preferences for different G protein subtypes, leading to divergent downstream effects.
-
LTD4 (via CysLT1R): The CysLT1R demonstrates promiscuous coupling to members of both the Gq/11 and Gi/o families of G proteins.[3] Specifically, LTD4-induced intracellular calcium mobilization is mediated by a pertussis toxin-insensitive G protein (suggesting Gq/11 involvement), while the subsequent influx of extracellular calcium is regulated by a pertussis toxin-sensitive G protein (indicative of Gi/o coupling).[8] Studies have identified the Gαi3 subunit as being activated and translocated in response to LTD4 signaling in epithelial cells.[8]
-
N-methyl LTC4 (via CysLT2R): The CysLT2R also couples to Gq/11 and potentially Gi/o proteins, leading to the activation of the phosphatidylinositol-calcium second messenger system.
Signaling Pathway of LTD4 via CysLT1R
Caption: LTD4 signaling through the CysLT1 receptor.
Signaling Pathway of N-methyl LTC4 via CysLT2R
Caption: N-methyl LTC4 signaling via the CysLT2 receptor.
Second Messenger Systems
The differential G protein coupling of N-methyl LTC4 and LTD4 leads to distinct patterns of second messenger production.
Intracellular Calcium Mobilization:
Both N-methyl LTC4 and LTD4 induce a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i). This is a hallmark of CysLT receptor activation and is a critical event in mediating their pro-inflammatory effects.
| Ligand | EC50 for Ca²⁺ Mobilization |
| N-methyl LTC4 | Not explicitly found |
| LTD4 | ~10⁻⁹ M[6] |
Adenylyl Cyclase Activity:
The effect of these ligands on adenylyl cyclase, the enzyme responsible for cyclic AMP (cAMP) production, is another point of differentiation.
-
LTD4: Studies have shown that LTD4 receptors are not negatively coupled to adenylyl cyclase in guinea-pig lung parenchyma.
-
N-methyl LTC4: There is currently no direct quantitative data available on the effect of N-methyl LTC4 on adenylyl cyclase activity.
β-Arrestin Recruitment
β-arrestins are key regulators of GPCR signaling, involved in receptor desensitization, internalization, and G protein-independent signaling. While generic β-arrestin recruitment assays are available, specific data on the recruitment of β-arrestins by N-methyl LTC4 and LTD4 to their respective primary receptors is not yet well-documented in the available literature.
Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of unlabeled ligands by measuring their ability to displace a radiolabeled ligand from its receptor.
Workflow for Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
Materials:
-
Cell membranes expressing the target receptor (CysLT1R or CysLT2R)
-
Radiolabeled ligand (e.g., [³H]LTD4)
-
Unlabeled competitor ligands (N-methyl LTC4 or LTD4)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate a fixed concentration of radiolabeled ligand with cell membranes in the presence of increasing concentrations of the unlabeled competitor ligand.
-
Allow the binding to reach equilibrium.
-
Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay measures the change in intracellular calcium concentration in response to ligand stimulation, often using a fluorescent calcium indicator like Fura-2 AM.
Workflow for Calcium Mobilization Assay
Caption: Workflow for a calcium mobilization assay.
Materials:
-
Live cells expressing the target receptor
-
Fluorescent calcium indicator (e.g., Fura-2 AM)
-
Assay buffer
-
Ligands (N-methyl LTC4 or LTD4)
-
Fluorescence plate reader or microscope
Procedure:
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Wash the cells to remove any excess extracellular dye.
-
Record baseline fluorescence.
-
Add the ligand at various concentrations and continuously monitor the fluorescence changes over time.
-
For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two different excitation or emission wavelengths.
-
Plot the change in fluorescence ratio against the ligand concentration to determine the EC50 value.
Conclusion
N-methyl LTC4 and LTD4 exhibit distinct pharmacological profiles due to their selective activation of CysLT2R and CysLT1R, respectively. While both induce intracellular calcium mobilization, their coupling to different G protein subtypes suggests the activation of divergent downstream signaling pathways. Further research is needed to fully elucidate the effect of N-methyl LTC4 on adenylyl cyclase activity and the role of β-arrestin recruitment in the signaling of both ligands. The data and protocols presented in this guide provide a framework for researchers to further investigate the differential effects of these important lipid mediators and to aid in the development of more specific and effective therapies for inflammatory diseases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Type 2 Cysteinyl Leukotriene Receptors Drive IL-33-Dependent Type 2 Immunopathology and Aspirin Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
- 5. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. The CysLT2R receptor mediates leukotriene C4-driven acute and chronic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leukotriene D4-induced signalling events in human epithelial cells: G alpha i3 activation and translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-methyl Leukotriene C4: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of N-methyl Leukotriene C4 is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, a synthetic analog of Leukotriene C4 often used in research. The compound is typically supplied in a solution of ethanol, a flammable liquid, which necessitates specific handling and disposal protocols.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[3][4] Personnel handling the waste must be equipped with appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-impermeable (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Tightly fitting safety goggles with side-shields | To protect eyes from splashes.[3] |
| Lab Coat | Fire/flame resistant and impervious | To protect from spills and fire hazards.[3] |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded, a full-face respirator may be necessary. | To avoid inhalation of vapors.[3][4] |
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the disposal of this compound solution.
1. Waste Identification and Segregation:
-
Treat this compound as a hazardous chemical waste.
-
Given that it is typically dissolved in ethanol, it must be handled as a flammable liquid waste.[2]
-
Do not mix this waste with other waste streams, particularly acids, bases, or oxidizing agents, to prevent adverse chemical reactions.[5]
2. Container Selection and Labeling:
-
Select a waste container that is in good condition, leak-proof, and compatible with flammable organic solvents. A screw-on cap is mandatory.[6]
-
The original manufacturer's container may be used if it is in good condition.[7]
-
Affix a "Hazardous Waste" label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound in Ethanol"
-
The concentration of the components
-
The date when waste was first added to the container
-
The name of the principal investigator or laboratory contact
-
3. Waste Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[5]
-
The SAA must be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is in place to capture any potential leaks. The secondary container must be chemically compatible and capable of holding 110% of the volume of the primary container.[6]
-
Store the waste container away from sources of ignition such as heat, sparks, and open flames.[4][8]
4. Requesting Waste Pickup:
-
Do not dispose of this compound down the drain or in regular trash.[3][9]
-
Once the waste container is full or has been accumulating for the maximum allowable time (typically 90 days, but local regulations may vary), arrange for its collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[6]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
5. Spill and Emergency Procedures:
-
In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[3]
-
Remove all sources of ignition.[3]
-
For small spills, absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.
-
For large spills, contact your institution's emergency response team.
-
In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. targetmol.com [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. acs.org [acs.org]
Safeguarding Your Research: Essential Safety and Handling Protocols for N-methyl Leukotriene C4
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling N-methyl Leukotriene C4, a potent and selective CysLT2 receptor agonist. Adherence to these protocols is critical for minimizing exposure risk and ensuring the integrity of your experiments.
This compound is a synthetic analog of Leukotriene C4 and is often supplied in an ethanol (B145695) solution, which presents a flammability hazard.[1][2] The compound itself may be irritating to the mucous membranes and upper respiratory tract and can cause serious eye irritation.[1][2][3] The toxicological properties have not been thoroughly investigated, warranting a cautious approach.[1]
Personal Protective Equipment (PPE) Summary
A comprehensive approach to personal protection is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn in addition to goggles where there is a significant splash hazard.[4][5][6] | Protects against splashes of the chemical solution which can cause serious eye irritation.[2][3][4] |
| Hand Protection | Chemical Impermeable Gloves | Disposable nitrile gloves are a suitable minimum.[6][7] Gloves must be inspected before use and changed immediately if contaminated.[4][7] | Prevents skin contact with the substance.[4][8] |
| Body Protection | Laboratory Coat | A long-sleeved, fire/flame-resistant, and impervious lab coat is recommended.[4][5] | Protects skin and personal clothing from contamination and potential splashes.[5][7][9] |
| Respiratory Protection | Respirator | Use a full-face respirator if exposure limits are exceeded, irritation is experienced, or aerosols are generated.[4] | Protects against inhalation of aerosols or vapors, which may be harmful.[1][4] |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized procedure for handling this compound is crucial for minimizing risks.
-
Preparation and Area Setup :
-
Conduct a pre-operational hazard assessment to identify specific risks in your experimental setup.[6][10]
-
Ensure a well-ventilated work area, such as a chemical fume hood.[4][11]
-
Remove all sources of ignition from the vicinity as the solution is highly flammable.[2][3][4]
-
Set up an emergency exit and a designated risk-elimination area.[4]
-
Have an emergency eyewash station and safety shower readily accessible.
-
-
Donning PPE :
-
Put on all required PPE as outlined in the table above before handling the chemical.
-
-
Handling the Compound :
-
Post-Handling :
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, pipette tips), in a suitable, clearly labeled, and closed container.[4]
-
-
Storage of Waste :
-
Store the waste container in a designated, cool, and well-ventilated area, away from incompatible materials.[4]
-
-
Disposal Procedure :
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the chemical to enter drains or the environment.[4]
-
Contaminated packaging can be triply rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to render it unusable and disposed of in a sanitary landfill.[4]
-
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. N-Methylleukotriene C4 | 131391-65-6 [amp.chemicalbook.com]
- 4. targetmol.com [targetmol.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 10. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
